molecular formula C12H13N3O B8759009 N-(4-methoxybenzyl)pyrimidin-4-amine CAS No. 90042-91-4

N-(4-methoxybenzyl)pyrimidin-4-amine

Cat. No.: B8759009
CAS No.: 90042-91-4
M. Wt: 215.25 g/mol
InChI Key: KTRNCTBSRJBAFR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)pyrimidin-4-amine is a chemical compound of interest in scientific research. Compounds featuring the N-(4-methoxybenzyl)pyrimidin-amine structure are frequently explored in various chemical and pharmacological studies . The 4-methoxybenzyl (PMB) group is a common feature in organic synthesis and medicinal chemistry research. This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers can expect consistent quality and purity, with the product shipped according to recommended storage conditions to ensure stability . For specific details on available batch numbers, certificates of analysis, and precise shipping information, please contact our customer service team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90042-91-4

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-10(3-5-11)8-14-12-6-7-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15)

InChI Key

KTRNCTBSRJBAFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC=C2

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of N-(4-methoxybenzyl)pyrimidin-4-amine

[1]

Executive Summary

N-(4-methoxybenzyl)pyrimidin-4-amine is a pharmacologically significant heterocyclic intermediate, widely utilized in medicinal chemistry as a scaffold for kinase inhibitors and tubulin polymerization antagonists. Structurally, it consists of an electron-deficient pyrimidine ring linked via a secondary amine to an electron-rich 4-methoxybenzyl (PMB) moiety. This "push-pull" electronic architecture makes it a versatile building block for Structure-Activity Relationship (SAR) exploration, particularly in optimizing ATP-competitive inhibitors where the pyrimidine ring mimics the adenine base of ATP.

Chemical Structure & Physicochemical Properties[2][3][4][5][6]

Identity & Nomenclature
  • IUPAC Name: N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine

  • Common Names: 4-(4-methoxybenzylamino)pyrimidine; PMB-aminopyrimidine

  • CAS Registry Number: Not individually indexed in major public catalogs as a marketed drug; typically referenced as a specific intermediate (e.g., related analog CAS 1903171-57-2).

  • SMILES: COc1ccc(CNc2nccn2)cc1

  • InChIKey: FJGLKCHDKKGMDH-UHFFFAOYSA-N (Predicted based on structure)

Physicochemical Data Table

The following properties are critical for assessing drug-likeness and formulation requirements.

PropertyValueContext
Molecular Weight 215.25 g/mol Fragment-like, ideal for lead optimization.
Molecular Formula C₁₂H₁₃N₃O-
LogP (Predicted) 1.6 – 1.9Moderate lipophilicity; likely membrane permeable.
TPSA ~50 ŲGood oral bioavailability potential (<140 Ų).
pKa (Base) ~5.5 (Pyrimidine N1)Weakly basic; protonated at gastric pH.
H-Bond Donors 1 (NH)Critical for hinge-region binding in kinases.
H-Bond Acceptors 4 (3 N, 1 O)Facilitates water solubility and target interaction.
Solubility ModerateSoluble in DMSO, MeOH, DCM; low in neutral water.

Synthetic Methodology

The most robust synthesis route involves a Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyrimidine. This reaction is favored by the electron-withdrawing nature of the pyrimidine nitrogens, which activate the C4 position toward nucleophilic attack.[1]

Reaction Scheme (Graphviz Visualization)

Synthesis_PathwaySM14-Chloropyrimidine(Electrophile)TSMeisenheimer-likeIntermediateSM1->TS+ Base (TEA/DIPEA)Reflux (IPA/EtOH)SM24-Methoxybenzylamine(Nucleophile)SM2->TSProdN-(4-methoxybenzyl)pyrimidin-4-amineTS->Prod- Cl⁻ eliminationByprodHCl (Salt)TS->Byprod

Caption: SNAr synthesis pathway via addition-elimination mechanism.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 5 mmol scale.

Reagents:

  • 4-Chloropyrimidine hydrochloride (1.0 eq, 755 mg)

  • 4-Methoxybenzylamine (1.1 eq, 755 mg)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Isopropanol (IPA) or Ethanol (15 mL)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-chloropyrimidine and IPA.

  • Addition: Add TEA dropwise to neutralize the HCl salt of the starting material. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add 4-methoxybenzylamine in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM; Product Rf ~0.4).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) or recrystallize from EtOAc/Hexanes.

Yield Expectation: 75–85% as a white to off-white solid.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct pyrimidine proton signals and the para-substituted benzyl system.

1H NMR Predictions (400 MHz, DMSO-d₆)
  • Pyrimidine Ring:

    • δ 8.55 (s, 1H, H-2): Deshielded singlet between the two nitrogens.

    • δ 8.10 (d, J = 6.0 Hz, 1H, H-6): Doublet, ortho to the ring nitrogen.

    • δ 6.55 (d, J = 6.0 Hz, 1H, H-5): Upfield doublet, ortho to the amino group (shielded by resonance).

  • Linker & Side Chain:

    • δ 7.80 (br t, 1H, NH): Exchangeable broad triplet.

    • δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H): Meta to methoxy.

    • δ 6.90 (d, J = 8.5 Hz, 2H, Ar-H): Ortho to methoxy.

    • δ 4.50 (br d, 2H, CH₂): Benzylic methylene.

    • δ 3.73 (s, 3H, OCH₃): Methoxy singlet.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated m/z = 216.11.

  • Fragmentation: Major fragment at m/z 121 (methoxybenzyl carbocation) is characteristic of PMB-amines.

Medicinal Chemistry Applications

This molecule serves as a "privileged structure" in drug discovery, particularly for targeting enzymes with adenine-binding pockets.

Pharmacophore Mapping

The pyrimidine amine acts as a hinge-binder, while the methoxybenzyl group explores the hydrophobic back-pocket or solvent-exposed regions.

Caption: Pharmacophore interaction map showing the hinge-binding motif (blue) and hydrophobic tail (red).

Biological Targets[8]
  • Kinase Inhibition: The 4-aminopyrimidine motif mimics the N1-C6-N6 region of adenine. Substitutions on the benzyl ring (e.g., replacing OMe with Cl/F) tune potency and selectivity against targets like CDK2 , EGFR , and JAK family kinases.

  • Tubulin Polymerization: Analogs with specific methoxy patterns (e.g., 3,4,5-trimethoxy) are potent tubulin destabilizers, binding to the colchicine site.

  • Metabolic Stability: The 4-methoxy group is a potential metabolic soft spot (O-demethylation by CYPs). In later-stage optimization, this may be replaced by -OCF₃ or -Cl to improve half-life.

References

  • Synthesis of 4-aminopyrimidines (SNAr mechanism)

    • BenchChem Technical Support.[1] "Optimization of 4-Chloropyrimidine Substitution Reactions."

  • Biological Activity of Pyrimidine-Amine Scaffolds

    • Luo, Y., et al. "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." PLoS One, 2011.

  • General Pyrimidine Chemistry

    • ResearchGate. "The reaction of 4-chloropyridine with some amines."[1][2]

N-(4-methoxybenzyl)pyrimidin-4-amine (CAS 90042-91-4): Technical Guide & Safety Data Profiling for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidin-4-amine scaffold is a privileged pharmacophore, heavily featured in FDA-approved kinase inhibitors and oncology therapeutics. N-(4-methoxybenzyl)pyrimidin-4-amine (CAS 90042-91-4) serves as a critical building block in these discovery workflows [1]. The para-methoxybenzyl (PMB) moiety functions dually: it can act as a lipophilic appendage to probe the hydrophobic pockets of target proteins, or, more commonly, as an orthogonal protecting group for the exocyclic amine. This whitepaper provides a comprehensive technical analysis of this compound, encompassing its physicochemical profiling, safety data, and self-validating synthetic workflows.

Physicochemical Profiling & Safety Data Sheet (SDS) Synopsis

Before integrating CAS 90042-91-4 into a synthetic pipeline, researchers must account for its physical properties and safety hazards. As a nitrogen-rich heterocyclic compound, it exhibits specific handling requirements typical of pyrimidine amines [3].

Quantitative Data & Hazard Summary
Property / ParameterSpecification / Data
Chemical Name This compound
CAS Registry Number 90042-91-4
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
SMILES String COC1=CC=C(CNC2=NC=NC=C2)C=C1
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Signal Word Warning
Storage Conditions 2–8°C, inert atmosphere (Argon/N₂), desiccated
Required PPE Nitrile gloves, safety goggles, localized exhaust ventilation

Safety Causality: The primary hazards (H315, H319) arise from the basicity of the pyrimidine nitrogens and the exocyclic amine, which can cause localized alkaline irritation upon contact with mucous membranes or moisture on the skin.

Mechanistic Role in Synthetic Workflows (Causality & Logic)

The PMB Advantage: Orthogonal Protection

The exocyclic amine of a pyrimidine ring is often a required hydrogen-bond donor in the final drug molecule (e.g., binding to the hinge region of a kinase). However, during intermediate synthetic steps—such as harsh cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the C2 or C5 positions—a free amine can poison palladium catalysts or undergo unwanted side reactions.

The PMB group solves this by masking the amine. The causality behind choosing PMB over a standard benzyl (Bn) group lies in its electronic properties. The electron-donating methoxy (-OCH₃) group significantly lowers the oxidation potential of the benzylic position and stabilizes the resulting carbocation [2]. This allows for selective deprotection under mild oxidative or acidic conditions that leave the delicate pyrimidine core and other functional groups intact.

Deprotection Causality: The DDQ Mechanism

When removing the PMB group, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice [1]. The mechanism is driven by a single-electron transfer (SET) or hydride abstraction from the electron-rich benzylic position, forming a highly stabilized oxocarbenium intermediate. Crucially, this reaction requires water. DDQ only performs the oxidation; it is the nucleophilic attack of H₂O on the oxocarbenium ion that forms a hemiacetal, which subsequently collapses to release the free pyrimidin-4-amine and p-anisaldehyde.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental trustworthiness.

Protocol A: SNAr Synthesis of this compound

This nucleophilic aromatic substitution (SNAr) utilizes steric hindrance to control reactivity. We employ N,N-Diisopropylethylamine (DIPEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-chloropyrimidine (10.0 mmol) in anhydrous n-butanol (30 mL).

  • Reagent Addition: Add 4-methoxybenzylamine (11.0 mmol, 1.1 eq) followed by DIPEA (15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • IPC Validation: Monitor via TLC (Silica, 70:30 EtOAc/Hexanes). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is fully consumed, replaced by a lower-running product spot (Rf ~0.3).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 x 25 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the product. LC-MS validation: Expected [M+H]⁺ = 216.1.

Protocol B: Oxidative Deprotection via DDQ

This protocol relies on a biphasic solvent system to facilitate the necessary hydrolysis step described in the mechanistic section.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (5.0 mmol) in a mixture of Dichloromethane (DCM) and H₂O (18 mL : 2 mL, 9:1 ratio).

  • Oxidation: Cool the flask to 0°C in an ice bath. Add DDQ (6.0 mmol, 1.2 eq) portion-wise over 10 minutes.

  • Observation (Self-Validation): The solution will immediately turn deep red/brown, indicating the formation of the DDQ charge-transfer complex.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • IPC Validation: Monitor via LC-MS. The disappearance of the 216.1 m/z peak and the appearance of the free amine (expected [M+H]⁺ = 96.1) alongside p-anisaldehyde confirms cleavage.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual oxidant. Extract with DCM, dry, and purify.

Pathway Visualization

The following diagram maps the logical flow of the synthetic and deprotection pathways, highlighting the chemical causality at each node.

G SM 4-Chloropyrimidine + PMB-NH2 RXN1 SNAr Reaction (DIPEA, Heat) SM->RXN1 INT This compound CAS: 90042-91-4 RXN1->INT Base neutralizes HCl RXN2 Oxidative Cleavage (DDQ, DCM/H2O) INT->RXN2 PMB acts as protecting group PROD Free Pyrimidin-4-amine + p-Anisaldehyde RXN2->PROD H2O hydrolysis

Workflow mapping the SNAr synthesis and DDQ-mediated deprotection of the PMB-pyrimidine complex.

References

  • Title: Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Natural Product Synthesis: The Endless Quest for Unreachable Perfection Source: ACS Organic & Inorganic Au URL: [Link]

A Technical Guide to the Kinase Inhibition Profile of N-(4-methoxybenzyl)pyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3] This guide provides an in-depth technical overview of N-(4-methoxybenzyl)pyrimidin-4-amine and its related analogs as a class of kinase inhibitors. We will explore the chemical basis for their activity, established mechanisms of action, and the critical experimental protocols required to validate their biological function. This document is intended to serve as a practical resource for researchers in oncology and drug discovery, offering both foundational knowledge and actionable methodologies for advancing the study of pyrimidine-based inhibitors.

Introduction: The Central Role of Kinase Inhibitors

The human kinome consists of over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[4] This modification acts as a molecular switch, controlling the vast majority of cellular pathways, including cell growth, differentiation, and apoptosis.[2][5] Consequently, aberrant kinase activity is a major driver of oncogenesis, making kinases prime targets for therapeutic intervention.[1]

Pyrimidine-based molecules have proven to be particularly effective as kinase inhibitors. Their nitrogen-containing heterocyclic structure can mimic the adenine ring of ATP, allowing them to bind competitively to the enzyme's active site.[6] This guide focuses on the this compound scaffold, a representative structure within this important class of compounds, to illustrate the principles of their design, evaluation, and mechanism of action.

Mechanism of Action and Target Selectivity

ATP-Competitive Inhibition

The primary mechanism of action for most pyrimidine-based inhibitors is competitive binding at the ATP pocket of the kinase domain.[7] The pyrimidine core forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor, preventing ATP from binding and halting the phosphorylation cascade.

The substituents on the pyrimidine ring, such as the N-(4-methoxybenzyl) group, extend into surrounding hydrophobic pockets, dictating the inhibitor's potency and selectivity for specific kinases.[8] Subtle modifications to these substituents can dramatically alter the spectrum of kinases that are inhibited.

Kinase Selectivity Profile

While no public data for the exact molecule this compound was found, extensive research on closely related 4-anilino-pyrrolo[2,3-d]pyrimidines provides a strong predictive framework for its likely targets. For instance, a study on N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine (a close analog) demonstrated potent, single-digit micromolar inhibition of both Aurora Kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR) kinase.[9]

Derivatives of the broader pyrimidine class have shown activity against a wide range of oncogenic kinases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR, FGFR, VEGFR.[5][8]

  • Non-Receptor Tyrosine Kinases (NRTKs): Src family kinases, ABL kinase.[8][10]

  • Serine/Threonine Kinases: Aurora Kinases, Cyclin-Dependent Kinases (CDKs), PI3K/mTOR pathway kinases.[7][11][12]

The following table summarizes representative inhibitory activities (IC50 values) for analogs featuring the core pyrimidine scaffold against key cancer-related kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineIGF-1R12[8]
Pyrido[3,2-d]pyrimidineEGFR0.95[5]
Pyrazolo[3,4-d]pyrimidineFGFR115[8]
Pyrazolo[3,4-d]pyrimidineBTK7.95[6]
Pyrrolo[2,3-d]pyrimidineAURKA< 100 (μM)[9]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK25

This table is illustrative of the potential of the pyrimidine scaffold. Specific IC50 values for this compound would require experimental determination.

Experimental Validation: Protocols and Workflows

Evaluating the biological activity of a potential kinase inhibitor requires a multi-tiered approach, moving from cell-free biochemical assays to more physiologically relevant cell-based systems.[1][13]

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme to quantify the inhibitor's potency (typically as an IC50 value).[14]

The following diagram illustrates a typical workflow for determining an inhibitor's IC50 value using a luminescence-based assay like ADP-Glo®.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilution of N-(4-methoxybenzyl) pyrimidin-4-amine Plate Add compound dilutions, kinase mix, and ATP to 384-well plate Compound_Prep->Plate Enzyme_Prep Prepare Kinase/Substrate master mix in assay buffer Enzyme_Prep->Plate ATP_Prep Prepare ATP solution ATP_Prep->Plate Incubate Incubate at RT (e.g., 60 minutes) Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate->Add_ADP_Glo Incubate_2 Incubate at RT (40 minutes) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent to convert ADP to luminescent signal Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 minutes) Add_Detection->Incubate_3 Read Read luminescence on plate reader Incubate_3->Read

Caption: Workflow for an in vitro luminescence-based kinase assay.

  • Objective: To determine the IC50 value of this compound against a target kinase.

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.[15]

  • Methodology:

    • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

    • Reaction Setup: In a 384-well plate, add:

      • 1 µL of diluted compound or DMSO (vehicle control).

      • 2 µL of a master mix containing the purified kinase and its specific substrate peptide in reaction buffer.

      • 2 µL of ATP solution (at the Km concentration for the specific kinase).

    • Controls (Self-Validation):

      • Positive Control (0% Inhibition): Kinase + Substrate + ATP + DMSO.

      • Negative Control (100% Inhibition): Kinase + Substrate + DMSO (No ATP).

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes.

    • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to controls and fit the resulting concentration-response curve using non-linear regression to calculate the IC50 value.

Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can enter cells, engage its target at physiological ATP concentrations, and exert a biological effect.[16][17]

The following diagram outlines the process of verifying target inhibition and its effect on downstream pathways in a cellular context.

G cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_analysis Analysis Culture Culture cancer cell line (e.g., A431 for EGFR) Treat Treat cells with varying concentrations of inhibitor (e.g., 0-10 µM for 2-24h) Culture->Treat Harvest Harvest and lyse cells Treat->Harvest Quantify Quantify protein concentration (e.g., BCA assay) Harvest->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe Probe with primary antibodies (p-EGFR, total EGFR, p-ERK, total ERK, β-Actin) Block->Probe Detect Incubate with secondary HRP-Ab and add ECL substrate Probe->Detect Image Image chemiluminescence Detect->Image

Caption: Western blot workflow to assess kinase pathway inhibition.

  • Objective: To determine if this compound inhibits the phosphorylation of a kinase's downstream substrate in a cancer cell line.

  • Principle: If the inhibitor successfully blocks the target kinase (e.g., EGFR), the phosphorylation level of its downstream effectors (e.g., ERK) will decrease. This change can be detected using phospho-specific antibodies.[16]

  • Methodology:

    • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., A431, which overexpresses EGFR) in 6-well plates. Once cells reach 70-80% confluency, treat them with increasing concentrations of the inhibitor (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-Actin).

    • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate.

    • Imaging: Capture the chemiluminescent signal using a digital imager. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control confirms cellular target engagement.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound class is highly dependent on its chemical structure. Key relationships include:

  • The Pyrimidine Core: Essential for hinge-binding in the ATP pocket.[6]

  • The 4-Amino Linker: Acts as a crucial hydrogen bond donor/acceptor.

  • The N-(4-methoxybenzyl) Group: This moiety occupies a hydrophobic pocket near the ATP binding site. The methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties and binding affinity. Its position (para) is often optimal for filling this pocket. Modifications to this ring system are a primary strategy for tuning kinase selectivity and improving pharmacokinetic properties.[9][12]

Caption: Key pharmacophoric elements of the inhibitor scaffold.

Conclusion and Future Directions

This compound represents a scaffold with significant potential for development as a kinase inhibitor. Its activity is rooted in the well-established ability of the pyrimidine core to compete with ATP for binding to the kinase hinge region. The attached benzyl moiety provides a vector for optimizing potency and selectivity against specific oncogenic kinases like EGFR and Aurora kinases.

Future research should focus on synthesizing and testing this specific compound and its close analogs against a broad panel of kinases to establish a definitive selectivity profile. Promising candidates should then be advanced through a rigorous pipeline of cell-based assays to evaluate their anti-proliferative effects, target engagement, and mechanism of action in relevant cancer models. These foundational studies are critical for translating the chemical promise of this scaffold into a potential therapeutic reality.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • PMC. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Bentham Science. (2024, March 1). Novel Pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazoles as Protein Kinase C Inhibitors for Treating Diseases.
  • Creative Diagnostics. Kinase Activity Assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Frontiers. (2022, June 12). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28).
  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • ResearchGate. (2017, February 25). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Google Patents. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Sigma-Aldrich. Kinase Assay Kit.
  • ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry.
  • PMC. (2017, November 8). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.

Sources

molecular weight and formula of N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: N-(4-Methoxybenzyl)pyrimidin-4-amine

Executive Summary

This compound represents a dual-utility scaffold in medicinal chemistry: it functions both as a privileged pharmacophore for kinase inhibition and as a latent, protected form of 4-aminopyrimidine. Its structural core—the aminopyrimidine—is a canonical "hinge binder" found in numerous FDA-approved ATP-competitive inhibitors (e.g., Pazopanib, Palbociclib).

The presence of the para-methoxybenzyl (PMB) moiety serves two distinct technical purposes:

  • Lipophilic Vector: In active pharmaceutical ingredients (APIs), the PMB group occupies the hydrophobic pocket II or solvent-exposed regions of kinase domains, enhancing potency and selectivity.

  • Synthetic Handle: In total synthesis, the PMB group acts as an acid-labile protecting group for the exocyclic amine, allowing for regioselective functionalization of the pyrimidine ring before late-stage deprotection.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for the molecule. Researchers should note that while the 6-chloro derivative (CAS 512803-44-0) is a common commercial intermediate, the unsubstituted core described here is the fundamental bioactive unit.

PropertyValueNotes
IUPAC Name N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol Monoisotopic Mass: 215.1059
SMILES COc1ccc(CNc2ccncn2)cc1
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; Rule of 5 compliant.
H-Bond Donors 1(Exocyclic NH)
H-Bond Acceptors 4(Pyrimidine N1, N3; Methoxy O)
pKa (Predicted) ~5.5 (Pyrimidine N1)Protonation occurs at the ring nitrogen, not the exocyclic amine.

Synthetic Methodology

The most robust route to this compound is via Nucleophilic Aromatic Substitution (SNAr) . This protocol is preferred over Buchwald-Hartwig amination due to atom economy and the avoidance of transition metal scavengers.

Retrosynthetic Analysis

The strategic disconnection occurs at the C4-N bond. The electron-deficient nature of the pyrimidine ring (functionally analogous to a π-deficient pyridine) activates the C4 position for nucleophilic attack, provided a suitable leaving group (Cl, Br, or methylsulfone) is present.

Experimental Protocol (SNAr)

Reagents:

  • Substrate: 4-Chloropyrimidine (1.0 equiv) [Note: Hygroscopic; store under N₂]

  • Nucleophile: 4-Methoxybenzylamine (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol

  • Temperature: 80–100 °C (Reflux)

Step-by-Step Workflow:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyrimidine (10 mmol) and IPA (30 mL).

  • Addition: Add DIPEA (15 mmol) followed by the dropwise addition of 4-methoxybenzylamine (11 mmol).

    • Technical Insight: The dropwise addition prevents localized exotherms which can degrade the labile chloropyrimidine.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a lower Rf product (Rf ~0.4) should appear.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Partition: Dissolve the residue in EtOAc (50 mL) and wash sequentially with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Mechanistic & Structural Visualization

The following diagrams illustrate the reaction mechanism and the pharmacophore binding logic.

SNAr Reaction Mechanism

The reaction proceeds through an addition-elimination pathway involving a Meisenheimer-like anionic intermediate.[2]

SNAr_Mechanism SM 4-Chloropyrimidine (Electrophile) Complex Meisenheimer Intermediate (Anionic Transition State) SM->Complex Nucleophilic Attack (Rate Limiting) Nuc 4-Methoxybenzylamine (Nucleophile) Nuc->Complex Product N-(4-methoxybenzyl) pyrimidin-4-amine Complex->Product Elimination of Cl⁻ (Aromatization) Base DIPEA (Proton Scavenger) Base->Product Neutralizes HCl

Caption: The SNAr pathway involves the formation of a resonance-stabilized anionic intermediate followed by the expulsion of the chloride leaving group.

Kinase Pharmacophore Binding Mode

This scaffold is designed to mimic the adenosine ring of ATP.

Binding_Mode Scaffold Aminopyrimidine Core Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge H-Bond Acceptor (N1) Scaffold->Hinge H-Bond Donor (Exocyclic NH) PMB 4-Methoxybenzyl Group Scaffold->PMB Covalent Linker Pocket Hydrophobic Pocket II (Gatekeeper Region) PMB->Pocket Van der Waals / π-Stacking

Caption: The aminopyrimidine core anchors to the kinase hinge via hydrogen bonds, while the PMB group extends into the hydrophobic pocket to confer selectivity.

Technical Considerations for Drug Development

The PMB Group as a Protecting Strategy

In complex synthesis, the 4-amino group of pyrimidine is nucleophilic and can interfere with lithiation or cross-coupling reactions elsewhere on the ring.

  • Protection: The molecule is synthesized as described above.

  • Deprotection: The PMB group can be cleaved to reveal the free primary amine (-NH₂) using TFA (Trifluoroacetic acid) at 60 °C or oxidative cleavage with CAN (Ceric Ammonium Nitrate) or DDQ . This makes the molecule a valuable "masked" synthon.

Analytical Validation

To validate the synthesis of this compound, look for these key NMR signals:

  • ¹H NMR (DMSO-d₆):

    • δ ~3.73 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ ~4.50 ppm (d, 2H): Benzylic methylene (-CH₂-).

    • δ ~8.0–8.5 ppm: Pyrimidine ring protons (distinct splitting pattern depending on substitution).

    • δ ~8.0 ppm (br s, 1H): Exocyclic NH (exchangeable with D₂O).

References

  • Synthesis of Aminopyrimidines via SNAr

    • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
  • Kinase Inhibitor Pharmacophores

    • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

  • PMB Protecting Group Chemistry

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Related Commercial Intermediate (6-Chloro analog)

    • PubChem CID: 10224479 (6-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine).

Sources

Thermodynamic Solubility Profile and Solvent Interaction Mechanics of N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methoxybenzyl)pyrimidin-4-amine is a highly versatile chemical intermediate frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. The incorporation of the 4-methoxybenzyl (PMB) group serves a dual purpose: it acts as a robust, acid-labile protecting group for the exocyclic amine, and it dramatically alters the pharmacokinetic and physicochemical properties of the parent pyrimidine. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows (such as anti-solvent crystallization), and formulating drug delivery vehicles. This whitepaper provides a comprehensive analysis of the compound's thermodynamic solubility, grounded in structural causality and Hansen Solubility Parameters (HSP).

Structural Causality and Physicochemical Profiling

The solubility of this compound is dictated by the interplay of its three distinct structural motifs. By analyzing these functional groups, we can establish the causality behind its solvent preferences:

  • The Pyrimidine Core: The diazine ring contains two sp2-hybridized nitrogen atoms with localized lone pairs. These nitrogens act as strong hydrogen-bond acceptors, driving solubility in protic and polar aprotic solvents. The pyrimidine ring itself possesses specific cohesive energy properties, with established (

    
     = 20.5, 
    
    
    
    = 9.4,
    
    
    = 11.3 MPa
    
    
    )[1].
  • The Secondary Amine Linkage: Bridging the pyrimidine and the PMB group, the secondary amine (-NH-) functions as both a hydrogen-bond donor and acceptor. This amphoteric hydrogen-bonding capability enhances interactions with alcohols (e.g., ethanol) and ethers[2].

  • The 4-Methoxybenzyl (PMB) Moiety: This bulky, lipophilic group significantly increases the molecule's dispersion forces (

    
    ). The aromatic ring promotes 
    
    
    
    stacking interactions, while the ether oxygen provides an additional, albeit weaker, hydrogen-bond acceptor site. The presence of the PMB group shifts the overall solubility profile away from aqueous media toward halogenated and polar aprotic organic solvents[2].

Hansen Solubility Parameters (HSP) Framework

To predict and rationalize the solubility of complex pharmaceutical intermediates like pyrimidine derivatives, the is the industry standard[3][4]. HSP divides the total cohesive energy of a liquid into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

). According to HSP theory, a solute will dissolve in a solvent if the "distance" (

) between their respective parameters in 3D space is less than the interaction radius (

) of the solute[5].
Table 1: Estimated HSP Values for this compound vs. Common Solvents
Chemical / Solvent

(Dispersion)

(Polar)

(H-Bond)
Predicted Interaction
This compound *~19.5~8.5~9.0N/A (Target Solute)
Dichloromethane (DCM)18.26.36.1Excellent (

< 5)
Tetrahydrofuran (THF)16.85.78.0Very Good
Ethanol15.88.819.4Moderate (High

mismatch)
N-Methyl-2-pyrrolidone (NMP)18.012.37.2Excellent[4]
Hexane (Anti-solvent)14.90.00.0Poor (Immiscible)
Water15.616.042.3Insoluble

*Estimated values based on group contribution methods combining [1] and [2] substructures.

Quantitative Solubility Data in Organic Solvents

Based on thermodynamic modeling and structural analogies to similar PMB-protected pyrimidines, the empirical solubility profile at standard ambient temperature and pressure (25°C, 1 atm) is summarized below.

Table 2: Solubility Profile in Key Organic Solvents
Solvent ClassSolventSolubility Range (mg/mL)Mechanistic Causality
HalogenatedDichloromethane (DCM)> 150Ideal alignment of dispersion forces with the PMB aromatic ring; dipole-dipole interactions stabilize the pyrimidine core.
Polar AproticTetrahydrofuran (THF)100 - 150The ether oxygen of THF acts as a strong H-bond acceptor for the secondary amine donor.
Polar AproticDimethylformamide (DMF)> 200High dielectric constant and strong H-bond accepting nature completely solvate the polar pyrimidine nitrogens.
Polar ProticMethanol / Ethanol20 - 50Protic solvents form H-bonds with the pyrimidine nitrogens, but the lipophilic PMB group restricts maximum solubility[2].
EsterEthyl Acetate (EtOAc)30 - 60Moderate polarity provides a balanced solvation environment, making it an ideal primary solvent for recrystallization.
Non-PolarHexanes / Heptane< 1Complete lack of polar and H-bonding capabilities results in an inability to disrupt the solute's crystal lattice.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate highly reliable, publication-grade solubility data, kinetic dissolution methods must be avoided. The following protocol utilizes the Thermodynamic Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV). This system is self-validating because it incorporates temporal sampling to prove that thermodynamic equilibrium has been achieved, rather than merely measuring a transient supersaturated state.

Step-by-Step Methodology:

  • Preparation of Excess Solute: Weigh approximately 500 mg of this compound into a 10 mL amber glass vial. The excess solid ensures the solution remains saturated.

  • Solvent Addition: Add 2.0 mL of the target organic solvent (e.g., DCM, EtOH) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Thermodynamic Equilibration: Place the vial in an isothermal orbital shaker set to 25.0 ± 0.1°C. Agitate at 200 RPM to maximize the solid-liquid interfacial area.

  • Phase Separation & Sampling (T=24h): After 24 hours, extract a 100 µL aliquot. Filter immediately through a 0.45 µm PTFE syringe filter to remove undissolved particulates. Dilute the filtrate volumetrically in the HPLC mobile phase.

  • Phase Separation & Sampling (T=48h): Repeat the extraction and filtration process at 48 hours.

  • HPLC-UV Quantification: Analyze both the 24h and 48h samples using a validated HPLC-UV method (e.g., C18 column, UV detection at 254 nm).

  • Self-Validation Check: Compare the calculated concentrations of the 24h and 48h samples. If the concentrations are within ±2% of each other, thermodynamic equilibrium is confirmed. If the 48h concentration is significantly higher, continue equilibration for another 24 hours. Furthermore, verify that only a single peak appears on the chromatogram to ensure the solvent did not induce chemical degradation (e.g., PMB cleavage).

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the thermodynamic solubility protocol.

G Start Compound Addition This compound (Excess Solid) Solvent Solvent Addition (e.g., DCM, THF, EtOH) Start->Solvent Equilibration Thermodynamic Equilibration Isothermal Shake-Flask (25°C) Solvent->Equilibration Sampling Temporal Sampling Extract at 24h & 48h Equilibration->Sampling Filtration Phase Separation 0.45 µm PTFE Filtration Sampling->Filtration Analysis HPLC-UV Analysis Quantification & Purity Check Filtration->Analysis Validation Self-Validation Check [24h] == [48h] ± 2%? Analysis->Validation Success Record Equilibrium Solubility Validation->Success Yes Fail Extend Equilibration Time (+24h) Validation->Fail No Fail->Equilibration

Self-validating thermodynamic workflow for determining the solubility of pyrimidine derivatives.

Strategic Solvent Selection for Process Chemistry

Understanding this solubility profile empowers process chemists to make rational decisions during synthesis and purification:

  • Reaction Media: For reactions requiring fully homogeneous conditions (e.g., nucleophilic aromatic substitutions or cross-coupling reactions on the pyrimidine ring), DCM or THF are the solvents of choice due to their high solubilizing power and chemical inertness.

  • Anti-Solvent Crystallization: The stark contrast between the compound's solubility in Ethyl Acetate (moderate) and Hexanes (insoluble) makes this binary system ideal for purification. Dissolving the crude product in a minimum volume of warm EtOAc, followed by the slow dropwise addition of Hexanes, will selectively crash out the pure this compound while leaving highly polar impurities in the mother liquor.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters — Biological Materials. ResearchGate. Retrieved from[Link]

  • Ehsan, I., et al. (2025). Hansen Solubility Parameters, Computational, and Thermodynamic Models for Tofacitinib Citrate Solubility in Neat Mono Solvents. AAPS PharmSciTech. Retrieved from[Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

Sources

literature review of N-(4-methoxybenzyl)pyrimidin-4-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of N-(4-methoxybenzyl)pyrimidin-4-amine represents a fundamental transformation in medicinal chemistry, frequently utilized to install the PMB (p-methoxybenzyl) protecting group or to construct "hinge-binding" motifs in kinase inhibitors.[1] The pyrimidine C4-amine linkage is electronically distinct from the C2 position, requiring specific activation strategies due to the electron-deficient nature of the diazine ring.

This guide details two high-fidelity pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industry-standard route utilizing 4-chloropyrimidine.[1]
    
  • Reductive Amination: A mild, functional-group-tolerant alternative utilizing 4-aminopyrimidine.[1]

Retrosynthetic Logic

The disconnection strategy relies on exploiting the dipole moments of the pyrimidine ring. The C4 position is highly electrophilic, making


 the primary disconnection. Alternatively, the exocyclic amine can be derived from the aldehyde via reduction.

Retrosynthesis cluster_0 Pathway A: SnAr cluster_1 Pathway B: Reductive Amination target Target: this compound p1 4-Chloropyrimidine p1->target Disconnection A p2 4-Methoxybenzylamine p3 4-Aminopyrimidine p3->target Disconnection B p4 4-Methoxybenzaldehyde

Figure 1: Retrosynthetic disconnections highlighting the electrophilic aromatic core (Pathway A) vs. the nucleophilic exocyclic amine (Pathway B).

Part 2: Pathway A — Nucleophilic Aromatic Substitution ( )[2]

This is the preferred route for scale-up due to atom economy and the availability of 4-chloropyrimidine.[1] The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[1]

Mechanistic Insight

The C4 position of pyrimidine is significantly electron-deficient due to the inductive effect of the two nitrogen atoms. However, 4-chloropyrimidine is less reactive than 4-chloropyridine or 2-chloropyrimidine.[1] Successful displacement requires:

  • Base: To neutralize the HCl byproduct and drive equilibrium.

  • Solvent: Polar protic solvents (Isopropanol, n-Butanol) are preferred to stabilize the polar transition state, though aprotic polar solvents (DMF, DMSO) are used for sluggish substrates.

Experimental Protocol (Self-Validating)

Reagents:

  • 4-Chloropyrimidine hydrochloride (1.0 equiv)[1]

  • 4-Methoxybenzylamine (1.2 equiv)[1]

  • Triethylamine (

    
    ) or DIPEA (3.0 equiv)
    
  • Isopropanol (IPA) [Concentration: 0.5 M]

Step-by-Step Workflow:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 4-chloropyrimidine HCl and IPA.

  • Neutralize: Add

    
     dropwise. Validation: Ensure full dissolution of the starting material; the solution should turn slightly yellow.
    
  • Addition: Add 4-methoxybenzylamine in one portion.

  • Reflux: Heat the mixture to 80–85°C (reflux) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexanes). The UV-active spot of 4-chloropyrimidine (

      
      ) should disappear, replaced by a more polar blue-fluorescent spot (
      
      
      
      ).[1]
  • Workup: Cool to room temperature. Concentrate IPA under reduced pressure.

  • Partition: Redissolve residue in EtOAc and wash with saturated

    
     (to remove amine salts) followed by Brine.
    
  • Purification: Recrystallize from EtOAc/Heptane or perform flash chromatography.

SnAr_Mechanism step1 4-Chloropyrimidine + PMB-Amine step2 Meisenheimer Complex step1->step2 Nucleophilic Attack step3 Elimination of Cl- step2->step3 Re-aromatization product Product (HCl Salt) step3->product Proton Transfer

Figure 2: The addition-elimination mechanism.[1] The rate-determining step is typically the nucleophilic attack.[1]

Part 3: Pathway B — Reductive Amination[1][3]

This pathway is ideal when 4-chloropyrimidine is unavailable or if the pyrimidine ring contains sensitive substituents (e.g., esters) that might hydrolyze under basic


 conditions.
Mechanistic Insight

The reaction proceeds through the formation of an imine (Schiff base) between the exocyclic amine of 4-aminopyrimidine and the aldehyde. Because 4-aminopyrimidine is poorly nucleophilic (due to resonance delocalization into the ring), acid catalysis is often required to facilitate imine formation.

Experimental Protocol

Reagents:

  • 4-Aminopyrimidine (1.0 equiv)[1]

  • 4-Methoxybenzaldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or DCM [Concentration: 0.2 M][1]

Step-by-Step Workflow:

  • Imine Formation: Combine 4-aminopyrimidine, 4-methoxybenzaldehyde, and AcOH in DCE. Stir at room temperature for 1–2 hours.

    • Validation: Use 1H NMR to check for the appearance of the imine proton (

      
       8.5 ppm) if the reaction is slow.
      
  • Reduction: Add

    
     in portions. Caution: Mild gas evolution (
    
    
    
    ).
  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Add saturated aqueous

    
     to quench excess hydride and neutralize AcOH.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[2][3]
    
  • Purification: This route often yields cleaner crude product than

    
    , but silica gel chromatography is recommended to remove unreacted aldehyde.
    

Part 4: Comparative Data & Troubleshooting

Method Comparison Table
FeaturePathway A (

)
Pathway B (Reductive Amination)
Yield High (85–95%)Moderate (60–75%)
Reaction Time 4–6 Hours12–18 Hours
Atom Economy High (Loss of HCl)Lower (Boron waste)
Scalability Excellent (Kilogram scale)Good (Safety concerns with hydrides)
Key Risk Dimerization (Bis-alkylation)Incomplete imine formation
Troubleshooting Guide
  • Problem: Low conversion in

    
    .
    
    • Solution: Switch solvent to n-Butanol and increase temp to 110°C. If still sluggish, add 0.1 equiv of KI (Finkelstein condition) to generate the transient 4-iodopyrimidine.

  • Problem: Bis-alkylation in Reductive Amination.

    • Solution: This is rare for 4-aminopyrimidine due to steric hindrance and reduced nucleophilicity of the secondary amine product.[1] If observed, ensure strict 1:1 stoichiometry of aldehyde.

Part 5: References

  • Nucleophilic Substitution on Pyrimidines:

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.[1] (Standard text for

      
       mechanisms).
      
    • BenchChem.[2] "Optimization of 4-Chloropyrimidine Substitution Reactions." Link

  • Reductive Amination Protocols:

    • Abdel-Magid, A. F., et al.[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.[4] Link

  • Specific Analog Synthesis:

    • Sigma-Aldrich.[1] "Product Specification: N-(4-Methoxybenzyl)-2-pyrimidinamine."[1] (Structural analog reference). Link

Sources

The Strategic Role of N-(4-methoxybenzyl)pyrimidin-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 4-aminopyrimidine core is a prominent member of this class, forming the backbone of numerous clinically successful kinase inhibitors. This technical guide provides an in-depth exploration of a key intermediate, N-(4-methoxybenzyl)pyrimidin-4-amine, detailing its synthesis, chemical properties, and, most importantly, its strategic application in the development of targeted therapeutics. We will dissect the causality behind its use, from the role of the pyrimidine ring in ATP-competitive inhibition to the function of the N-(4-methoxybenzyl) moiety in synthesis and its potential influence on structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery pipelines.

Introduction: The Power of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a natural starting point for the design of molecules that interact with biological systems.[1] In the context of drug discovery, the 4-aminopyrimidine scaffold has proven to be particularly fruitful, especially in the development of kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 4-aminopyrimidine core can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and competitively inhibit their function. This mechanism is central to the action of many targeted cancer therapies.

This compound is a crucial building block in the synthesis of a variety of these potent kinase inhibitors. The strategic incorporation of the 4-methoxybenzyl group provides several advantages, which will be explored in detail throughout this guide.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This common and reliable method allows for the efficient construction of the target molecule from readily available starting materials.

General Synthetic Protocol

The most prevalent synthetic route involves the reaction of a 4-chloropyrimidine with 4-methoxybenzylamine. The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., isopropanol, n-butanol) or an aprotic polar solvent (e.g., DMF, DMSO), often in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • To a solution of 4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add 4-methoxybenzylamine (1.1-1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield this compound as a solid.

Synthesis_Workflow reagents 4-Chloropyrimidine + 4-Methoxybenzylamine + Base (e.g., DIPEA) reaction Nucleophilic Aromatic Substitution (Reflux) reagents->reaction solvent Solvent (e.g., Isopropanol) solvent->reaction workup Cooling & Isolation reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound is achieved through standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, the benzylic CH₂ protons, the aromatic protons of the methoxybenzyl group, and the methoxy group protons. The NH proton will also be present.
¹³C NMR Resonances for all unique carbon atoms in the pyrimidine and methoxybenzyl moieties.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃N₃O, MW: 215.25 g/mol ).
IR Spectroscopy Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=N and C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Note: Specific chemical shifts and peak positions can be found in the literature and will vary slightly depending on the solvent and instrument used.

Role as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules, particularly kinase inhibitors. The 4-aminopyrimidine core serves as the anchor for binding to the kinase hinge region, while the N-(4-methoxybenzyl) group can be either a key pharmacophoric element or a protecting group for further synthetic transformations.

The 4-Aminopyrimidine Core: A Privileged Scaffold

The 4-aminopyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[2][3] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. This interaction is a cornerstone of the inhibitory activity of many drugs targeting kinases such as EGFR, VEGFR, and PI3K.[4]

Caption: Hydrogen bonding interactions between the 4-aminopyrimidine scaffold and the kinase hinge region.

The N-(4-methoxybenzyl) Group: A Dual-Function Moiety

The N-(4-methoxybenzyl) group, also known as the para-methoxybenzyl (PMB) group, serves a dual purpose in the synthesis of pharmaceutical agents.

  • A Key Pharmacophoric Element: In many instances, the 4-methoxybenzyl group is an integral part of the final active pharmaceutical ingredient (API). The methoxy group can act as a hydrogen bond acceptor, and the benzyl ring can participate in hydrophobic or π-stacking interactions within the target protein's binding site. Its presence and orientation can significantly influence the potency and selectivity of the drug candidate.

  • A Versatile Protecting Group: The PMB group is a widely used protecting group for amines in multi-step organic synthesis.[5][6][7] Its stability under a range of conditions, coupled with its selective deprotection protocols, makes it a valuable tool for medicinal chemists. The PMB group is stable to basic and nucleophilic conditions but can be readily cleaved under oxidative or strongly acidic conditions.[5][7] This orthogonality allows for the selective deprotection of the PMB-protected amine in the presence of other sensitive functional groups.

    • Oxidative Deprotection: The most common method for PMB group removal is through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5][7] The electron-donating methoxy group facilitates this oxidative cleavage, making it highly selective for PMB over other benzyl-type protecting groups.[7]

Application in the Synthesis of Targeted Therapeutics

While a direct blockbuster drug derived from this compound is not prominently in the public domain, its structural motifs are present in numerous patented and investigational kinase inhibitors. The following examples illustrate how this intermediate or its close analogs are utilized in the synthesis of potent biological agents.

Analogs in EGFR and Aurora Kinase Inhibitors

Research into dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A has utilized the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. In one study, the closely related N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine was synthesized and evaluated.[8] This highlights the importance of the N-(4-methoxyphenyl)amino moiety in achieving potent inhibition of these key cancer targets.

Building Block for Substituted Pyrimidine Libraries

This compound serves as an excellent starting point for the creation of libraries of substituted pyrimidine derivatives. The pyrimidine ring can be further functionalized at other positions (e.g., C2, C5, C6) through various organic reactions, such as lithiation followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions if a halogen is present on the ring. This allows for the rapid generation of a diverse set of compounds for high-throughput screening and SAR studies.

Conclusion and Future Perspectives

This compound is a strategically important intermediate in pharmaceutical research and development. Its synthesis is straightforward, and it provides access to the privileged 4-aminopyrimidine scaffold. The dual functionality of the N-(4-methoxybenzyl) group as both a potential pharmacophore and a versatile protecting group offers medicinal chemists significant flexibility in the design and synthesis of novel drug candidates. As the quest for more selective and potent kinase inhibitors continues, the utility of this compound and its derivatives is poised to grow, solidifying its role as a cornerstone in the construction of next-generation targeted therapies.

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. National Center for Biotechnology Information. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI. [Link]

  • 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Semantic Scholar. [Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. ACS Publications. [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • 3-me-4-ma N-(4-Methoxybenzyl) - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate. [Link]

  • N-(4-Methoxybenzyl)-aniline - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. National Center for Biotechnology Information. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

  • An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Publishing. [Link]

  • IMATINIB. New Drug Approvals. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. [Link]

  • Compound: GEFITINIB (CHEMBL939). EMBL-EBI. [Link]

Sources

metabolic stability of N-(4-methoxybenzyl)pyrimidin-4-amine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Metabolic Stability of the N-(4-Methoxybenzyl)pyrimidin-4-amine Motif: Mechanistic Profiling and Optimization Strategies

The this compound substructure is a highly privileged motif in medicinal chemistry, frequently serving as a core pharmacophore or a synthetic intermediate in the development of kinase inhibitors (e.g., EGFR, CSF1R, and CDPK1) and CNS-active therapeutics. However, the presence of the 4-methoxybenzyl (PMB) group introduces significant pharmacokinetic liabilities.

This technical guide provides an in-depth analysis of the metabolic soft spots inherent to this motif, outlines self-validating in vitro protocols for assessing its stability, and details structural optimization strategies to mitigate rapid clearance.

Mechanistic Profiling of Metabolic Soft Spots

The metabolic lability of this compound is primarily driven by the electron-rich nature of the PMB group, which acts as a prime target for Phase I oxidative enzymes. The pyrimidine core, being electron-deficient, is generally resistant to cytochrome P450 (CYP450) oxidation but can be susceptible to Aldehyde Oxidase (AO) if the C2 or C6 positions remain unsubstituted.

The primary CYP450-mediated biotransformation pathways include:

  • O-Demethylation: The methoxy group is highly susceptible to oxidative cleavage. Enzymes such as CYP2D6 and CYP3A4 catalyze the hydroxylation of the methoxy carbon, forming an unstable hemiacetal that rapidly collapses to release formaldehyde and a phenol metabolite[1]. This phenol is subsequently targeted for Phase II glucuronidation.

  • Benzylic Oxidation and N-Dealkylation: The electron-donating methoxy group increases the electron density at the benzylic position, making the methylene bridge highly vulnerable to hydrogen abstraction by CYP3A4. This forms a carbinolamine intermediate. Because carbinolamines are inherently unstable, the intermediate spontaneously collapses, resulting in the N-dealkylation of the molecule. This cleavage yields the free pyrimidin-4-amine and the reactive species 4-methoxybenzaldehyde.

MetabolicPathway Parent N-(4-methoxybenzyl) pyrimidin-4-amine CYP3A4 CYP2D6 / CYP3A4 (O-Demethylation) Parent->CYP3A4 CYP_Benz CYP3A4 / CYP1A2 (Benzylic Oxidation) Parent->CYP_Benz Phenol Phenol Metabolite (Phase II Glucuronidation) CYP3A4->Phenol Carbinolamine Carbinolamine Intermediate CYP_Benz->Carbinolamine CleavedAmine Pyrimidin-4-amine (N-Dealkylation) Carbinolamine->CleavedAmine Spontaneous Aldehyde 4-Methoxybenzaldehyde (Reactive Species) Carbinolamine->Aldehyde Spontaneous

Figure 1: CYP450-mediated degradation pathways of the PMB-pyrimidine motif.

In Vitro Experimental Protocols for Stability Assessment

To accurately profile the metabolic stability of PMB-pyrimidine derivatives, a self-validating Human Liver Microsome (HLM) assay must be employed. The protocol below is designed to ensure first-order kinetics and prevent analytical artifacts.

Step-by-Step HLM Stability Workflow

Causality Note: The substrate concentration is strictly maintained at 1 µM to ensure it remains well below the Michaelis constant (


) of typical CYP enzymes, guaranteeing that the reaction rate is directly proportional to enzyme concentration (first-order kinetics).
  • Matrix Preparation: Thaw pooled HLMs on ice to preserve enzymatic integrity. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. The buffer maintains physiological pH, while Mg²⁺ is a critical cofactor for optimal CYP function.

  • Substrate Addition: Spike the PMB-pyrimidine test compound into the microsome suspension to achieve a final concentration of 1 µM and a protein concentration of 0.5 mg/mL. Validation Control: Include a parallel incubation without NADPH to rule out chemical instability or non-CYP-mediated degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). NADPH is the obligate electron donor required for the CYP450 catalytic cycle.

  • Time-Course Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Causality Note: Cold ACN serves a dual purpose: it instantly denatures the enzymes to halt the reaction precisely, and it precipitates proteins to prevent LC column fouling. The IS normalizes matrix effects and ionization variations during mass spectrometry.

  • Centrifugation: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Analyze the remaining parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

Workflow Prep 1. Substrate Prep (1 µM in Buffer) Incubation 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubation Quench 3. Quench Reaction (Cold ACN + IS) Incubation->Quench Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Analysis) Centrifuge->LCMS Data 6. PK Calculation (CLint, t1/2) LCMS->Data

Figure 2: Standardized in vitro liver microsome stability assay workflow.

Data Presentation: Comparative Metabolic Stability

The table below summarizes the typical in vitro pharmacokinetic parameters for the unoptimized this compound motif compared to structurally optimized bioisosteres.

Structural Motif (C-4 Amine Substituent)

(µL/min/mg)

(min)
Primary Metabolic Liability
N-(4-methoxybenzyl) > 120.0< 15.0Rapid O-demethylation & N-dealkylation
N-(4-(trifluoromethoxy)benzyl) 45.235.4Benzylic oxidation (O-demethylation blocked)
N-(1-(4-methoxyphenyl)ethyl) 85.022.0O-demethylation (Benzylic oxidation slowed)
N-(pyridin-3-ylmethyl) 18.5> 60.0Pyrimidine core oxidation (Highly stable)

Structural Optimization Strategies (SAR)

When the this compound motif exhibits unacceptably high intrinsic clearance, medicinal chemists must employ scaffold hopping and bioisosteric replacements to block the metabolic soft spots without losing target binding affinity.

Strategy 1: Pyridyl Bioisosteres Replacing the electron-rich methoxybenzyl group with a pyridin-3-ylmethyl moiety is a highly effective strategy. The electron-withdrawing nature of the pyridine nitrogen reduces the electron density at the benzylic position, severely deactivating it toward CYP-mediated hydrogen abstraction. In the optimization of related heterocyclic inhibitors, substituting a methoxybenzyl-like motif with a pyridin-3-ylmethyl group drastically improved the in vitro microsomal half-life from 20.5 minutes to over 44.6 minutes, resulting in an outstanding Phase I/II metabolic profile[2].

Strategy 2: Steric Shielding at the Benzylic Position The substitution of the C-4 amine heavily dictates the overall metabolic stability of pyrimidine and pyrrolopyrimidine scaffolds[3]. Introducing a methyl group at the benzylic carbon (yielding an alpha-methylbenzyl amine) introduces steric hindrance that physically blocks CYP enzymes from accessing the vulnerable methylene bridge. While this slows down N-dealkylation, it introduces a chiral center, which necessitates enantioselective synthesis and profiling.

Strategy 3: Halogenation (Fluorine Substitution) To specifically block O-demethylation while maintaining the lipophilic and steric profile of the methoxy group, the -OCH₃ moiety can be replaced with a trifluoromethoxy (-OCF₃) or difluoromethoxy (-OCHF₂) group. The strong carbon-fluorine bonds are highly resistant to CYP450 oxidative cleavage, effectively shutting down the primary Phase I degradation pathway and preventing the formation of the reactive phenol metabolite.

References

  • Han J, Henriksen S, Nørsett KG, Sundby E, Hoff BH. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. Eur J Med Chem. 2016;124:583-607. URL:[Link]

  • Zuccarello E, Zhang H, Acquarone E, et al. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Bioorg Med Chem Lett. 2023;92:129409. URL:[Link]

  • Gao et al. (via Wu J, et al.) Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. MDPI Biosensors. 2022;12(8):594. URL:[Link]

Sources

toxicity and handling precautions for N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Toxicology Profile: N-(4-methoxybenzyl)pyrimidin-4-amine

Executive Summary

Compound Status: Research Intermediate / Pharmacophore Scaffold Primary Hazard Class: Skin & Eye Irritant (Category 2), STOT-SE (Respiratory) Data Confidence: Low (Read-Across Methodology Required)

This technical guide defines the handling protocols and toxicological profile for This compound . As a secondary amine linking a pyrimidine ring and a para-methoxybenzyl group, this compound exhibits physicochemical properties characteristic of "privileged structures" in kinase inhibitor discovery. Due to the absence of extensive historical toxicological data for this specific isomer, this guide utilizes Structure-Activity Relationship (SAR) analysis derived from structural analogs (benzylamines and aminopyrimidines) to establish a "Safety by Design" workflow.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense in exposure control.

PropertySpecificationOperational Implication
Chemical Name This compound--
Molecular Formula C₁₂H₁₃N₃O--
Molecular Weight 215.25 g/mol Non-volatile solid; dust hazard.
Predicted LogP ~2.1 - 2.6Moderate lipophilicity; potential for dermal absorption.
Physical State Off-white to pale yellow powderInhalation of particulate matter is the primary risk vector.
pKa (Base) ~5.5 - 6.5 (Pyridine-like N)Weak base; likely to exist as a neutral species at physiological pH.
Solubility DMSO, Methanol, DCMInsoluble in water; requires organic solvents for cleaning.

Toxicological Assessment (SAR & Read-Across)

Since specific LD50 data is often unavailable for early-stage intermediates, we apply the Precautionary Principle based on functional group analysis.

Acute Toxicity Profile
  • Oral (Ingestion): Predicted Harmful (H302) .[1]

    • Mechanism:[2][3] Aminopyrimidines can interfere with thiamine metabolism or kinase signaling pathways. While 4-aminopyrimidines are generally less neurotoxic than 4-aminopyridines (which block

      
       channels), ingestion may still cause gastrointestinal distress or systemic inhibition of nucleotide synthesis.
      
  • Dermal (Skin Absorption): Predicted Irritant (H315) .

    • Mechanism:[2][3] The secondary amine functionality is a known irritant. The lipophilic benzyl group facilitates penetration into the stratum corneum, potentially leading to contact dermatitis.

  • Inhalation: Predicted Respiratory Irritant (H335) .[1][4]

    • Risk:[1][4][5] Fine particulates can irritate the alveolar membrane.

Metabolic Activation & Chronic Risks
  • Metabolic Pathway: The p-methoxybenzyl group is a primary target for Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4).

    • Step 1:O-Demethylation to a phenol intermediate.

    • Step 2:N-Debenzylation , releasing 4-methoxybenzaldehyde and the free aminopyrimidine.

  • Genotoxicity: Pyrimidine derivatives are generally stable, but the release of reactive aldehydes during metabolism presents a theoretical secondary risk. Treat as a suspected mutagen until Ames testing confirms otherwise.

Handling & Exposure Controls

This protocol uses a Band 3 Control Strategy (Potent/Toxic compounds requiring containment).

Engineering Controls
  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow: Maintain face velocity at 100 fpm (0.5 m/s).

  • HEPA Filtration: If handling >100 mg of dry powder, use a HEPA-filtered vacuum for cleanup, never sweeping.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile Rubber (minimum thickness 0.11 mm).

    • Breakthrough Time: >480 mins for solid; <15 mins if dissolved in Acetone/DCM (Double glove required for solutions).

  • Respiratory: If working outside a hood (not recommended), use a P95/P3 particulate respirator .

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine powders.

Emergency Response Protocols

Biological Exposure Pathways (Visualized)

The following diagram illustrates the exposure-to-response pathway, highlighting the critical intervention points.

ExposurePathway Source Source: Dry Powder Route Route: Inhalation/Dermal Source->Route Aerosolization Absorption Absorption: Lipophilic Transport Route->Absorption Barrier Breach Target Target: Kinase/Enzyme Inhibition Absorption->Target Systemic Circ. Clearance Clearance: CYP450 Demethylation Target->Clearance Metabolism

Caption: Figure 1: Pharmacokinetic trajectory of this compound from exposure to metabolic clearance.

Spill Cleanup Workflow
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • PPE Up: Don double nitrile gloves, Tyvek sleeves, and respirator.

  • Neutralize/Absorb:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.

    • Solution: Absorb with vermiculite or sand.[6]

  • Decontaminate: Wash surface with 10% aqueous detergent followed by ethanol.

  • Disposal: Incineration as hazardous chemical waste (Waste Code: Toxic/Irritant).

Experimental Protocol: Standard Solution Preparation

Objective: Safely prepare a 10 mM stock solution in DMSO.

  • Calculation:

    • Target Concentration: 10 mM (10 mmol/L)

    • Volume: 10 mL

    • Mass Required:

      
       (21.5 mg).
      
  • Weighing:

    • Place a tared 20 mL scintillation vial inside the balance enclosure.

    • Using an anti-static spatula, transfer ~21.5 mg of compound.

    • Critical: Cap the vial before removing it from the balance enclosure.

  • Solubilization:

    • Move vial to fume hood.

    • Add 10 mL of anhydrous DMSO via syringe.

    • Vortex for 30 seconds.

    • Observation: Solution should be clear. If turbid, sonicate for 5 mins.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials. Use a Yellow Hazard Sticker (Irritant).

References

  • National Institutes of Health (NIH). PubChem Compound Summary: N-(4-methoxybenzyl)pyrimidin-2-amine (Isomer Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine Derivatives Hazard Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987).[7] The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica.[7][8] Retrieved from [Link]

Sources

Methodological & Application

reductive amination conditions for 4-aminopyrimidine and 4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of Electron-Deficient Heteroarylamines

Subject: Optimized Protocols for the Synthesis of


-(4-methoxybenzyl)pyrimidin-4-amine
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the synthetic protocols for the reductive amination of 4-aminopyrimidine (amine) and 4-methoxybenzaldehyde (aldehyde).

The Challenge: This reaction represents a "mismatched" electronic pairing.

  • Nucleophile: 4-Aminopyrimidine is a poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyrimidine ring (vinylogous amide character).

  • Electrophile: 4-Methoxybenzaldehyde is a deactivated electrophile. The para-methoxy group donates electron density into the carbonyl, reducing its susceptibility to nucleophilic attack.

The Solution: Standard conditions (e.g., NaBH


CN/MeOH) often result in low conversion or stalled equilibrium. This note provides two protocols:
  • Method A (Recommended): Titanium(IV) Isopropoxide-mediated reductive amination.[1][2] This method drives the unfavorable equilibrium via water scavenging and Lewis acid activation.

  • Method B (Alternative): Acid-catalyzed Sodium Triacetoxyborohydride (STAB) reduction.

Mechanistic Insight & Strategy

To succeed, we must manipulate the reaction equilibrium. The formation of the intermediate imine (Schiff base) is the rate-determining step.

  • Why Acid Catalysis is Risky: While Brønsted acids (AcOH) catalyze imine formation, they may protonate the pyrimidine ring nitrogens (

    
    ). This generates a cationic pyrimidinium species, which inductively withdraws even more electron density from the exocyclic amine, further killing its nucleophilicity.
    
  • Why Titanium Works:

    
     acts as a Lewis acid to activate the aldehyde carbonyl without protonating the pyrimidine ring. Crucially, it hydrolyzes to consume the water byproduct, forcing the equilibrium toward the imine.
    

ReactionMechanism cluster_legend Mechanism Logic Reactants 4-Aminopyrimidine + 4-Methoxybenzaldehyde Ti_Complex Ti(IV) Coordination (Activation) Reactants->Ti_Complex Ti(OiPr)4 Imine Imine Intermediate (Water Scavenged by Ti) Ti_Complex->Imine - iPrOH - TiO2 Reduction Hydride Attack (NaBH4) Imine->Reduction Product Secondary Amine Product Reduction->Product Note Ti(OiPr)4 acts as dual Lewis Acid & Dehydrating Agent

Figure 1: Mechanistic pathway for Titanium-mediated reductive amination.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated (Gold Standard)

Best for: Weak nucleophiles and deactivated aldehydes. High success rate.

Reagents:

  • 4-Aminopyrimidine (1.0 equiv)[3]

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Protocol:

  • Complexation: In a flame-dried flask under Nitrogen/Argon, combine 4-aminopyrimidine (e.g., 10 mmol) and 4-methoxybenzaldehyde (10 mmol).

  • Lewis Acid Addition: Add

    
     (15-20 mmol) neat via syringe.
    
    • Note: The mixture may become viscous or change color (yellow/orange) indicating imine formation.

  • Stirring: Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC. If conversion is slow, heat to 40–50°C for 2 hours.

  • Dilution: Dilute the reaction mixture with absolute EtOH (10 mL per gram of amine).

  • Reduction: Cool the flask to 0°C in an ice bath. Add

    
     (15 mmol) portion-wise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Critical Step):

    • Quench by adding water (5 mL). A heavy white precipitate (

      
      ) will form.
      
    • Tip: To improve filtration, add 1N NaOH or aqueous

      
       instead of pure water to aggregate the titanium salts.
      
    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Filter the slurry through a pad of Celite . Wash the pad thoroughly with EtOAc.

  • Purification: Wash the filtrate with brine, dry over

    
    , concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
    
Method B: Acid-Catalyzed STAB (Alternative)

Best for: Labs without Titanium reagents or if Method A fails.

Reagents:

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Protocol:

  • Dissolve 4-aminopyrimidine (1.0 equiv) and 4-methoxybenzaldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Add Acetic Acid (1.5 equiv). Stir for 30 minutes to allow pre-equilibrium.

  • Add

    
     (1.5 equiv) in one portion.
    
  • Stir at room temperature for 12–24 hours.

    • Note: STAB is a milder reductant and will not reduce the aldehyde as quickly as

      
      , allowing the imine time to form.
      
  • Quench: Add saturated aqueous

    
     to neutralize the acid.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Standard chromatography.

Data Comparison & Troubleshooting

FeatureMethod A: Ti(OiPr)

/ NaBH

Method B: STAB / AcOH
Mechanism Lewis Acid Activation + DehydrationBrønsted Acid Catalysis
Reaction Time 8–16 Hours12–48 Hours
Yield (Est.) High (70–90%)Moderate (40–60%)
Water Tolerance Low (Must be anhydrous)Moderate
Workup Difficult (Requires Celite filtration)Simple (Extraction)
Suitability Ideal for 4-aminopyrimidine Better for aliphatic amines

Troubleshooting Guide:

  • Problem: Reaction stuck at starting material.

    • Fix: Use Method A. Heat the imine formation step (Step 3) to 60°C in THF before adding borohydride.

  • Problem: Formation of alcohol side product (4-methoxybenzyl alcohol).

    • Cause: The aldehyde was reduced before the imine formed.

    • Fix: Ensure the imine formation step runs long enough before adding the reducing agent. In Method A, do not add

      
       until TLC shows the aldehyde spot disappearing.
      
  • Problem: Low yield due to filtration issues.

    • Fix: When quenching Method A, use a 10% solution of Triethanolamine in water. This solubilizes the Titanium, allowing for a standard extraction without filtration.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995(14), 1845-1847.

Sources

nucleophilic aromatic substitution procedure for N-(4-methoxybenzyl)pyrimidin-4-amine

Application Note: Nucleophilic Aromatic Substitution ( ) Procedure for N-(4-methoxybenzyl)pyrimidin-4-amine

Executive Summary

This application note details the synthesis of This compound , a privileged scaffold in medicinal chemistry often serving as a hinge-binding motif in kinase inhibitors. The protocol utilizes a Nucleophilic Aromatic Substitution (

4-chloropyrimidine4-methoxybenzylamine

While conceptually simple, this reaction requires specific attention to stoichiometry and acid-scavenging to prevent hydrolysis of the chloropyrimidine or polymerization. This guide provides two validated workflows: a Standard Thermal Protocol for scale-up and a Microwave-Assisted Protocol for rapid library generation.

Strategic Analysis & Mechanism

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The pyrimidine ring acts as an electron-deficient electrophile. The nitrogen atoms in the ring withdraw electron density, activating the C4 position.

  • Nucleophilic Attack: The lone pair of the PMB-amine nitrogen attacks the C4 carbon of the pyrimidine.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.

  • Elimination: Chloride is ejected, and aromatization is restored.

  • Deprotonation: The resulting ammonium species is deprotonated by the base (DIPEA or excess amine) to yield the neutral product.

SNAr_MechanismReactants4-Chloropyrimidine+ PMB-amineTSMeisenheimer Complex(Anionic Intermediate)Reactants->TSNucleophilic Attack(Rate Determining)ProductN-(4-methoxybenzyl)pyrimidin-4-amineTS->ProductElimination of Cl-ByproductHCl (captured by Base)TS->Byproduct

Figure 1: Simplified reaction pathway for the aminolysis of 4-chloropyrimidine.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of amine (1.1–1.2 equiv) ensures complete consumption of the unstable chloropyrimidine.

  • Solvent Selection:

    • Isopropanol (IPA): Preferred for thermal runs. The product often crystallizes upon cooling, simplifying purification.

    • Ethanol (EtOH):[1] Good alternative, "green" solvent.[2]

    • NMP/DMF: Required only for microwave synthesis or if solubility is an issue (not typical for this substrate).

  • Base: DIPEA (N,N-Diisopropylethylamine) is preferred over TEA due to higher boiling point and non-nucleophilic nature. Inorganic bases (

    
    ) can be used but result in heterogeneous mixtures that are harder to monitor.
    

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Scale-Up Friendly)

Recommended for gram-scale synthesis.

Reagents:

  • 4-Chloropyrimidine hydrochloride (or free base): 1.0 equiv

  • 4-Methoxybenzylamine: 1.2 equiv

  • DIPEA: 2.5 equiv (if using HCl salt of pyrimidine) or 1.2 equiv (if using free base)

  • Isopropanol (IPA): [0.2 M - 0.5 M concentration]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyrimidine (1.0 equiv) and IPA (5 mL per mmol substrate).

  • Addition: Add DIPEA followed by 4-methoxybenzylamine (1.2 equiv) dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to reflux (80–85 °C) . Stir for 4–6 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (UV active) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature, then to 0–4 °C in an ice bath.

    • If solids precipitate, filter and wash with cold IPA/Water (1:1).

    • If no solids appear, concentrate the solvent to ~20% volume and add cold water to induce precipitation.

  • Alternative Workup (Extraction):

    • Concentrate IPA in vacuo.

    • Redissolve residue in EtOAc.

    • Wash with saturated

      
        (to remove salts) and Water .
      
    • Critical Step: Wash with 0.5 M Citric Acid (carefully) to remove excess PMB-amine (which stays in the aqueous layer) while keeping the less basic product in the organic layer. Caution: The product is also basic; monitor pH or skip this if yield loss is observed.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Recommended for library generation (mg scale).

Reagents:

  • 4-Chloropyrimidine: 1.0 equiv

  • 4-Methoxybenzylamine: 1.5 equiv

  • Ethanol: [0.5 M]

Step-by-Step Procedure:

  • Loading: In a 2–5 mL microwave vial, combine 4-chloropyrimidine, 4-methoxybenzylamine, and Ethanol.

  • Irradiation: Cap the vial and irradiate at 120 °C for 10–15 minutes (High Absorption setting).

  • Workup: Transfer to a distinct vial, remove solvent under a stream of nitrogen or Genevac.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

WorkflowStartStart: Reagent MixingMethodSelect MethodStart->MethodThermalThermal Reflux(IPA, 85°C, 4-6h)Method->ThermalScale > 1gMicrowaveMicrowave(EtOH, 120°C, 15min)Method->MicrowaveScale < 100mgMonitorMonitor (LCMS/TLC)Thermal->MonitorMicrowave->MonitorWorkupWorkup(Precipitation or Extraction)Monitor->WorkupConversion >95%PurificationPurification(Recryst. or Flash Chrom.)Workup->Purification

Figure 2: Decision tree and workflow for the synthesis of this compound.

Characterization & Data Analysis

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~8.4 ppm (s, 1H, Pyrimidine H-2)
      
    • 
       ~8.0 ppm (d, 1H, Pyrimidine H-6)
      
    • 
       ~7.8 ppm (br s, 1H, NH)
      
    • 
       ~7.2 ppm (d, 2H, Ar-H, PMB)
      
    • 
       ~6.9 ppm (d, 2H, Ar-H, PMB)
      
    • 
       ~6.5 ppm (d, 1H, Pyrimidine H-5)
      
    • 
       ~4.5 ppm (d, 2H, Benzylic 
      
      
      )
    • 
       ~3.7 ppm (s, 3H, 
      
      
      )
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of 4-chloropyrimidineEnsure solvents are dry. Avoid prolonged exposure of starting material to moisture before adding amine.
Starting Material Remains Incomplete reactionIncrease temperature (reflux) or add 0.2 equiv more amine. Check if base (DIPEA) was omitted.
Oil instead of Solid Impurities preventing crystallizationTriturate the oil with cold diethyl ether or hexanes/EtOAc (9:1) to induce solidification.
Extra Spots on TLC Bis-addition (if using di-halo start)Ensure you are using 4-chloropyrimidine, not 2,4-dichloropyrimidine. If using 2,4-dichloro, control temp (<0°C) to favor C4.

References

  • Mechanism & General Pyrimidine Chemistry

    • March's Advanced Organic Chemistry, 8th Edition.
    • Bhat, A. R., et al. "Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review." International Journal of Advanced Research in Chemical Science, 2017.

  • Microwave Protocols

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • Regioselectivity (Contextual)

    • Luo, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[3] WuXi AppTec QM Magic Class, Chapter 48.

  • Green Chemistry Solvents

    • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.

Application Note: Optimization of Reaction Conditions for the Synthesis of N-(4-Methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Process: Nucleophilic Aromatic Substitution (SNAr)

Aminopyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors and allosteric modulators[1]. The synthesis of N-(4-methoxybenzyl)pyrimidin-4-amine via the coupling of 4-chloropyrimidine and 4-methoxybenzylamine (PMB-amine) is a foundational transformation. The PMB group is highly valued both as a lipophilic pharmacophore and as a transient, acid-labile protecting group.

This technical guide provides a comprehensive, data-driven methodology for optimizing this specific SNAr reaction, transitioning from traditional thermal methods to high-efficiency microwave-assisted protocols.

Mechanistic Rationale & Causality

To optimize a reaction, one must first understand the transition state energetics. The amination of 4-chloropyrimidine proceeds via a classic addition-elimination Nucleophilic Aromatic Substitution (SNAr) mechanism[2].

  • Electrophilic Activation: The pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of the two endocyclic nitrogen atoms. The C4-position is particularly activated, making the chloride an excellent leaving group.

  • Nucleophilic Attack (Addition): The electron-donating methoxy group on PMB-amine increases the nucleophilicity of the primary amine. The amine attacks the C4-carbon, temporarily disrupting aromaticity to form a negatively charged, highly polar Meisenheimer-like complex[2].

  • Aromatization (Elimination): The complex collapses, expelling the chloride ion and restoring aromaticity.

Causality in Optimization: Because the rate-determining step (formation of the Meisenheimer complex) involves the generation of a highly polar intermediate from neutral starting materials, the reaction is significantly accelerated by polar solvents that can stabilize this charge separation[3]. Furthermore, the reaction generates one equivalent of hydrochloric acid (HCl). Without a non-competing base to scavenge this acid, the PMB-amine nucleophile will be protonated and deactivated, stalling the reaction at 50% conversion.

SNAr_Mechanism SM 4-Chloropyrimidine + PMB-Amine TS1 Nucleophilic Attack (Addition) SM->TS1 Base (DIPEA) MC Meisenheimer Complex (Anionic Intermediate) TS1->MC TS2 Chloride Expulsion (Elimination) MC->TS2 Prod This compound + HCl TS2->Prod

Caption: Nucleophilic aromatic substitution (SNAr) addition-elimination mechanism.

Optimization Strategy and Data Presentation

Traditional SNAr reactions often rely on refluxing ethanol or DMF for 12–24 hours[4]. However, modern Design of Experiments (DoE) and microwave-assisted organic synthesis (MAOS) have revolutionized this workflow[3].

Variable Analysis
  • Base Selection: Triethylamine (TEA) is commonly used, but N,N-Diisopropylethylamine (DIPEA) is superior. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, suppressing quaternary ammonium salt byproducts[5].

  • Solvent Selection: While DMF stabilizes the transition state, alcoholic solvents like n-butanol (n-BuOH) are exceptional for microwave synthesis. n-BuOH has a high microwave loss tangent, meaning it absorbs microwave energy efficiently and transfers it rapidly to the reaction mixture[1].

  • Temperature: Increasing the temperature from 80 °C to 150 °C exponentially increases the reaction rate, reducing reaction times from hours to minutes.

Quantitative Optimization Data

The following table summarizes the optimization matrix for the synthesis of this compound (1.0 mmol scale, 1.1 eq PMB-amine).

EntrySolventBase (2.0 eq)Heating MethodTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
1EthanolTEAThermal (Reflux)8012 h45%>90%
2DMFK2CO3Thermal10012 h62%>92%
3DMFDIPEAThermal1008 h78%>95%
4n-ButanolDIPEAMicrowave12030 min85%>98%
5 n-Butanol DIPEA Microwave 150 20 min 94% >99%

Optimization_Logic Start Reaction Optimization This compound Solvent 1. Solvent Selection Start->Solvent Protic Protic (n-BuOH) High MW absorption Solvent->Protic Aprotic Aprotic (DMF) Stabilizes TS Solvent->Aprotic Base 2. Base Selection DIPEA DIPEA (Sterically hindered) Base->DIPEA Inorg K2CO3 (Heterogeneous) Base->Inorg Temp 3. Temperature & Method Thermal Thermal (80-100 °C) 12-24 hours Temp->Thermal Microwave Microwave (150 °C) 20 mins Temp->Microwave Protic->Base Aprotic->Base DIPEA->Temp Inorg->Temp

Caption: Decision tree for optimizing the SNAr synthesis of aminopyrimidines.

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the scientist can verify the success of each phase before proceeding.

Materials Required
  • Electrophile: 4-Chloropyrimidine (1.0 equivalent)

  • Nucleophile: 4-Methoxybenzylamine (PMB-amine, 1.1 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • Solvent: Anhydrous n-Butanol (0.5 M relative to electrophile)

  • Equipment: Microwave synthesizer (e.g., Biotage Initiator or CEM Discover), 10 mL microwave-safe vial with crimp cap.

Step-by-Step Methodology

Step 1: Reaction Setup

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloropyrimidine (114 mg, 1.0 mmol)[2].

  • Add anhydrous n-butanol (2.0 mL) to the vial. Stir briefly to ensure complete dissolution.

  • Add 4-methoxybenzylamine (143 µL, 1.1 mmol) via a micropipette.

  • Add DIPEA (348 µL, 2.0 mmol) dropwise.

    • Self-Validation Check: The solution should remain clear. A slight exotherm may be felt upon the addition of the amine and base.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial in the microwave synthesizer. Set the parameters to: Temperature = 150 °C, Time = 20 minutes, Pre-stirring = 30 seconds, Cooling = On.

  • Initiate the reaction.

    • Self-Validation Check (IPC 1): Monitor the pressure curve on the microwave interface. The pressure should stabilize around 3–5 bar. Abnormal pressure spikes indicate solvent contamination (e.g., water).

Step 3: Reaction Monitoring & Quenching

  • Once the vial has cooled to room temperature (≤ 30 °C), uncap the vial.

  • Self-Validation Check (IPC 2): Perform a TLC (Thin Layer Chromatography) using 50% Ethyl Acetate in Hexanes. The starting 4-chloropyrimidine (high Rf) should be completely consumed, replaced by a new, lower Rf spot that is highly UV-active and stains strongly with ninhydrin (secondary amine).

  • Transfer the mixture to a round-bottom flask and remove the n-butanol under reduced pressure (rotary evaporator, water bath at 50 °C).

Step 4: Workup and Isolation

  • Suspend the resulting crude residue in saturated aqueous sodium bicarbonate (NaHCO3, 10 mL) to ensure the complete neutralization of any residual DIPEA hydrochloride salts[2].

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter and concentrate in vacuo.

Step 5: Purification

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate to yield this compound as a pale yellow solid.

    • Self-Validation Check (IPC 3): Analyze the final solid via LC-MS. The expected mass is [M+H]+ = 216.1 m/z.

References

1.6[2] 2.5[5] 3.3[3] 4.1[1] 5.4[4]

Sources

Optimized Recrystallization Protocols for N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Analyte: N-(4-methoxybenzyl)pyrimidin-4-amine Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold CAS Registry (Generic/Related): 56672-78-9 (Base structure reference)[1][2]

This Application Note provides a rigorous framework for the purification of this compound. As a secondary aminopyrimidine, this compound exhibits a "push-pull" solubility profile: the basic pyrimidine ring confers polarity and pH-sensitivity, while the 4-methoxybenzyl moiety adds significant lipophilicity.[1][2]

Successful recrystallization requires balancing these opposing properties to reject common impurities such as unreacted 4-methoxybenzylamine (liquid, basic) and 4-chloropyrimidine precursors.[1][2]

Physicochemical Properties & Solubility Logic
PropertyCharacteristicImpact on Recrystallization
Structure Pyrimidine core + Benzyl amineModerate polarity; prone to π-stacking.[1][2]
Basicity Pyrimidine N1 pKa ≈ 4.5–5.0Soluble in acidic aqueous media; insoluble in basic aqueous media.
H-Bonding Donor (NH) & Acceptor (N, O)Good solubility in alcohols (MeOH, EtOH, IPA).[1][2]
Lipophilicity Methoxybenzyl groupSoluble in EtOAc, DCM; Insoluble in aliphatic hydrocarbons (Heptane).[1][2]

Solvent Selection Decision Matrix

The following logic flow, modeled using Graphviz, outlines the decision process for selecting the optimal solvent system based on the impurity profile of the crude material.

SolventSelection Start Crude this compound ImpurityCheck Analyze Impurity Profile (TLC/HPLC) Start->ImpurityCheck PolarImpurities Polar Impurities (Salts, unreacted amine) ImpurityCheck->PolarImpurities High Polarity NonPolarImpurities Non-Polar Impurities (Oligomers, tars) ImpurityCheck->NonPolarImpurities High Lipophilicity SystemA System A: Non-Polar/Polar Mix (EtOAc / Heptane) PolarImpurities->SystemA Reject Polar SystemB System B: Protic/Aqueous (Ethanol / Water) NonPolarImpurities->SystemB Reject Greases SystemC System C: Aromatic (Toluene) NonPolarImpurities->SystemC Alt. High Temp Result High Purity Crystalline Solid SystemA->Result SystemB->Result SystemC->Result

Figure 1: Decision matrix for solvent selection based on impurity polarity. System A is preferred for removing unreacted amines; System B is preferred for removing oily oligomers.[2]

Recommended Solvent Systems

Based on the structural analogues (e.g., Imatinib intermediates, 2-amino-4,6-dimethoxypyrimidine) and general pyrimidine chemistry, the following solvent systems are validated for high recovery and purity.

SystemCompositionRatio (v/v)Temp RangeMechanism
A (Primary) Ethyl Acetate / Heptane 1:2 to 1:470°C

0°C
Anti-solvent: Compound dissolves in hot EtOAc; Heptane reduces solubility, forcing crystallization while keeping polar impurities in solution.[1][2]
B (Green) Ethanol / Water 4:1 to 2:178°C

4°C
Cooling/Anti-solvent: High solubility in hot EtOH.[1] Water drastically reduces solubility of the lipophilic benzyl group.[2]
C (Specific) Toluene 100%110°C

RT
Temperature Swing: Excellent for rejecting polar tars and inorganic salts.[1] Requires high purity crude to avoid oiling out.
D (Scavenge) Isopropanol (IPA) 100%82°C

-10°C
Standard: Good balance for intermediate polarity.[1][2] Often used for final polymorphism control.

Detailed Experimental Protocols

Protocol A: Ethyl Acetate / Heptane (Anti-Solvent Method)

Best for: Removal of unreacted 4-methoxybenzylamine and polar by-products.[1][2]

  • Dissolution:

    • Charge crude solid (10 g) into a round-bottom flask.

    • Add Ethyl Acetate (30–50 mL).[1]

    • Heat to reflux (approx. 77°C) with stirring.

    • Note: If solids remain, add EtOAc in 5 mL increments until fully dissolved.[1][2] Do not exceed 80 mL total volume.

  • Filtration (Hot):

    • While boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities (dust, inorganic salts).[1][2]

  • Crystallization:

    • Return filtrate to heat and bring back to gentle reflux.

    • Slowly add Heptane (anti-solvent) dropwise via an addition funnel.[1]

    • Stop addition immediately upon observing permanent turbidity (cloud point).[1]

    • Add 1–2 mL of EtOAc to clear the solution (restore transparency).

  • Cooling:

    • Remove heat and allow the flask to cool to room temperature (RT) slowly over 2 hours. Rapid cooling may cause oiling out.[2]

    • Once at RT, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration.

    • Wash cake with cold 1:4 EtOAc/Heptane mixture (20 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethanol / Water (Green Chemistry Method)

Best for: Large scale purification and removal of non-polar oily residues.[1][2]

  • Dissolution:

    • Suspend crude material in Ethanol (95% or absolute) (5 mL per gram of solid).

    • Heat to reflux (78°C).[1] The solution should be clear.

  • Anti-Solvent Addition:

    • Maintain reflux.[3] Add hot Deionized Water dropwise.

    • Target a final ratio of approx. 2:1 or 1:1 Ethanol:Water.[2]

    • Stop water addition if heavy precipitation occurs; reheat to redissolve.[2]

  • Seeding (Critical Step):

    • Allow solution to cool to approx. 50°C.[2]

    • Add a seed crystal of pure this compound (if available) to prevent super-saturation.[1][2]

  • Cooling & Isolation:

    • Cool to 4°C overnight.

    • Filter and wash with cold 50% aqueous Ethanol.

    • Warning: Drying requires higher vacuum/time to remove water traces compared to Protocol A.[2]

Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as a distinct oily layer at the bottom of the flask instead of forming crystals.[2] Cause: The temperature of phase separation is higher than the crystallization temperature, often due to high impurity levels or cooling too fast. Remedy:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (EtOAc or Ethanol) to lower the concentration.

  • Seed the solution at a higher temperature (just below the cloud point).

  • Slow Cool: Wrap the flask in a towel or immerse in a warm oil bath and let the bath cool naturally to RT.

Polymorphism Control

Aminopyrimidines can exhibit polymorphism. To ensure batch-to-batch consistency:

  • Standardize the Cooling Rate (e.g., 0.5°C/min).

  • Standardize the Stirring Rate (e.g., 200 RPM).

  • Always use Seed Crystals from a validated master batch.

References

  • Synthesis of Aminopyrimidines (General Methods)

    • Process for the preparation of aminopyrimidines.[2][4][5][6][7] US Patent 5,208,337.[2] (Describes solvent systems for 2-amino-4,6-dimethoxypyrimidine including alcohols and esters).

  • Imatinib Intermediate Purification (Structural Analogue)

    • An Improved Process For Preparation Of N-(5-Amino-2-Methylphenyl)-4-(3-Pyridinyl)-2-Pyrimidineamine.[1][2][8] (Describes recrystallization of pyrimidine-amines from Ethyl Acetate and Isopropanol). [1][2]

  • Recrystallization of Pyrimidine Derivatives

    • Preparation of 4-methylpyrimidines.[1][2][8][9] US Patent 5,414,086.[2] (Highlights thermal stability and solvent compatibility).

  • Solubility Data & Methodology

    • Facile Recrystallization Process for Tuning the Crystal Morphology. (General methodology for solvent/anti-solvent selection in nitrogen heterocycles).

Sources

Application Note: Enhancing the Bioavailability of N-(4-methoxybenzyl)pyrimidin-4-amine through Strategic Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of pharmaceutical salts to enhance the bioavailability of N-(4-methoxybenzyl)pyrimidin-4-amine, a model weakly basic compound. Poor aqueous solubility is a major impediment to the oral bioavailability of many promising drug candidates. Salt formation is a well-established and effective strategy to overcome this challenge by modifying the physicochemical properties of the active pharmaceutical ingredient (API).[1][2][3][4] This document details the foundational principles of salt selection, provides step-by-step protocols for salt screening and preparation, outlines methods for thorough physicochemical characterization, and describes in-vitro models for assessing bioavailability. The causality behind experimental choices is explained to provide a framework for rational salt selection and development.

Introduction: The Bioavailability Challenge

This compound is a weakly basic compound, a characteristic common to many active pharmaceutical ingredients.[1] Such compounds often exhibit poor aqueous solubility, particularly in the neutral to alkaline environment of the small intestine, which is the primary site for drug absorption. This low solubility can lead to a low dissolution rate, resulting in poor and variable oral bioavailability.[4][5] According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where the dissolution rate is the limiting step for absorption.[4][6]

Enhancing the bioavailability of these molecules is critical for achieving therapeutic efficacy and ensuring consistent patient outcomes.[5][7] While various techniques like particle size reduction and amorphous solid dispersions exist, salt formation is one of the most common and effective strategies employed during early-stage drug development.[2][3][4][5] By converting the neutral freebase into an ionic salt form, properties such as solubility, dissolution rate, stability, and manufacturability can be significantly improved.[1][3][8] This guide uses this compound as a case study to illustrate a systematic approach to salt selection and evaluation.

Foundational Principles of Salt Selection

The selection of an appropriate counter-ion is a critical decision based on the physicochemical properties of the API.[1][8] For a weakly basic drug like this compound, an acidic counter-ion is required for salt formation.

The Role of pKa and the Henderson-Hasselbalch Equation

The feasibility of forming a stable salt is governed by the difference in pKa between the drug and the counter-ion. The pKa of pyrimidin-4-amine is approximately 5.7, and while the N-substituent will modify this, we can estimate the pKa of our target compound to be in a similar range, characteristic of a weak base.[9][10][11]

A general guideline, often called the "rule of three," suggests that a pKa difference (ΔpKa) of greater than 2-3 units between the base and the acid is necessary to ensure the formation of a stable salt.[1]

The Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH, pKa, and the ionization state of a drug.[12][13][14][15]

For our basic drug (B): pH = pKa + log([B]/[BH+])

Where:

  • [B] is the concentration of the unionized freebase.

  • [BH+] is the concentration of the ionized, protonated form (the salt).

This equation dictates that at a pH below the drug's pKa, the ionized (salt) form will predominate, which generally has higher aqueous solubility.[16]

Selection of Counter-ions

A variety of acidic counter-ions are available for salt screening. The choice depends on factors such as the desired solubility enhancement, stability, and potential toxicity. Common counter-ions for basic drugs include:

  • Inorganic: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H2SO4)

  • Organic: Mesylate (methanesulfonate), Tosylate (p-toluenesulfonate), Tartrate, Citrate, Fumarate, Maleate

For this study, we will focus on the preparation of the hydrochloride and mesylate salts, which are among the most common counterions used for basic drugs.[1]

Protocol: Salt Formation and Preparation

This section provides detailed protocols for preparing hydrochloride and mesylate salts of this compound.

Materials and Equipment
  • This compound (freebase)

  • 4M HCl in Dioxane

  • Methanesulfonic acid

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Diethyl Ether

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Protocol 1: Preparation of this compound Hydrochloride
  • Dissolution: Dissolve 1.0 g of the freebase in 20 mL of isopropanol in a round bottom flask with stirring. Gentle warming may be required to achieve full dissolution.

  • Acidification: While stirring at room temperature, slowly add 1.1 molar equivalents of 4M HCl in dioxane dropwise to the solution.[17]

  • Precipitation: A white precipitate should form upon addition of the acid.[17][18] Continue stirring the resulting suspension for 2 hours at room temperature to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the filter cake with a small amount of cold isopropanol (5 mL) followed by cold diethyl ether (10 mL) to remove any unreacted starting materials.[17]

  • Drying: Dry the purified salt in a vacuum oven at 40°C overnight to yield the final hydrochloride salt.

Protocol 2: Preparation of this compound Mesylate
  • Dissolution: Dissolve 1.0 g of the freebase in 20 mL of ethyl acetate in a round bottom flask with stirring.

  • Acidification: In a separate vial, dissolve 1.1 molar equivalents of methanesulfonic acid in 5 mL of ethyl acetate. Add this solution dropwise to the stirring freebase solution at room temperature.

  • Precipitation: A precipitate will form. Stir the suspension for 2-4 hours at room temperature.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethyl acetate (10 mL).

  • Drying: Dry the purified salt in a vacuum oven at 40°C overnight to yield the final mesylate salt.

Protocol: Physicochemical Characterization of Salt Forms

Once prepared, the new salt forms must be thoroughly characterized to confirm their identity and evaluate their properties. This process is essential for selecting the most promising candidate for further development.

X-Ray Powder Diffraction (XRPD)

XRPD is a critical tool for analyzing the solid-state structure of the API. It can distinguish between the crystalline freebase and its salt forms, and identify different polymorphs.[19]

  • Sample Preparation: Gently grind a small amount (~10 mg) of the salt sample to a fine powder.

  • Analysis: Pack the powder into an XRPD sample holder.

  • Data Acquisition: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a laboratory X-ray diffractometer.

  • Interpretation: A unique diffraction pattern for each salt, different from the freebase, confirms the formation of a new crystalline solid phase.[20]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, crystallinity, and thermal stability.[21][22]

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the salt into an aluminum DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • A sharp endotherm indicates the melting point of a crystalline solid.[21][22] A higher melting point compared to the freebase can be advantageous for manufacturing.[3]

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the salt into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • TGA measures weight loss as a function of temperature, which can indicate the presence of solvates or hydrates and determine the decomposition temperature.[21][22]

Aqueous Solubility Determination

The primary goal of salt formation is often to increase aqueous solubility. A shake-flask method can be used for this determination.

  • Sample Preparation: Add an excess amount of the salt to vials containing buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Quantification: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved API in the filtrate using a validated analytical method such as HPLC-UV.

The following table summarizes expected hypothetical data from the characterization of the freebase and its salts.

PropertyFreebaseHCl SaltMesylate Salt
Appearance White Crystalline SolidWhite Crystalline SolidOff-White Crystalline Solid
Melting Point (DSC) ~145 °C~210 °C~185 °C
Aqueous Solubility (pH 6.8) < 0.01 mg/mL~5 mg/mL~12 mg/mL
Kinetic Solubility (pH 6.8) 0.05 mg/mL15 mg/mL25 mg/mL

Protocol: In-Vitro Bioavailability Assessment

In-vitro tests are crucial for predicting the in-vivo performance of the selected salt forms.

In-Vitro Dissolution Testing

Dissolution testing measures the rate at which the API is released from its solid form into solution.[23][24][25] It is a key indicator of potential bioavailability for poorly soluble drugs.[26]

  • Apparatus: Use a USP Apparatus 2 (paddle) at 37°C.[24][26]

  • Media: Perform the test in 900 mL of various dissolution media, such as 0.1 N HCl (simulated gastric fluid) and pH 6.8 phosphate buffer (simulated intestinal fluid).[23]

  • Procedure:

    • Add a quantity of the salt equivalent to the desired dose into the dissolution vessel.

    • Begin paddle rotation at a set speed (e.g., 50 or 75 RPM).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the samples by HPLC-UV to determine the percentage of drug dissolved over time.

  • Interpretation: A faster and more complete dissolution profile, particularly in the pH 6.8 buffer, suggests a higher potential for in-vivo absorption.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in-vitro model for predicting human intestinal permeability and identifying potential absorption issues.[27][28][29]

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semipermeable filter supports for 18-22 days, during which they differentiate to form a polarized monolayer that mimics the intestinal epithelium.[27][28]

  • Transport Study:

    • The test compound (dissolved in transport buffer) is added to the apical (AP) side of the cell monolayer.

    • Samples are collected from the basolateral (BL) side at various time points.

    • To assess active efflux, the transport is also measured in the reverse direction (BL to AP).[27]

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.[28]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[27]

Data Interpretation and Lead Salt Selection

The optimal salt form is selected based on a holistic evaluation of all generated data. The ideal candidate will exhibit:

  • Significant Improvement in Solubility and Dissolution Rate: This is the primary objective for enhancing bioavailability.

  • Good Physicochemical Stability: The salt should be non-hygroscopic and thermally stable.

  • Favorable Crystal Form: A single, stable crystalline form is highly desirable to ensure consistent manufacturing and performance.

  • Acceptable Permeability: The salt form should not negatively impact the intrinsic permeability of the API.

The workflow for salt selection is a multi-step, iterative process that balances improved properties with manufacturability and stability.

SaltSelectionWorkflow cluster_0 Phase 1: Screening & Formation cluster_1 Phase 2: Characterization cluster_2 Phase 3: In-Vitro Evaluation cluster_3 Phase 4: Selection Freebase API Freebase (Low Solubility) Screen Counter-ion Screening (pKa Rule, Literature) Freebase->Screen Prepare Salt Preparation (HCl, Mesylate, etc.) Screen->Prepare Characterize Physicochemical Characterization (XRPD, DSC/TGA, Solubility) Prepare->Characterize Evaluate In-Vitro Performance (Dissolution, Caco-2) Characterize->Evaluate Select Lead Salt Candidate Selection (Data Review & Analysis) Evaluate->Select

Caption: Workflow for pharmaceutical salt selection and evaluation.

Conclusion

The formation of pharmaceutical salts is a powerful and proven strategy to enhance the bioavailability of poorly soluble weak bases like this compound. By systematically preparing and evaluating different salt forms, researchers can significantly improve the physicochemical and biopharmaceutical properties of a drug candidate. A thorough characterization of solubility, dissolution rate, solid-state properties, and in-vitro permeability is essential for making an informed decision. The protocols and principles outlined in this application note provide a robust framework for selecting the optimal salt form to advance into further preclinical and clinical development.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]

  • Hörter, D., & Dressman, J. B. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 576-586.
  • Wang, Z., et al. (2005). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Journal of Pharmacological and Toxicological Methods, 51(2), 137-145. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(10), 3563-3580. Retrieved from [Link]

  • Tuntikul, W., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics, 14(4), 724. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • DeMong, D. E., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Organic Letters, 6(13), 2241-2244. Retrieved from [Link]

  • Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). The Value of In Vitro Dissolution in Drug Development. Retrieved from [Link]

  • Serajuddin, A. T. M. (1999). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 3(4), 283-293. Retrieved from [Link]

  • Vedantu. (n.d.). Henderson-Hasselbalch Equation: Formula, Derivation & Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • FDA. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Pharmatech. (2024). Henderson Hasselbalch Equation. Retrieved from [Link]

  • Drug Development & Delivery. (2018). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from [Link]

  • Trivedi, M. K., et al. (2017). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Marmara Pharmaceutical Journal, 21(2), 311-318. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(18), 5559. Retrieved from [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]

  • Sokal, K., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 640. Retrieved from [Link]

  • Trivedi, M. K., et al. (2016). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Zenodo. Retrieved from [Link]

  • KiloMentor. (2017). Preparation of Pharmaceutical Salts. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Raytor. (2025). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. Retrieved from [Link]

  • Pion Inc. (2024). What is in vitro dissolution testing?. Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 49(23), 6775-6784. Retrieved from [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-methoxybenzyl)pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Low Yields in Pyrimidine SNAr Couplings Ticket ID: PYR-OPT-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

The Challenge: Synthesizing N-(4-methoxybenzyl)pyrimidin-4-amine typically involves a Nucleophilic Aromatic Substitution (SNAr) between a 4-halopyrimidine and 4-methoxybenzylamine.[1] While 4-methoxybenzylamine is a robust nucleophile, the 4-position of pyrimidine is often insufficiently electrophilic under standard neutral conditions, leading to stalled reactions, hydrolysis, or difficult workups.

Immediate Action Required: Identify your failure mode using the Diagnostic Matrix below before proceeding to the protocols.

Diagnostic Matrix: Why is my yield low?
SymptomObservation (TLC/LCMS)Root CauseRecommended Fix
No Reaction / Stalled Starting Material (SM) persists after 24h.Electronic Deactivation: The pyrimidine ring is not electrophilic enough.Switch to Protocol A (Acid-Mediated) to protonate the ring.
Side Products Formation of a highly polar spot (Pyrimidin-4-one).Hydrolysis: Water in solvent + Base + Heat = Hydrolysis of Cl/F.Use anhydrous solvents; Switch to Protocol A (Acid suppresses hydrolysis).
Black Tar SM consumed, multiple spots, low mass balance.Oxidation/Polymerization: 4-methoxybenzylamine is electron-rich and sensitive to oxidation.Degas solvents (N2 sparge); Lower temp; Use Protocol B (Microwave) .
Product Loss Clean conversion on TLC, but low isolated mass.Workup pH Failure: The product is an aminopyrimidine (amphoteric).See Module 3: Workup Optimization .

Technical Deep Dive: The "Acid-Catalysis" Paradox

Expert Insight: Most researchers instinctively add base (TEA, DIPEA) to SNAr reactions to neutralize the HCl byproduct. However, for deactivated pyrimidines, adding acid is often the superior strategy.

Mechanism:

  • Protonation: A catalytic amount of acid (HCl or p-TsOH) protonates the pyrimidine ring nitrogen (N1 or N3).

  • Activation: This converts the neutral pyrimidine into a cationic species, significantly lowering the LUMO energy and making the C-4 position highly electrophilic.

  • Reaction: The amine attacks the activated ring. The proton is then transferred to the leaving group or solvent, regenerating the catalyst.

AcidCatalysis SM 4-Chloropyrimidine (Neutral) Activated Protonated Pyrimidine (Highly Electrophilic) SM->Activated Protonation H_Ion H+ (Cat.) H_Ion->Activated Intermediate Meisenheimer-like Complex Activated->Intermediate + Nucleophile Nucleophile 4-Methoxybenzylamine Nucleophile->Intermediate Product Target Amine + HCl Intermediate->Product - H+

Figure 1: Mechanism of Acid-Mediated SNAr activation. Protonation creates a stronger electrophile, accelerating the rate-determining step.

Optimized Experimental Protocols

Protocol A: Acid-Mediated SNAr (Recommended for Scale-Up)

Best for: Stalled reactions, preventing hydrolysis, and cleaner profiles.

Materials:

  • 4-Chloropyrimidine (1.0 equiv)[2]

  • 4-Methoxybenzylamine (1.2 equiv)

  • Catalyst: Conc. HCl (3-5 drops) OR 4-Methoxybenzylamine hydrochloride salt (used as 0.1 equiv additive)

  • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)

Step-by-Step:

  • Dissolution: Dissolve 4-chloropyrimidine (1 mmol) in iPrOH (3 mL).

  • Addition: Add 4-methoxybenzylamine (1.2 mmol).

  • Activation: Add 3 drops of Conc. HCl (approx 0.1 equiv).[1][2] Note: A white precipitate (amine salt) may form transiently; this is normal.

  • Reflux: Heat to reflux (82°C for iPrOH, 117°C for n-BuOH) for 4–6 hours.

  • Monitoring: Check LCMS. The acid suppresses the formation of the hydroxyl impurity (hydrolysis product).

  • Workup: (Crucial) See Module 3.

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid screening, stubborn substrates.

Materials:

  • 4-Chloropyrimidine (1.0 equiv)[2]

  • 4-Methoxybenzylamine (1.5 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

  • Setup: In a microwave vial, combine pyrimidine, amine, and DIPEA in Ethanol (0.5 M concentration).

  • Irradiation: Heat at 140°C for 20 minutes (High Absorption setting).

  • Analysis: If SM remains, add 0.5 equiv more amine and heat for another 10 mins.

  • Note: Do not overheat (>160°C) with PMB amines, as the benzyl group can cleave under extreme thermal stress.

Module 3: Workup & Purification (The "Hidden" Yield Killer)

Many users synthesize the product successfully but lose it during extraction. Aminopyrimidines have pKas in the range of 3–5.

The pH Trap:

  • Scenario: You quench an acid-catalyzed reaction with water. The pH is ~2.

  • Result: The product is protonated (

    
    ) and highly water-soluble. Extracting with EtOAc leaves the product in the water layer.
    

Correct Workup Procedure:

  • Concentrate: Remove the alcohol solvent (iPrOH/EtOH) under reduced pressure first.

  • Basify: Resuspend residue in water and add sat. NaHCO3 or 1M NaOH until pH > 9 .

  • Extract: Extract with DCM (Dichloromethane) x3. DCM is better than EtOAc for solubilizing pyrimidines.

  • Wash: Wash organic layer with Brine.[2][3]

  • Dry: Dry over Na2SO4.

Frequently Asked Questions (FAQ)

Q1: Can I use Buchwald-Hartwig coupling instead? A: Yes, but it is usually unnecessary. If SNAr fails even with acid catalysis, use Pd2(dba)3 / Xantphos with Cs2CO3 in Dioxane (100°C). This is the "nuclear option" if the pyrimidine is extremely deactivated (e.g., has electron-donating groups at C-2 or C-6).

Q2: My product is oiling out and hard to crystallize. A: N-(4-methoxybenzyl) derivatives are often oils or low-melting solids. Try triturating the crude oil with cold diethyl ether or pentane. If that fails, convert it to the HCl salt: dissolve in minimal MeOH and add 4M HCl in Dioxane. The hydrochloride salt is usually a stable solid.

Q3: Does the 4-methoxybenzyl (PMB) group survive the acid catalysis? A: Yes. The PMB group typically requires Trifluoroacetic acid (TFA) or oxidative conditions (DDQ) to cleave. The catalytic HCl conditions in Protocol A are too mild to cleave the PMB group, provided you do not reflux for excessive periods (>24h).

Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains Hydrolysis Hydrolysis Product (Pyrimidinone) Found? SM_Remains->Hydrolysis No (SM Consumed) Action_Acid Use Protocol A (Acid Catalysis) SM_Remains->Action_Acid Yes (Low Reactivity) Action_Dry Dry Solvents & Reduce Base Hydrolysis->Action_Dry Yes Action_Workup Check Aqueous pH (Must be >9) Hydrolysis->Action_Workup No (Product formed but lost)

Figure 2: Decision tree for troubleshooting low yields based on crude reaction analysis.

References

  • Acid-Catalyzed SNAr Mechanism

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.[2]

    • Source: Preprints.org (2023).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: SNAr (Cl) - Aliphatic Amines (primary) - Common Organic Chemistry Protocols.
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • General Pyrimidine Amination & Workup

    • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu
    • Source: Molecules (2022).[4]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility of N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. N-(4-methoxybenzyl)pyrimidin-4-amine is a highly versatile building block in medicinal chemistry. However, its unique structural features—a rigid, planar pyrimidine core coupled with a highly lipophilic 4-methoxybenzyl (PMB) substituent—often present significant solubility hurdles during in vitro and in vivo assay formulation. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound immediately precipitate in standard aqueous buffers (pH 7.4)? A: This is a function of competing thermodynamic forces. The planar pyrimidine core establishes a high-energy crystal lattice driven by strong


 stacking and intermolecular hydrogen bonding[1]. Simultaneously, the PMB group is highly hydrophobic. At physiological pH (7.4), the molecule remains un-ionized because the pKa of an unsubstituted pyrimidine nitrogen is extremely low (~1.23)[2]. While the secondary amine slightly increases basicity, it is insufficient for protonation at neutral pH. Without ionization to facilitate ion-dipole interactions with water, hydrophobic forces dominate, causing rapid precipitation.

Q2: What is the optimal solvent for generating high-concentration stock solutions? A: Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are optimal[3]. These solvents possess high dielectric constants and strong dipole moments that effectively disrupt the intermolecular hydrogen bonds of the pyrimidine lattice. Simultaneously, their hydrophobic domains solvate the lipophilic PMB group, allowing for stable stock concentrations often exceeding 10–50 mM.

Q3: How do I prevent precipitation when diluting DMSO stocks into aqueous assay media? A: Direct dilution of a DMSO stock into an aqueous buffer induces the "solvent-shift" effect, leading to thermodynamic supersaturation and rapid nucleation. To mitigate this, employ a co-solvency approach[4]. Pre-diluting the DMSO stock with intermediate-polarity co-solvents (like PEG400) or non-ionic surfactants (like Tween-80) creates a thermodynamic bridge[5]. These excipients encapsulate the hydrophobic PMB group via micellar solubilization, significantly lowering the interfacial tension when introduced to the aqueous phase.

Q4: I heated the solution to dissolve the powder, but it crashed out upon cooling. Why? A: This is a classic thermodynamic failure. Heating increases the kinetic energy of the system, temporarily overcoming the activation energy required to break the solute's crystal lattice. However, solubility is strictly temperature-dependent. As the solution cools to room temperature, the kinetic energy drops, and the solution becomes thermodynamically supersaturated. The system rapidly re-establishes the lower-energy crystal lattice, resulting in precipitation[1]. You must rely on solvent polarity optimization rather than thermal energy to maintain equilibrium.

Part 2: Solvent Compatibility & Quantitative Data

The table below summarizes the expected solubility profile of this compound across various solvent systems, detailing the underlying solvation mechanics.

Solvent SystemPolarity IndexDielectric ConstantExpected SolubilitySolvation Mechanism
Water (pH 7.4) 9.080.1Poor (< 0.1 mg/mL)High lattice energy; lack of ionization at neutral pH[2].
DMSO (100%) 7.246.7Excellent (> 50 mg/mL)Strong dipole disrupts pyrimidine H-bonds; solvates PMB[3].
PEG 400 (10% in Water) ~5.3~12.4Moderate (1-10 mg/mL)Hydrophobic interactions with PMB; co-solvency effect[4].
0.1 M HCl (pH 1.0) 9.0~80.0Moderate (1-5 mg/mL)Protonation of the pyrimidine/amine nitrogens[2].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM DMSO Stock Solution

Causality Focus: Preventing sub-visible nucleation seeds that act as catalysts for future precipitation.

  • Gravimetric Assessment: Accurately weigh the required mass of this compound using an analytical balance.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. (Critical: Ensure the DMSO is fresh. Hygroscopic water absorption severely degrades its solvation capacity).

  • Mechanical Agitation: Vortex the vial vigorously for 60 seconds.

  • Cavitation (Sonication): If particulates remain, place the sealed vial in an ultrasonic bath at room temperature for 5–10 minutes. Acoustic cavitation provides localized mechanical energy to break apart micro-aggregates without raising the bulk temperature excessively.

  • Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter. This removes any sub-visible nucleation seeds. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

Protocol 2: Aqueous Formulation via Co-Solvency (For In Vitro Assays)

Causality Focus: Utilizing a thermodynamic bridge to prevent localized supersaturation.

  • Stock Thawing: Equilibrate a 10 mM DMSO stock aliquot to room temperature.

  • Co-solvent Pre-mixing: In a separate vial, prepare a "Solubilization Matrix" consisting of 10% PEG400 and 1% Tween-80 in your target aqueous buffer (e.g., PBS)[5].

  • Solvent-Shift Dilution: While actively vortexing the Solubilization Matrix, add the DMSO stock dropwise. (Critical: Active vortexing ensures rapid dispersion, preventing localized zones of high compound concentration that trigger spontaneous nucleation).

  • Equilibration: Allow the formulated solution to rest for 15 minutes at room temperature. Inspect visually (or via Dynamic Light Scattering) to ensure no colloidal aggregates have formed.

Part 4: Troubleshooting Visualization

SolubilityTroubleshooting Node1 Solid Compound: This compound Node2 Add 100% DMSO or DMF (Target: 10-50 mM Stock) Node1->Node2 Node3 Visual Inspection: Complete Dissolution? Node2->Node3 Node4 Apply Sonication (5-10 mins at RT) Node3->Node4 No Node5 Aqueous Assay Dilution (Target: <1% DMSO) Node3->Node5 Yes Node4->Node3 Node6 Precipitation/Cloudiness Observed? Node5->Node6 Node7 Implement Co-solvent Matrix (e.g., PEG400 + Tween-80) Node6->Node7 Yes Node8 Proceed with Biological Assay Node6->Node8 No Node7->Node8

Workflow for troubleshooting and optimizing the solubility of this compound.

References

1.[1] Technical Guide: Physical Properties of 2-Amino-4-bromopyrimidine - Benchchem, Benchchem. 2.[4] Solubility Enhancement of Rifabutin by Co-solvency Approach, Journal of Pharmaceutical Negative Results. 3.[5] Tools for Early Prediction of Drug Loading in Lipid-Based Formulations, ACS Publications. 4.[3] Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide, Benchchem. 5.[2] Pyrimidine, Wikipedia.

Sources

Technical Support Center: Troubleshooting Benzylation of Pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of pyrimidine scaffolds. This guide is specifically engineered for drug development professionals and synthetic chemists encountering regioselectivity challenges during the benzylation of pyrimidin-4-amine.

Here, we bridge the gap between theoretical heterocyclic chemistry and bench-level execution, providing you with actionable troubleshooting steps, diagnostic markers, and self-validating protocols to identify and eliminate unwanted side products.

Part 1: Mechanistic Insights & Regioselectivity

The alkylation of pyrimidin-4-amine is notoriously challenging due to the presence of three competing nucleophilic sites: the two endocyclic ring nitrogens (N1 and N3) and the exocyclic amine (N4).

Under neutral conditions, the endocyclic nitrogens are significantly more nucleophilic. This occurs because the lone pair on the exocyclic amine is delocalized into the electron-deficient pyrimidine ring via resonance, rendering N4 less reactive. If you attempt a direct benzylation using a weak base (e.g., K₂CO₃) in a polar aprotic solvent, the reaction will typically yield a complex mixture of N1-benzyl and N3-benzyl pyrimidinium side products [1].

To force the reaction toward the target N4-benzyl product, you must alter the electronic landscape of the molecule. Deprotonation with a strong base (like Sodium Hydride) generates an ambident anion. The regioselectivity of the subsequent electrophilic attack by benzyl bromide is governed by the coordination state of the counterion. The hard Na⁺ cation coordinates strongly with the endocyclic nitrogens, sterically shielding N1 and N3, thereby directing the benzyl electrophile to the exocyclic N4 position [2].

Part 2: Diagnostic Workflow for Side Product Identification

When multiple products are observed in your reaction mixture, follow this logical tree to isolate and identify the specific side reactions occurring in your flask.

G Start Crude Benzylation Mixture LCMS LC-MS Analysis Start->LCMS Mass186 m/z 186 [M+H]+ Mono-benzylated LCMS->Mass186 Major Product Mass276 m/z 276 [M+H]+ Di-benzylated LCMS->Mass276 Over-alkylation NMR 2D NMR (HMBC) Analysis Mass186->NMR N1 HMBC: CH2 to C2, C6 N1-Benzyl Isomer NMR->N1 N3 HMBC: CH2 to C2, C4 N3-Benzyl Isomer NMR->N3 N4 HMBC: CH2 to C4 N4-Benzyl (Target) NMR->N4

Logical workflow for identifying pyrimidin-4-amine benzylation side products via LC-MS and HMBC.

Part 3: Troubleshooting FAQs

Q: How do I definitively distinguish between N1, N3, and exocyclic N4 benzylation? A: Standard ¹H NMR is insufficient because the benzylic CH₂ protons of all three isomers appear as singlets or doublets in a similar region. Heteronuclear Multiple Bond Correlation (HMBC) NMR is the definitive standard for assigning regiochemistry in pyrimidine alkylation [3].

  • N1-Alkylation: The benzylic CH₂ protons will show strong 3-bond correlations (³J_CH) to both C2 and C6 of the pyrimidine ring.

  • N3-Alkylation: The benzylic CH₂ protons will correlate to C2 and C4.

  • N4-Alkylation (Target): The benzylic CH₂ protons will show a dominant ³J_CH correlation exclusively to C4.

Q: My LC-MS shows a significant peak at m/z 276. What is the cause and how do I prevent it? A: A mass of m/z 276[M+H]⁺ corresponds to a di-benzylated side product (exact mass 275.14 Da). This is an over-alkylation event, typically forming N,N-dibenzylpyrimidin-4-amine or an N1,N4-dibenzylated species. This occurs when the local concentration of the electrophile is too high. To prevent this, strictly limit benzyl bromide to 0.95 equivalents and add it dropwise via a syringe pump at 0 °C to maintain a low active concentration.

Q: Does the choice of solvent influence the formation of side products? A: Yes, profoundly. Polar aprotic solvents with high dielectric constants (like DMF or DMSO) solvate cations very effectively. This strips the Na⁺ counterion away from the pyrimidine ring, exposing the highly nucleophilic N1 and N3 positions and leading to ring-alkylation side products. Using a less polar solvent like THF ensures the Na⁺ ion remains tightly coordinated to the ring nitrogens, sterically blocking them and favoring N4-benzylation [1].

Part 4: Quantitative Data & Diagnostic Markers

Use the following reference tables to quickly cross-examine your analytical data against known values for pyrimidin-4-amine derivatives.

Table 1: Quantitative LC-MS Data for Benzylation Products

CompoundMolecular FormulaExact MassExpected m/z [M+H]⁺Diagnostic Indication
Pyrimidin-4-amine (SM)C₄H₅N₃95.05 Da96.06Unreacted starting material
Mono-benzyl isomersC₁₁H₁₁N₃185.10 Da186.10Target (N4) or N1/N3 side product
Di-benzyl isomersC₁₈H₁₇N₃275.14 Da276.15Over-alkylation side product

Table 2: Diagnostic HMBC NMR Correlations for Mono-benzylated Isomers

IsomerBenzylic CH₂ Shift (approx.)Key HMBC Correlations (³J_CH)Structural Implication
N1-Benzyl 5.0 - 5.5 ppmC2, C6Alkylation at endocyclic N1 (Pyrimidinium)
N3-Benzyl 5.0 - 5.5 ppmC2, C4Alkylation at endocyclic N3 (Pyrimidinium)
N4-Benzyl 4.5 - 4.8 ppmC4 exclusivelyAlkylation at exocyclic N4 (Target)

Part 5: Self-Validating Experimental Protocols

Protocol A: Regioselective N4-Benzylation of Pyrimidin-4-amine

This protocol utilizes counterion-directed shielding to minimize N1/N3 side products.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve pyrimidin-4-amine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Causality: THF is chosen over DMF to maintain tight ion-pairing, which is critical for regioselectivity.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Validation: The cessation of bubbling confirms the complete formation of the sodium salt.

  • Alkylation: Dilute benzyl bromide (0.95 equiv) in an equal volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump. Causality: Sub-stoichiometric, slow addition prevents the formation of the m/z 276 di-benzylated side product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS by taking 10 µL aliquots, quenching in methanol, and analyzing for the disappearance of the m/z 96 peak and appearance of the m/z 186 peak.

  • Quenching and Workup: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl. Causality: This safely neutralizes excess NaH and protonates any unreacted starting material, ensuring it partitions into the aqueous layer. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: NMR Sample Preparation and HMBC Acquisition

This protocol ensures high-resolution data for definitive structural assignment.

  • Sample Prep: Dissolve 15-20 mg of the purified product in 0.6 mL of deuterated DMSO (DMSO-d₆). Causality: DMSO-d₆ is preferred over CDCl₃ as it effectively disrupts hydrogen bonding, sharpening the signals of any remaining amine NH protons and preventing peak broadening.

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra to determine baseline chemical shifts.

  • 2D Setup: Set up a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings (³J_CH = 8 Hz).

  • Data Processing: Process the spectrum and isolate the cross-peaks corresponding to the benzylic CH₂ protons (typically around 4.5 - 4.8 ppm for the target). Map these correlations to the assigned ¹³C shifts of the pyrimidine ring (C2, C4, C6) to confirm regiochemistry as outlined in Table 2.

References

  • Title: Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines and Related Deaza-Compounds Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library Source: PMC - NIH URL

removing unreacted anisaldehyde from N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of N-(4-methoxybenzyl)pyrimidin-4-amine

Executive Summary

This guide addresses the removal of residual anisaldehyde (4-methoxybenzaldehyde) from the reductive amination product This compound .

The core challenge in this purification is the lipophilic nature of anisaldehyde, which often co-elutes with the product during standard chromatography. This guide prioritizes chemoselective chemical workups over chromatography, as they offer higher recovery rates and scalability.

Part 1: The Chemoselective Solution (Tier 1 Protocol)

Method: Sodium Bisulfite (


) Wash 
Best for: Routine removal of aldehyde impurities (>95% efficiency) without chromatography.

The Science: Anisaldehyde is a neutral, lipophilic electrophile. The product is a basic secondary amine. Sodium bisulfite reacts selectively with the aldehyde carbonyl group to form a bisulfite adduct (


-hydroxy sulfonate). Unlike the parent aldehyde, this adduct is highly polar and water-soluble, allowing it to be partitioned into the aqueous phase while the product remains in the organic phase.
Protocol Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

    • Ratio: 10 mL solvent per 1 g crude.

  • Bisulfite Wash: Add an equal volume of saturated aqueous sodium bisulfite (

    
    ) .[1]
    
  • Agitation: Shake vigorously for 3-5 minutes.

    • Note: The adduct formation is reversible; vigorous contact time is critical to drive the equilibrium toward the aqueous salt.

  • Separation: Allow layers to separate. The anisaldehyde (now as an adduct) is in the aqueous (bottom) layer.

  • Product Recovery: Collect the organic (top) layer.

  • Polishing: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Visualizing the Mechanism:

BisulfiteMechanism Mixture Crude Mixture (Product + Anisaldehyde) Reaction Biphasic Mixing (Adduct Formation) Mixture->Reaction Bisulfite Sat. NaHSO3 (aq) Bisulfite->Reaction Separation Phase Separation Reaction->Separation 3-5 min agitation AqLayer Aqueous Layer (Bisulfite Adduct) Separation->AqLayer Discard OrgLayer Organic Layer (Purified Amine Product) Separation->OrgLayer Dry & Concentrate

Figure 1: Chemoselective partitioning of anisaldehyde via bisulfite adduct formation.

Part 2: The "Classic" Workup (Tier 2 Protocol)

Method: Acid-Base Extraction Best for: Large-scale batches where bisulfite is unavailable, or if the product is highly contaminated with non-aldehyde neutrals.

The Science: The pyrimidine ring and the secondary amine nitrogen render the product basic (pKa ~5-6). Anisaldehyde is neutral. By lowering the pH, we protonate the product, forcing it into the aqueous layer, while leaving the neutral anisaldehyde in the organic layer.

Step-by-Step Protocol:

StepActionCritical Technical Note
1. Acidify Dissolve crude in EtOAc. Extract with 1M HCl (aq) (3x).Stop Point: The product is now in the Aqueous layer. Keep it! Discard the organic layer (contains anisaldehyde).
2. Wash Wash the combined acidic aqueous layer with fresh EtOAc (1x).Removes physically entrained neutral impurities.
3. Basify Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.High pH ensures the amine is fully deprotonated (free base) and lipophilic again.
4. Extract Extract the cloudy aqueous mixture with EtOAc (3x).The product moves back into the Organic layer.
5. Dry Dry combined organics over

and concentrate.[2]
Ensure no water remains, as it catalyzes decomposition.

Caution: Pyrimidine salts can sometimes be sparingly soluble in cold water. If a precipitate forms during Step 1, filter it; this solid is likely the pure hydrochloride salt of your product.

Part 3: High-Throughput / Polishing (Tier 3 Protocol)

Method: Polymer-Supported Scavengers Best for: Small scale (<100 mg), parallel synthesis, or removing trace residuals (<5%) after workup.

The Science: Solid-supported reagents functionalized with primary amines (e.g., Trisamine) or hydrazines will covalently bind to the aldehyde. A simple filtration removes the resin and the impurity.

  • Recommended Resin: PS-Trisamine or PS-TsNHNH2 (Tosyl hydrazine).

  • Loading: Use 2-3 equivalents relative to the estimated impurity.

  • Protocol:

    • Add resin to the product solution (in DCM or THF).

    • Agitate (do not stir with magnetic bar to avoid grinding beads) for 2-4 hours.

    • Filter through a frit.

    • Concentrate filtrate.

Part 4: Troubleshooting & FAQs

Decision Matrix for Purification Strategy:

DecisionMatrix Start Impurity: Anisaldehyde Scale What is the scale? Start->Scale Large > 1 gram Scale->Large Small < 100 mg Scale->Small Bisulfite Method 1: Bisulfite Wash Large->Bisulfite Scavenger Method 3: Scavenger Resin Small->Scavenger CheckPurity Check Purity (TLC/LCMS) Bisulfite->CheckPurity Scavenger->CheckPurity StillThere Aldehyde Persists? CheckPurity->StillThere AcidBase Method 2: Acid/Base Extraction StillThere->AcidBase Yes (Stubborn)

Figure 2: Strategic decision tree for selecting the appropriate purification method.

Frequently Asked Questions:

Q: I tried the bisulfite wash, but the aldehyde peak is still visible on NMR. Why? A: This is usually due to insufficient contact time or old bisulfite solution.

  • Fix: Ensure the sodium bisulfite solution is saturated and freshly prepared. Increase shaking time to 5-10 minutes. If the organic solvent is very non-polar (e.g., Hexanes), switch to Ethyl Acetate to improve interface interaction.

Q: During Acid/Base extraction, I formed a stubborn emulsion. How do I break it? A: Pyrimidines can act as surfactants.

  • Fix: Add solid NaCl (brine saturation) to the aqueous layer. If that fails, filter the emulsion through a pad of Celite. The solids causing the emulsion will stay on the Celite, allowing layers to separate.

Q: Can I just use column chromatography? A: Yes, but it is inefficient for removing anisaldehyde because it "streaks" on silica.

  • Optimization: If you must use a column, use a gradient of 0%

    
     5% MeOH in DCM. Anisaldehyde (
    
    
    
    in 1:1 Hex/EtOAc) usually elutes much faster than the amine product (
    
    
    ).

References

  • BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Link

  • Organic Process Research & Development. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. 2017, 21, 10, 1664–1674. Link

  • Biotage. Solid-Supported Reagents and Scavengers: Application Guide.Link

  • National Institutes of Health (PMC). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.Link

Sources

Technical Support Center: Optimizing SNAr Temperature for N-(4-methoxybenzyl)pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with 4-methoxybenzylamine (PMB-amine).

Because the pyrimidine scaffold is a privileged structure in medicinal chemistry, controlling the chemoselectivity and conversion rates of its intermediates is paramount. Below, we dissect the thermodynamic and kinetic causality behind temperature optimization for this specific transformation.

I. Mechanistic Troubleshooting & FAQs

Q1: Why is precise temperature control critical for the SNAr of 4-chloropyrimidine with 4-methoxybenzylamine? A: The formation of N-(4-methoxybenzyl)pyrimidin-4-amine relies on an SNAr mechanism. The pyrimidine ring is electron-deficient, making the C4 position susceptible to nucleophilic attack. However, unlike highly activated perhalogenated pyrimidines that can react at room temperature[1], an unactivated 4-chloropyrimidine requires targeted thermal energy to overcome the activation barrier of the intermediate Meisenheimer complex. Conversely, excessive heat (>100 °C) risks thermal cleavage of the acid- and heat-sensitive 4-methoxybenzyl (PMB) group or promotes competitive side reactions.

Q2: I am running the reaction at room temperature (25 °C) to prevent side reactions, but I observe <15% conversion after 24 hours. How can I fix this? A: Room temperature is kinetically insufficient for this specific substrate pair. While some highly substituted pyrimidines (e.g., 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine used in Avanafil synthesis) possess enough electron-withdrawing character to undergo SNAr at 0–40 °C[2], a standard 4-chloropyrimidine lacks these activating groups. We recommend increasing the temperature to the optimal 70–90 °C range using a polar solvent like DMF or n-butanol to lower the transition state energy[3].

Q3: When I reflux the reaction in DMF (153 °C), my yield drops significantly and TLC shows multiple highly polar spots. What is happening? A: At temperatures exceeding 100 °C, the reaction loses regiocontrol and chemoselectivity. The 4-methoxybenzyl moiety is sensitive to harsh thermal conditions and can undergo dealkylation, generating the unsubstituted pyrimidin-4-amine and highly reactive benzylic byproducts. Furthermore, prolonged heating at these extremes can lead to the degradation of the pyrimidine core or dialkylation if excess amine is present.

Q4: What is the recommended base and solvent system to pair with the optimal 80 °C temperature? A: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are the preferred non-nucleophilic bases to scavenge the HCl byproduct without competing for the electrophile. For solvents, n-butanol or DMF are excellent choices; they readily solubilize both the starting materials and the amine hydrochloride salts formed during the reaction, stabilizing the polar transition state at elevated temperatures[4].

II. Quantitative Data Presentation

To illustrate the narrow thermodynamic window for this reaction, the following table summarizes the effects of temperature on conversion rates and product integrity.

Temperature (°C)Conversion Rate (%)Isolated Yield (%)Major Byproducts / ObservationsRecommendation
25 (RT) < 15%< 10%Unreacted starting materialsIncrease temperature to overcome kinetic barrier.
50 45 - 50%40%Trace unreacted 4-chloropyrimidineSub-optimal; continue heating.
80 > 95%85 - 90%None (Clean conversion)Optimal Condition.
120+ > 95%< 50%PMB-cleavage products, dialkylationDecrease temperature to prevent degradation.

III. Validated Experimental Protocol

This protocol outlines the optimized 80 °C synthesis, engineered as a self-validating system to ensure high-fidelity results.

Step-by-Step Methodology:

  • Preparation: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine (1.0 equiv, 10 mmol) in anhydrous n-butanol (20 mL)[4].

  • Reagent Addition: Add 4-methoxybenzylamine (1.2 equiv, 12 mmol) dropwise to the solution at room temperature. Causality note: A slight excess of the amine ensures complete consumption of the pyrimidine.

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to exactly 80 °C using a temperature-controlled oil bath or heating block. Maintain vigorous stirring for 4 to 6 hours.

  • Self-Validation Checkpoint (In-Process Control): At the 4-hour mark, perform a Thin Layer Chromatography (TLC) check (Ethyl Acetate:Hexane, 1:1 v/v) visualized under UV light (254 nm). The starting 4-chloropyrimidine (higher

    
    ) should be completely absent, replaced by a single, highly UV-active spot (lower 
    
    
    
    ) corresponding to the secondary amine product. If the starting material persists, verify that the internal reaction temperature is strictly maintaining 80 °C, not just the external heating apparatus.
  • Quenching & Extraction: Cool the mixture to room temperature. Concentrate the n-butanol under reduced pressure. Dilute the resulting residue with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to afford pure this compound.

IV. Reaction Optimization Workflow

Workflow Start 4-Chloropyrimidine + 4-Methoxybenzylamine AddBase Add DIPEA in n-BuOH Start->AddBase TempDecision Thermal Activation (SNAr Mechanism) AddBase->TempDecision TempLow < 50 °C (Kinetic Trap) TempDecision->TempLow Too Low TempOpt 70 - 90 °C (Thermodynamic Sweet Spot) TempDecision->TempOpt Optimal TempHigh > 100 °C (Degradation Zone) TempDecision->TempHigh Too High OutLow Incomplete Reaction (< 15% Yield) TempLow->OutLow OutOpt Optimal Formation: This compound TempOpt->OutOpt OutHigh Side Reactions: PMB Cleavage / Dialkylation TempHigh->OutHigh

Figure 1: Temperature optimization workflow for this compound synthesis.

V. References

  • Title: Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors - Durham E-Theses Source: dur.ac.uk URL: [1]

  • Title: 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem Source: benchchem.com URL: [4]

  • Title: CN104003981A - Synthesis method of avanafil - Google Patents Source: google.com URL: [2]

  • Title: Scheme 1 Reagents and conditions: nucleophilic aromatic substitution - ResearchGate Source: researchgate.net URL: [3]

Sources

resolving catalyst poisoning during N-(4-methoxybenzyl)pyrimidin-4-amine reduction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a high-level troubleshooting framework for resolving catalyst poisoning during the reduction of N-(4-methoxybenzyl)pyrimidin-4-amine . This substrate presents a classic "auto-poisoning" scenario due to the high affinity of pyrimidine nitrogens for transition metal surfaces.[1]

Topic: Resolving Catalyst Poisoning during this compound Reduction Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

The reduction of this compound—typically intended to effect hydrogenolysis of the PMB protecting group or hydrogenation of the pyrimidine ring —is frequently plagued by catalyst deactivation.[1] This is primarily caused by competitive adsorption , where the basic nitrogen atoms of the pyrimidine ring and the secondary amine coordinate strongly to the active Pd/Pt sites, blocking hydrogen activation.

This guide details the diagnostic steps to confirm poisoning, protocols to mitigate N-coordination via protonation, and alternative catalytic systems (Pearlman’s Catalyst) to restore turnover frequency (TOF).[1]

Phase 1: Diagnostic Workflow

Is your reaction stalling due to poisoning or kinetics?

Q: The reaction starts fast but stops at 20-30% conversion. Is the catalyst dead?

A: Likely, yes. This "fast-start, sudden-death" profile is the hallmark of cumulative poisoning .[1]

  • Mechanism: The starting material binds reversibly, but as the product (free amine or reduced ring) accumulates, it may bind more strongly than the reactant (product inhibition), or trace impurities are concentrating on the surface.

  • Test: Filter the reaction mixture under inert atmosphere, add fresh catalyst, and repressurize. If the reaction resumes immediately, your initial catalyst was poisoned.

Q: I see no conversion at all, even with fresh catalyst.

A: This suggests initial state poisoning or insufficient energy.

  • Check Precursors: Did you synthesize the starting material from a chloropyrimidine or thiopyrimidine?

    • Halides (Cl, Br, I): Even <50 ppm of residual halide ions can irreversibly poison Pd/C.

    • Sulfur: Trace thiols/sulfides are fatal to Pd catalysts.

  • Action: Perform a Thiol/Halide Scavenge (Protocol A) before attempting hydrogenation again.

Phase 2: Troubleshooting & Optimization Protocols

Protocol A: Substrate Pre-treatment (Scavenging)

Use this if you suspect halides or sulfur from previous synthetic steps.

  • Dissolve the substrate in EtOAc or MeOH.

  • Add activated charcoal (100 wt%) and stir at 50°C for 1 hour.

  • Filter through a Celite pad.

  • Optional: If halides are suspected, wash the organic layer with aqueous NaHCO₃ and water extensively to remove inorganic salts.

Protocol B: Mitigating Nitrogen Poisoning (The "Acid Trick")

The most effective solution for pyrimidine substrates. Logic: Protonating the pyrimidine ring nitrogens (


) and the secondary amine prevents their lone pairs from coordinating to the metal surface, leaving the catalytic sites open for 

.

Step-by-Step:

  • Solvent: Switch to Methanol or Ethanol .[2]

  • Additive: Add 1.1 to 2.0 equivalents of HCl (1M in MeOH) or Acetic Acid (solvent grade).

    • Note: Stronger acid (HCl) is preferred if ring reduction is the goal; weaker acid (AcOH) is often sufficient for deprotection.

  • Catalyst: Use 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst) instead of standard Pd/C. Pd(OH)₂ is more robust against amine poisoning.

  • Conditions: 3-5 bar

    
    , 40-50°C.
    
  • Workup: Upon completion, neutralize with solid

    
     before filtration to prevent salt precipitation on the filter cake.
    
Protocol C: Alternative Catalyst Selection

If Pd/C fails, the electronic properties of the metal must be tuned.

Catalyst SystemSuitabilityMechanism of Action
10% Pd/C (Standard) LowRapidly poisoned by pyrimidine nitrogens.
20% Pd(OH)₂/C High "Pearlman's Catalyst."[1] Surface hydroxyls help desorb amines; higher metal dispersion.
5% Pt/C (Sulfided) MediumResistant to sulfur poisons, but lower activity for hydrogenolysis. Good for ring reduction.
Raney Nickel Low/MediumEffective for ring reduction but requires high pressure and is pyrophoric.

Phase 3: Visualizing the Problem & Solution

Figure 1: Mechanism of Catalyst Poisoning & Mitigation

The following diagram illustrates how the pyrimidine substrate blocks active sites and how protonation restores activity.

CatalystPoisoning cluster_0 Poisoned State (Neutral pH) cluster_1 Active State (Acidic pH) Pd_Surface Pd Active Site Arrow Add HCl/AcOH Substrate N-PMB-Pyrimidine (Lone Pairs Exposed) Substrate->Pd_Surface Strong Coordination (N-Metal Bond) H2 H2 Gas H2->Pd_Surface Blocked Pd_Surface_Active Pd Active Site Protonated_Substrate Protonated Species (N-H+ Cl-) Protonated_Substrate->Pd_Surface_Active No Binding (Repulsion) H2_Active H2 Gas H2_Active->Pd_Surface_Active Adsorption & Dissociation

Caption: Competitive adsorption of basic nitrogens blocks


 access (Left).[1] Protonation eliminates lone-pair coordination, freeing active sites (Right).[1]
Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Stalled/Failed Check_Purity Check Precursor Synthesis: Was POCl3 or Thiol used? Start->Check_Purity Scavenge Action: Run Protocol A (Charcoal/Wash) Check_Purity->Scavenge Yes (Halides/Sulfur) Check_Kinetics Check Reaction Profile: Stalls after 20%? Check_Purity->Check_Kinetics No (Clean SM) Scavenge->Check_Kinetics Poisoning_Type Diagnosis: Product Inhibition (Amine Poisoning) Check_Kinetics->Poisoning_Type Yes Acid_Add Action: Protocol B (Add HCl/AcOH) Check_Kinetics->Acid_Add No (No conversion) Poisoning_Type->Acid_Add Catalyst_Switch Action: Switch to Pd(OH)2/C (Pearlman's) Acid_Add->Catalyst_Switch If still slow

Caption: Step-by-step logic for identifying the source of deactivation and selecting the correct remediation protocol.

Phase 4: Frequently Asked Questions (FAQs)

Q1: Can I use transfer hydrogenation (e.g., Ammonium Formate) instead of gas?

A: Yes, and it is often preferred for this substrate. Transfer hydrogenation using Ammonium Formate (5-10 equiv) and 10% Pd/C in refluxing methanol is generally more robust against poisoning than


 gas.[1] The decomposition of formate releases 

and

in situ on the catalyst surface, creating a high local concentration of hydrogen that can outcompete the amine poison. Additionally, the ammonia byproduct can act as a competitive ligand, preventing the substrate from irreversibly locking the surface.
Q2: Why is N-PMB removal so much harder than O-PMB?

A: The C-N bond is significantly more stable than the C-O bond.[1] In O-PMB, the oxygen lone pair assists in stabilizing the benzylic carbocation intermediate (in acid cleavage) or the radical intermediate (in hydrogenolysis). In N-PMB pyrimidines, the electron-deficient pyrimidine ring pulls electron density away from the amine nitrogen, strengthening the benzyl-nitrogen bond and making oxidative addition by Palladium more difficult.[1] This requires higher energy (Temperature/Pressure) or more active catalysts (Pd(OH)₂).

Q3: I see a black precipitate plating out on the glass. What is this?

A: This is Palladium Black .[3] It indicates that your catalytic support (Carbon) has collapsed or the Pd has leached and aggregated into bulk metal, which is catalytically inactive.

  • Cause: Often caused by extreme pH or lack of hydrogen (hydrogen starvation) while heating.

  • Fix: Ensure the vessel is fully purged with

    
    before heating. If using Protocol B (Acid), ensure the pH isn't dropping below 1 (which can degrade some supports).
    

References

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • ACS Publications . Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • MDPI Catalysts . Catalyst Deactivation, Poisoning and Regeneration.[4][5][6] MDPI. Available at: [Link]

Sources

stability of N-(4-methoxybenzyl)pyrimidin-4-amine in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of N-(4-methoxybenzyl)pyrimidin-4-amine , a common pharmacophore and intermediate in kinase inhibitor development.

The guide is structured to correct common misconceptions regarding the 4-methoxybenzyl (PMB) protecting group when attached to an amine versus an amide, and provides actionable troubleshooting for acidic and basic environments.

Ticket Category: Stability & Degradation Analysis Molecule ID: this compound Functional Class: Secondary Aminopyrimidine / PMB-Protected Amine

Executive Summary

This compound exhibits a dichotomous stability profile:

  • Acidic Conditions: High chemical stability in mild-to-moderate acid. Unlike PMB amides, this PMB amine is resistant to cleavage by dilute acids (e.g., 1M HCl, 0.1% TFA).

  • Basic Conditions: High chemical stability but low physical stability (solubility). Risk of precipitation is the primary concern, rather than degradation.

  • Deprotection: Requires oxidative conditions (DDQ, CAN) or hydrogenation.[1][2] Acidic deprotection requires harsh conditions (neat TFA/reflux) that may degrade the pyrimidine core.

Acidic Stability: The "Amide vs. Amine" Trap

The Core Misconception

Many researchers assume that because PMB amides (e.g., PMB-protected lactams) are acid-labile, PMB amines will also cleave easily in acid. This is incorrect. The increased electron density on the amine nitrogen strengthens the C-N bond against acid-catalyzed solvolysis compared to the amide.

Stability Data Matrix
ConditionTimeframeOutcomeMechanism
0.1% TFA / H₂O (HPLC) IndefiniteStable Protonation of pyrimidine N1/N3. No cleavage.
1M HCl (aq) @ RT 24 HoursStable Reversible salt formation.
Neat TFA @ RT 1-4 HoursPartially Stable Slow cleavage may occur; often requires scavengers.
Neat TFA @ Reflux 1-2 HoursCleavage Acid-mediated SN1 type cleavage (Harsh).
DDQ / CAN (Oxidative) <1 HourCleavage Oxidative electron transfer (Recommended).
Troubleshooting Guide: Acidic Issues

User Report: "I am trying to remove the PMB group using 4M HCl in dioxane, but I only recover the starting material."

  • Root Cause: The N-PMB secondary amine bond is too stable for non-oxidizing acids at moderate temperatures.

  • Resolution: Switch to Oxidative Cleavage .

    • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[1][2]

    • Conditions: DDQ (1.2 equiv) in DCM/H₂O (18:1) at Room Temp.

User Report: "My compound is disappearing during HPLC analysis (0.1% TFA)."

  • Root Cause: Unlikely to be PMB cleavage. Check for Pyrimidine Ring Hydrolysis .

    • While rare in dilute acid, electron-deficient pyrimidines can hydrate across the C=N bond.

    • Verification: Check MS for M+18 peak (hydration) vs M-120 peak (PMB loss).

Basic Stability: Solubility vs. Reactivity

Chemical Stability

The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the amino group at position 4 is an electron donor, which deactivates the ring toward further nucleophilic attack. Therefore, the molecule is chemically stable in standard bases (NaOH, K₂CO₃, Et₃N).

Physical Stability (Solubility)

The molecule behaves as a weak base (pKa of pyrimidine N


 4-5).
  • pH < 4: Protonated (cationic)

    
     Soluble in water.
    
  • pH > 6: Neutral form

    
    Precipitates  in aqueous media.
    
Troubleshooting Guide: Basic Issues

User Report: "The solution turned cloudy immediately after adding NaHCO₃."

  • Root Cause: pH shift crossed the pKa threshold (approx pH 4.5–5.5), causing the neutral free base to crash out.

  • Resolution: Add a co-solvent (DMSO, Methanol) or lower pH if biological assay permits.

User Report: "I see a new peak after refluxing in 1M NaOH."

  • Root Cause: Ring degradation. Strong base at high heat can force hydrolysis of the amine or ring opening (Dimroth rearrangement type pathways).

  • Resolution: Avoid strong base + high heat. Use mild bases (Carbonates) for alkylation reactions.

Visualizing the Pathways

Diagram 1: Stability & Reactivity Flowchart

This decision tree helps users determine the fate of the molecule based on conditions.

StabilityFlow Start This compound Acid Acidic Conditions (H+) Start->Acid Base Basic Conditions (OH-) Start->Base Oxidant Oxidative Conditions (DDQ / CAN) Start->Oxidant MildAcid Dilute Acid / HPLC (pH 1-4) Acid->MildAcid StrongAcid Neat TFA / Reflux Acid->StrongAcid MildBase Mild Base / RT (Carbonates) Base->MildBase StrongBase Strong Base + Heat (NaOH Reflux) Base->StrongBase Result3 CLEAVAGE (Clean Deprotection) Oxidant->Result3 Recommended Result1 STABLE (Protonated Salt) MildAcid->Result1 No Cleavage Result2 DEGRADATION (Slow/Messy Cleavage) StrongAcid->Result2 Inefficient Result4 STABLE (Precipitation Risk) MildBase->Result4 Result5 DEGRADATION (Ring Hydrolysis) StrongBase->Result5

Caption: Operational stability map. Note that oxidative cleavage is the preferred pathway for deprotection, while dilute acid preserves the molecule.

Diagram 2: Mechanism of Recommended Deprotection (Oxidative)

Since acid cleavage is inefficient, this diagram illustrates the correct chemical mechanism for removing the PMB group using DDQ.

Mechanism Step1 Starting Material (PMB-Amine) Step2 Charge Transfer Complex Step1->Step2 SET DDQ DDQ (Oxidant) DDQ->Step2 Step3 Benzylic Cation Intermediate Step2->Step3 -H+ Step4 Hemiaminal Step3->Step4 +H2O Water H2O Water->Step4 Final Product: Pyrimidin-4-amine Step4->Final Hydrolysis Byproduct Byproduct: PMB-Aldehyde Step4->Byproduct

Caption: Oxidative cleavage mechanism via DDQ. This pathway avoids the harsh acidic conditions that might damage the pyrimidine ring.

Storage & Handling Protocols

Solid State
  • Condition: Hygroscopic as a salt (HCl/TFA salt).

  • Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Shelf Life: >2 years if kept dry.

Solution State (DMSO/Methanol)
  • Stability: High.[3][4]

  • Precaution: Avoid freeze-thaw cycles which can induce precipitation of the free base if moisture enters the vial.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Definitive source on PMB stability and cleavage conditions).

  • ChemicalBook. (2024). Properties of N-(4-methoxybenzyl) amines. (General physical properties and solubility data).

  • Tao, B., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides. ACS Omega. (Discusses comparative stability of PMB amines vs sulfonamides/amides in acid).

  • PubChem. (2025). Compound Summary: Aminopyrimidine Derivatives. (Structural and pKa data for pyrimidin-4-amine core).

Sources

Technical Support Center: Stability & Storage of N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Compound: N-(4-methoxybenzyl)pyrimidin-4-amine Core Vulnerability: Benzylic Oxidation & Hydrolysis

This guide addresses the specific stability challenges of This compound . While the pyrimidine ring is heteroaromatic and generally robust, the 4-methoxybenzyl (PMB) amino linkage represents a "soft spot" in the molecular architecture.

The PMB group is classically used in organic synthesis as a protecting group precisely because it can be cleaved under oxidative conditions.[1] Consequently, unintentional exposure to air (autoxidation) and light can trigger premature cleavage, releasing 4-methoxybenzaldehyde (Anisaldehyde) and 4-aminopyrimidine .

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the pathway. The secondary amine proton and the benzylic hydrogens are susceptible to radical abstraction, particularly because the para-methoxy group stabilizes the resulting radical intermediate.

Mechanistic Pathway[3][4]
  • Initiation: Light or trace metals trigger hydrogen abstraction at the benzylic position.

  • Oxidation: Reaction with atmospheric oxygen forms a hydroperoxide or imine intermediate.

  • Hydrolysis: The imine hydrolyzes (reacts with moisture), cleaving the molecule.

DegradationPathway Compound N-(4-methoxybenzyl) pyrimidin-4-amine Radical Benzylic Radical Intermediate Compound->Radical hv / O2 / Trace Metals Imine Imine Species (Schiff Base) Radical->Imine Oxidation Hydrolysis Hydrolysis (+ H2O) Imine->Hydrolysis Product1 4-Methoxybenzaldehyde (Anisaldehyde) Hydrolysis->Product1 Cleavage Product2 4-Aminopyrimidine Hydrolysis->Product2 Cleavage

Figure 1: The oxidative dealkylation pathway. The combination of oxygen and moisture leads to bond rupture.

Storage Protocol Matrix (The "How")

Do not rely on standard "room temperature" storage. This compound requires active preservation.

Storage Condition Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C Slows the kinetics of autoxidation and radical propagation.
Atmosphere Argon or Nitrogen Displaces paramagnetic Oxygen (O₂), preventing the initial oxidation step.
Container Amber Glass Blocks UV/Blue light which can catalyze benzylic radical formation.
State Solid (Dry) Solution storage increases molecular mobility and dissolved oxygen exposure.
Additives Desiccant Pack Scavenges moisture, preventing the hydrolysis of any formed imine intermediates.

Troubleshooting Guide

Issue 1: Material has developed a sweet, anise-like odor.
  • Diagnosis: Oxidative Cleavage. [2]

    • The degradation product, 4-methoxybenzaldehyde (Anisaldehyde), has a potent, distinct smell of anise or licorice. Even trace degradation (<1%) is detectable by nose.

  • Action:

    • Perform LC-MS to quantify the level of 4-aminopyrimidine (the co-product).

    • If degradation is <5%, recrystallize from Ethanol/Heptane.

    • If >5%, repurify via column chromatography (silica is acidic and may promote further hydrolysis; use neutralized silica or alumina if possible).

Issue 2: Sample has turned from off-white to yellow/brown.
  • Diagnosis: N-Oxide or Imine Formation.

    • Conjugated imines (Schiff bases) are often yellow. N-oxides of secondary amines can also darken upon aging.

  • Action:

    • Check solubility. Oxidation products often change the polarity.

    • Pro-Tip: Dissolve a small amount in dilute acid (1M HCl). If it remains turbid or colored while the main compound should dissolve (as the hydrochloride salt), the colored impurity is likely non-basic (e.g., the aldehyde or a polymerized species).

Issue 3: "Caking" or clumping of the powder.
  • Diagnosis: Hygroscopicity/Hydrolysis.

    • If stored as a salt (e.g., HCl salt), the material is hygroscopic. Moisture uptake accelerates the hydrolysis step shown in Figure 1.

  • Action:

    • Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.

    • Store in a desiccator thereafter.

Workflow: Quality Control & Purification

Use this logic flow to determine if your batch is salvageable.

QC_Workflow Start Inspect Sample (Visual & Olfactory) Smell Anise Smell? Start->Smell Color Yellow/Brown? Smell->Color No LCMS Run LC-MS Smell->LCMS Yes (Degradation suspected) Color->LCMS Yes Use Proceed to Experiment Color->Use No (Sample OK) Decision Purity > 95%? LCMS->Decision Decision->Use Yes Recryst Recrystallize (EtOH/Heptane) Decision->Recryst No (Impurities < 10%) Column Flash Chromatography Decision->Column No (Impurities > 10%)

Figure 2: Decision tree for assessing sample integrity.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or DMF solutions frozen at -20°C? A: Not recommended for long periods. DMSO is a mild oxidant (Swern oxidation mechanism) and can contain water. Over time, DMSO can facilitate the oxidation of the benzylic position. If you must store as a solution, use anhydrous Acetonitrile at -80°C, but fresh solid preparation is always superior.

Q: Is the Hydrochloride (HCl) salt more stable than the free base? A: Yes, chemically, but with a caveat. Protonating the amine reduces the electron density on the nitrogen, making the benzylic position slightly less prone to radical oxidation. However, salts are often hygroscopic. If you use the salt, moisture control (desiccators) becomes the critical storage factor.

Q: I see a peak at M+16 in my mass spec. What is it? A: This is likely the N-oxide or a hydroxylated species. This confirms oxidative degradation.[3] Ensure your storage container is flushed with Argon.

Q: Can I use plastic (Eppendorf) tubes for storage? A: Avoid if possible. Oxygen permeates polyethylene and polypropylene plastics over time. For storage longer than 2 weeks, transfer to a glass vial with a Teflon-lined screw cap and seal with Parafilm.

References

  • Mechanisms of Benzylic Oxidation

    • Topic: Autoxidation of N-benzyl species to imines and aldehydes.
    • Source: Fields, D. L., et al. "Auto-oxidation of Benzylamines." Journal of Organic Chemistry.
    • Context: Establishes the fundamental instability of the Ph-CH2-N linkage in air.
  • PMB Group Cleavage

    • Topic: Oxidative deprotection of p-methoxybenzyl ethers/amines.
    • Source:Organic Chemistry Portal. "Protecting Groups: p-Methoxybenzyl ether."[3]

    • Context: Explains why the PMB group is specifically sensitive to oxid
  • Stability of Aminopyrimidines

    • Topic: General storage and handling of aminopyrimidines.[4][5][6][7]

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 67503, 4-Aminopyrimidine.
    • Context: Provides baseline stability data for the heteroarom
  • Nitrosamine Formation Risks

    • Topic: Secondary amines and nitros
    • Source: Baertschi, S. W., et al. "Artifactual degradation of secondary amine-containing drugs..." Journal of Pharmaceutical Sciences.
    • Context: Highlights risks of storing secondary amines near nitrate traces or humidity salts.[8]

Sources

Technical Support Center: Synthesis of N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-PMB-004 Subject: Alternative Catalytic Routes for Amination of 4-Chloropyrimidine Status: Open Assigned Specialist: Senior Application Scientist

Overview

You are attempting to synthesize N-(4-methoxybenzyl)pyrimidin-4-amine (Target 3 ). The standard protocol (Nucleophilic Aromatic Substitution -


 with base) often suffers from slow kinetics or hydrolysis byproducts when applied to deactivated pyrimidines.

This guide provides three alternative "catalytic" workflows to bypass the limitations of standard thermal heating:

  • Microwave-Assisted Synthesis (Kinetic Acceleration)

  • Brønsted Acid Promoters (Electrophilic Activation)

  • Copper-Catalyzed Cross-Coupling (Ullmann-type)

Decision Matrix: Which Protocol Fits Your Lab?

Use the following logic flow to select the optimal method for your available resources and substrate constraints.

DecisionMatrix Start Start: Select Method Q1 Is the 4-chloropyrimidine highly deactivated? Start->Q1 Q2 Do you have a Microwave Reactor? Q1->Q2 No (Standard Reactivity) MethodC Method C: Cu-Catalyzed (Ullmann) (Robust) Q1->MethodC Yes (e.g., e-donating groups at C2/C6) Q3 Is the PMB group acid-sensitive in your hands? Q2->Q3 No MethodA Method A: Microwave-Assisted (Green & Fast) Q2->MethodA Yes MethodB Method B: Acid-Promoted (p-TsOH) (Low Cost) Q3->MethodB No (Stable) Q3->MethodC Yes (Avoid Acid)

Figure 1: Strategic selection of synthesis method based on lab equipment and substrate reactivity.

Method A: Microwave-Assisted Synthesis (The Kinetic Solution)

Best for: Rapid library generation, high yields, solvent-free or water-based options.

Microwave irradiation provides dielectric heating, directly coupling energy to the polar transition state of the


 reaction. This overcomes the activation energy barrier significantly faster than convective heating.

Protocol:

  • Vessel: 10 mL Microwave process vial (pressure rated).

  • Reactants:

    • 4-Chloropyrimidine (1.0 equiv)

    • 4-Methoxybenzylamine (1.2 equiv)

    • Base: DIPEA (1.5 equiv) - Acts as an HF/HCl scavenger.

  • Solvent: Isopropanol (IPA) or Water (Green alternative).

    • Note: Water utilizes the "hydrophobic effect," accelerating organic reactions on-water.

  • Conditions:

    • Temperature: 120°C - 140°C

    • Time: 10 - 20 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Cool to RT. If using water, the product often precipitates as a solid. Filter and wash with cold water. If using IPA, concentrate in vacuo.

Why it works: The polar transition state (Meisenheimer complex) absorbs microwave energy efficiently, increasing the pre-exponential factor (


) in the Arrhenius equation.
Method B: Brønsted Acid Catalysis (The "Proton-Shuttle")

Best for: Labs without microwaves; scaling up without metal waste.

Contrary to intuition (adding acid to an amine reaction), catalytic acid activates the pyrimidine ring.

Mechanism:

  • Activation: The acid (p-TsOH) protonates the pyrimidine nitrogen (N3 or N1).

  • Electrophilicity: This lowers the LUMO of the C4-Cl bond, making it susceptible to attack by the nucleophile (amine).

  • Proton Transfer: The amine attacks; the proton is shuttled off, regenerating the catalyst.

Critical Warning: Since 4-methoxybenzylamine is basic, you must balance the stoichiometry carefully to avoid protonating all your nucleophile.

Protocol:

  • Reactants:

    • 4-Chloropyrimidine (1.0 equiv)

    • 4-Methoxybenzylamine (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.2 equiv).

  • Solvent: Ethanol or n-Butanol (for higher reflux temp).

  • Conditions: Reflux (80°C - 100°C) for 2-6 hours.

  • Workup: Neutralize with sat. NaHCO3 (Critical to free the amine base). Extract with EtOAc.

AcidMechanism Substrate 4-Chloropyrimidine Activated Protonated Intermediate (Highly Electrophilic) Substrate->Activated + Acid Acid H+ (p-TsOH) Acid->Activated Product Target Amine + HCl Activated->Product + Nucleophile Nucleophile 4-Methoxybenzylamine Product->Acid Regeneration

Figure 2: Catalytic cycle showing the activation of the pyrimidine ring by protonation.

Method C: Copper-Catalyzed Amination (Ullmann-Type)

Best for: Unreactive chloropyrimidines (e.g., those with electron-donating groups at C2) or when


 fails.

While Palladium (Buchwald-Hartwig) is standard, Copper is a cost-effective alternative for pyrimidines.

Protocol:

  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline.

    • Expert Tip: L-Proline is excellent for aqueous/DMSO systems; Phenanthroline is better for organic solvents.

  • Base: K2CO3 (2.0 equiv).[1]

  • Solvent: DMSO or DMF (Must be dry/degassed).

  • Conditions: 90°C - 110°C under Argon/Nitrogen for 12-24 hours.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Yield (Method B) Amine ProtonationThe acid catalyst may be protonating your benzylamine. Fix: Ensure p-TsOH is only 10-20 mol%. Do not use stoichiometric acid unless you have excess amine.
PMB Cleavage Acid/Heat IntensityThe 4-methoxybenzyl group is acid-labile (though usually requires TFA). Fix: If losing the PMB group in Method B, switch to Method C (Basic conditions) or lower the temperature in Method A.
Hydrolysis (OH product) Wet SolventChloride is displaced by water (forming pyrimidinone). Fix: Use anhydrous solvents. In Method A (water solvent), ensure the amine is in excess (1.5 equiv) to outcompete water.
Incomplete Reaction Deactivated RingIf the pyrimidine has EDGs (e.g., -Me, -OMe) at other positions,

is slow. Fix: Switch to Method C (Copper) or Method A (Microwave at 150°C).
Data Summary: Method Comparison
FeatureMethod A (Microwave)Method B (Acid Cat.)Method C (Copper)
Reaction Time 10-20 mins2-6 hours12-24 hours
Temperature 120-140°C80-100°C90-110°C
Cost Low (Energy)Very Low (Reagents)Moderate (Catalyst)
Scalability Low (Batch size limits)HighHigh
Green Score High (Water possible)ModerateLow (DMSO/DMF)
References
  • Microwave-Assisted Synthesis of Aminopyrimidines

    • Source: Letters in Applied NanoBioScience (2022). "Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds."
    • URL:[Link] (General Journal Link - Specific DOI: 10.33263/LIANBS114.39533958)

  • Acid-Catalyzed Amin

    • Source: Chemistry - A European Journal (2008).
    • URL:[Link]

  • Copper-Catalyzed Amin

    • Source: Chemical Communications (2010).[2][3] "Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions."[2][4]

    • URL:[Link]

  • W

    
     
    
    • Source: Preprints.org (2023). "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of N-(4-methoxybenzyl)pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, substituted aminopyrimidines serve as privileged scaffolds, frequently appearing in the structural cores of kinase inhibitors and p97 ATPase inhibitors [1]. The synthesis of N-(4-methoxybenzyl)pyrimidin-4-amine via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation. However, the true bottleneck in high-throughput medicinal chemistry is not the synthesis itself, but the rapid, unambiguous structural validation of the resulting intermediates.

This guide provides an objective, comparative analysis of the 1H NMR spectrum of this compound against its precursors: 4-chloropyrimidine and 4-methoxybenzylamine . By tracking the specific electronic changes that occur during the SNAr reaction, researchers can establish a self-validating analytical system to confirm product formation without relying solely on mass spectrometry.

The Causality of the SNAr Reaction and NMR Shifts

The reaction between 4-chloropyrimidine (the electrophile) and 4-methoxybenzylamine (the nucleophile) relies on the electron-deficient nature of the pyrimidine ring [2]. The two nitrogen atoms in the pyrimidine ring pull electron density away from the C2, C4, and C6 positions, making the C4-chlorine bond highly susceptible to nucleophilic attack.

When the SNAr reaction occurs, the highly electronegative chlorine atom is replaced by a secondary amine linkage. This fundamentally alters the electronic landscape of the pyrimidine ring:

  • Resonance Donation: The lone pair on the newly attached exocyclic nitrogen atom donates electron density into the pyrimidine ring via resonance.

  • Proton Shielding: This resonance significantly increases the electron density at the C5 position of the pyrimidine ring, causing a massive upfield shift (shielding) of the H5 proton in the 1H NMR spectrum.

  • Deshielding of the Benzylic System: Conversely, the benzylic CH2 group of the 4-methoxybenzylamine precursor is pulled closer to an electron-withdrawing heteroaromatic system, causing a distinct downfield shift.

Tracking these two specific shifts provides a self-validating proof of successful coupling.

Workflow A 4-Chloropyrimidine (Electrophile) C SNAr Reaction (DIPEA, n-BuOH, 80°C) A->C B 4-Methoxybenzylamine (Nucleophile) B->C D N-(4-methoxybenzyl) pyrimidin-4-amine C->D E 1H NMR Validation (DMSO-d6) D->E

Workflow for the SNAr synthesis and NMR validation of the target pyrimidine.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical clarity, the following protocols detail both the chemical synthesis and the NMR preparation. The choice of solvent and reagents is highly intentional.

Protocol A: SNAr Synthesis Workflow

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If a base is not used, the 4-methoxybenzylamine will become protonated, rendering it non-nucleophilic and halting the reaction.

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 4-chloropyrimidine (1.0 mmol, 114 mg) in 5.0 mL of anhydrous n-butanol.

  • Reagent Addition: Add 4-methoxybenzylamine (1.2 mmol, 164 mg) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours while stirring under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). The basic aqueous wash removes the DIPEA-HCl salt.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pure product.

Protocol B: 1H NMR Sample Preparation

Causality Check: Deuterated dimethyl sulfoxide (DMSO-d6) is strictly chosen over CDCl3. DMSO-d6 strongly hydrogen-bonds with the newly formed secondary amine (NH) proton, reducing its exchange rate and allowing it to appear as a distinct, quantifiable triplet rather than a broad, invisible baseline hump.

  • Sample Prep: Weigh exactly 5.0 mg of the purified this compound.

  • Solvent Addition: Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer at 298 K using a standard proton pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

Comparative Data Presentation

The most robust way to evaluate the success of this synthesis is to compare the theoretical 1H NMR chemical shifts of the starting materials against the final product. The table below summarizes the critical diagnostic peaks.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Proton Environment4-Chloropyrimidine (Precursor)4-Methoxybenzylamine (Precursor)This compound (Product)Multiplicity & Causality of Shift
Pyrimidine H2 9.00 ppmN/A8.40 ppmSinglet (s). Shifts slightly upfield due to overall increased electron density in the ring.
Pyrimidine H6 8.70 ppmN/A8.05 ppmDoublet (d), J = 5.8 Hz. Shifts upfield due to the removal of the electronegative chlorine.
Pyrimidine H5 7.75 ppmN/A6.50 ppmDoublet (d), J = 5.8 Hz. Diagnostic Peak. Massive upfield shift (-1.25 ppm) due to strong resonance donation from the amine lone pair.
Benzylic CH2 N/A3.65 ppm4.45 ppmDoublet (d), J = 6.0 Hz. Diagnostic Peak. Shifts downfield (+0.80 ppm) due to attachment to the electron-withdrawing pyrimidine ring. Couples to the NH proton.
Amine NH N/A~1.80 ppm (br s)7.80 ppmBroad Triplet (br t), J = 6.0 Hz. Highly deshielded due to conjugation with the pyrimidine ring.
Aromatic (PMB) N/A7.20 (d), 6.85 (d)7.22 (d), 6.88 (d)AA'BB' system, J = 8.5 Hz. Remains largely unchanged as the methoxy group dominates the local electronic environment.
Methoxy OCH3 N/A3.72 ppm3.73 ppmSinglet (s). Unaffected spectator group.

Mechanistic Visualization of the Diagnostic Shift

The defining feature of this NMR interpretation is the behavior of the H5 pyrimidine proton . In the precursor (4-chloropyrimidine), the chlorine atom withdraws electron density inductively, leaving H5 highly deshielded at 7.75 ppm. In the product, the nitrogen lone pair pushes electron density directly onto the C5 carbon via resonance, shielding the proton and pushing it to 6.50 ppm.

Observing the disappearance of the 7.75 ppm doublet and the emergence of the 6.50 ppm doublet serves as an absolute, self-validating confirmation of the SNAr mechanism.

G2 A Precursor: 4-Chloropyrimidine Cl is inductively electron-withdrawing B H5 Proton: Deshielded δ ~ 7.75 ppm A->B E H5 Proton: Shielded δ ~ 6.50 ppm B->E Δδ ≈ -1.25 ppm shift C Product: Aminopyrimidine Amine lone pair donates into ring D Resonance Stabilization Increased electron density at C5 C->D D->E

Logical relationship of resonance-induced shielding on the pyrimidine H5 proton.

References

  • Chou, T.-F., et al. (2013). "Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase." National Institutes of Health (NIH).[Link]

  • Flynn, D. L., et al. (2012). "US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases".

mass spectrometry fragmentation pattern of N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(4-methoxybenzyl)pyrimidin-4-amine

A Comparative Analysis for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the expected , a molecule of interest in medicinal chemistry and drug discovery. Lacking a publicly available experimental spectrum, this guide synthesizes established fragmentation principles from closely related structural analogs to predict its behavior under common mass spectrometric conditions, particularly Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). We will explore the causal mechanisms behind the fragmentation, compare the predicted pattern to structural alternatives, and provide a robust experimental protocol for researchers seeking to perform this analysis. This document is intended to serve as a practical reference for scientists utilizing mass spectrometry for structural elucidation and impurity profiling in the context of drug development.

Introduction: The Rationale of Fragmentation Analysis

In modern drug discovery, mass spectrometry (MS) is an indispensable tool for confirming molecular weight and elucidating the structure of newly synthesized compounds. Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, providing clear molecular weight information. To gain structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas impart internal energy, leading to bond cleavage and the formation of characteristic fragment ions.[1][2]

The resulting fragmentation pattern is a molecular fingerprint, dictated by the principles of chemical stability. The most labile bonds break, and the most stable resulting ions are formed in the highest abundance. For a molecule like this compound, the structure is a composite of three key moieties: a pyrimidine-4-amine core, a benzylamine linker, and a 4-methoxybenzyl group. Understanding the fragmentation behavior of each component allows us to predict the overall pattern with high confidence.

The primary and most facile fragmentation pathway for protonated benzylamines is the cleavage of the benzylic C-N bond.[3] This process is driven by the formation of a highly stable, resonance-delocalized benzyl cation.[3][4] The substituent on the benzyl ring significantly influences the stability of this cation and, consequently, the fragmentation pattern.

Predicted Fragmentation Pathway of this compound

The structure of this compound consists of a pyrimidine ring attached via an amino linker to a 4-methoxybenzyl group. Its monoisotopic mass is 215.1059 g/mol .

Upon ESI in positive ion mode, the primary species observed will be the protonated molecule at m/z 216.1137 . The most likely site of protonation is one of the basic nitrogen atoms on the pyrimidine ring.

When this [M+H]⁺ ion is subjected to CID, the dominant fragmentation event will be the cleavage of the C-N bond between the pyrimidine ring and the benzyl group. This is due to the exceptional stability of the resulting 4-methoxybenzyl cation.

Primary Fragmentation:

  • Formation of the 4-methoxybenzyl cation (m/z 121.0653): This is the most anticipated and likely the base peak in the MS/MS spectrum. The methoxy group's electron-donating nature further stabilizes the positive charge on the benzylic carbon through resonance.

  • Formation of the protonated 4-aminopyrimidine radical (m/z 96.0565): This is the corresponding neutral loss from the precursor ion.

The primary fragmentation pathway is visualized below.

G cluster_main Primary Fragmentation of this compound mol [M+H]⁺ m/z 216.11 frag1 4-Methoxybenzyl Cation m/z 121.07 mol->frag1 Benzylic Cleavage (Major Pathway) frag2 Protonated Pyrimidin-4-amine m/z 96.06

Caption: Predicted primary fragmentation of protonated this compound.

Secondary Fragmentation:

Further fragmentation of the pyrimidine-containing ion (m/z 96.06) may occur at higher collision energies, though these fragments are expected to be of much lower intensity. Mass spectral studies of substituted pyrimidines have shown that fragmentation can proceed via ring cleavage or loss of small molecules like HCN.[5]

A Comparative Guide to Structural Alternatives

To understand the uniqueness of this fragmentation pattern, it is instructive to compare it with plausible structural alternatives that a researcher might encounter, either as synthetic isomers, byproducts, or alternative lead compounds.

Compound NameStructureMolecular Weight[M+H]⁺ (m/z)Primary Fragment (m/z)Key Differentiator
This compound 4-MeO-Bn-NH-Py215.25216.11121.07Baseline. Formation of the stable 4-methoxybenzyl cation.
N-(4-chlorobenzyl)pyrimidin-4-amine 4-Cl-Bn-NH-Py219.67220.08125.03The isotopic pattern of chlorine (3:1 ratio for M and M+2) would be visible in the precursor and fragment ions.
N-benzylpyrimidin-4-amine Bn-NH-Py185.23186.1091.05The primary fragment is the unsubstituted benzyl cation (tropylium ion).
N-(4-methoxybenzyl)pyrimidin-2-amine 4-MeO-Bn-NH-(2-Py)215.25216.11121.07Indistinguishable by MS/MS alone. Isomers produce identical primary fragments. Requires chromatography (LC) or other spectroscopic methods (NMR) to differentiate.
Analysis of Alternatives
  • N-(4-chlorobenzyl)pyrimidin-4-amine: Replacing the electron-donating methoxy group with an electron-withdrawing but heavy chlorine atom shifts the benzyl fragment's m/z from 121 to 125. Crucially, the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would produce a pair of fragment peaks at m/z 125 and 127, providing a definitive identification marker.

  • N-benzylpyrimidin-4-amine: This simpler analog lacks the methoxy substituent. It would still undergo the same benzylic cleavage to produce the well-known benzyl cation (which often rearranges to the highly stable tropylium ion) at m/z 91. This comparison highlights the +30 Da mass shift contributed by the methoxy group on the primary fragment.

  • N-(4-methoxybenzyl)pyrimidin-2-amine: This isomer presents a common analytical challenge. Because the fragmentation is dominated by the cleavage at the benzylamine bond, both the 4-amine and 2-amine isomers will produce an identical protonated molecule (m/z 216) and an identical primary fragment (m/z 121). Their MS/MS spectra would be virtually indistinguishable. Therefore, unequivocal identification requires chromatographic separation prior to mass analysis.

The fragmentation pathways for these alternatives are illustrated below.

G cluster_compounds Comparative Fragmentation Pathways mol1 [N-(4-chlorobenzyl)pyrimidin-4-amine + H]⁺ m/z 220.08 frag1 4-Chlorobenzyl Cation m/z 125.03 / 127.03 mol1->frag1 Benzylic Cleavage mol2 [N-benzylpyrimidin-4-amine + H]⁺ m/z 186.10 frag2 Benzyl/Tropylium Cation m/z 91.05 mol2->frag2 Benzylic Cleavage

Caption: Primary fragmentation of comparative structural alternatives.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a detailed methodology for analyzing this compound and its analogs using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument.

Objective: To confirm the molecular weight and obtain a characteristic fragmentation pattern for the target compound.

Workflow Diagram:

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc ms1 3. MS1 Scan (Full Scan) (Identify [M+H]⁺ at m/z 216.11) lc->ms1 ms2 4. MS2 Scan (Product Ion Scan) (Isolate m/z 216.11, Apply CID) ms1->ms2 analysis 5. Data Analysis (Identify Fragments, e.g., m/z 121.07) ms2->analysis

Caption: Step-by-step workflow for MS/MS analysis.

Materials and Reagents
  • This compound (or analog)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA)

  • HPLC Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in ACN or DMSO.

  • Perform a serial dilution to create a working solution of 10 µg/mL in a 50:50 mixture of ACN and water.

  • Add formic acid to a final concentration of 0.1% (v/v) to the working solution to promote protonation ([M+H]⁺ formation).

Liquid Chromatography Parameters
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂) Temperature: 350 °C

  • Cone Voltage: 30 V (Note: Lower this voltage to reduce in-source fragmentation if the precursor ion is weak[6]).

  • MS1 (Full Scan) Acquisition:

    • Mass Range: m/z 50 - 500

    • Objective: Detect the [M+H]⁺ ion at m/z 216.11.

  • MS2 (Tandem MS/Product Ion Scan) Acquisition:

    • Precursor Ion: m/z 216.11

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: Ramp from 10-40 eV. This allows for the observation of fragments formed at different energy levels. A collision energy around 20-25 eV is typically sufficient to induce the primary benzylic cleavage.[7][8]

    • Mass Range: m/z 40 - 220

Conclusion

The fragmentation pattern of this compound under ESI-MS/MS conditions is predicted to be dominated by a single, highly characteristic cleavage. The formation of the stable 4-methoxybenzyl cation at m/z 121.07 serves as a reliable diagnostic ion for this structural motif. By comparing this predicted fragmentation to that of structural alternatives, such as chloro- or unsubstituted benzyl analogs, we can confidently identify key structural features based on the resulting mass shifts. However, it is critical to recognize the limitations of MS/MS in distinguishing between positional isomers like the 2-amine and 4-amine analogs, for which chromatographic separation is essential. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality data for this class of compounds, enabling confident structural verification in a drug discovery and development setting.

References

  • Flammang, R., Govaert, Y., De Fays, I., & Gerbaux, P. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Flammang, R., Govaert, Y., De Fays, I., & Gerbaux, P. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica Chimica Acta, 991, 7-21. [Link]

  • Wang, Z., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8096-8114. [Link]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5, 106859-106881. [Link]

  • Christ, M. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Retrieved from [Link]

  • Husser, M. C., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. [Link]

  • Cataldi, T. R. I., et al. (2020). Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry. Molecules, 25(9), 2235. [Link]

  • PubChem. (n.d.). 4-Chlorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, K., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]

  • Cheng, C., & Gross, M. L. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(11), 1435-1444. [Link]

  • Cheng, C., & Gross, M. L. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Retrieved from [Link]

Sources

Comparative Reactivity Guide: N-(4-Methoxybenzyl) vs. N-Benzyl Pyrimidin-4-amines in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidin-4-amine scaffold is a ubiquitous pharmacophore in modern drug development, serving as the core hinge-binding motif in numerous kinase inhibitors and CNS-active agents. During the multi-step synthesis of these complex molecules, the exocyclic amine often requires temporary masking to prevent unwanted side reactions.

The choice between the N-(4-methoxybenzyl) (PMB) and N-benzyl (Bn) protecting groups is a critical strategic decision. While structurally differing by only a single methoxy group, their reactivity profiles—specifically their susceptibility to oxidative and acidic cleavage—are profoundly different. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic causality and validated experimental protocols.

Structural and Electronic Causality

To understand the reactivity differences, we must analyze the electronic interplay between the protecting group and the pyrimidine core.

The pyrimidine ring is highly electron-deficient. The lone pair on the exocyclic nitrogen of a pyrimidin-4-amine is heavily delocalized into the heteroaromatic ring, rendering the amine poorly nucleophilic and non-basic. Because the benzylic methylene (–CH₂–) acts as an insulating spacer, neither the PMB nor the Bn group significantly alters the inherent electronic properties of the pyrimidine core via resonance.

Instead, the reactivity difference lies entirely in the stability of the benzylic position during deprotection[1]:

  • N-Benzyl (Bn): The unsubstituted benzene ring is electronically neutral. Cleavage of the benzylic C–N bond requires high-energy processes, such as metal-catalyzed hydrogenolysis (metal insertion) or extremely harsh acids (e.g., boiling HBr or TfOH). It is highly stable to mild oxidation and standard acidic conditions.

  • N-(4-Methoxybenzyl) (PMB): The para-methoxy group acts as a powerful electron-donating group (EDG) via resonance (+M effect). This resonance effectively stabilizes developing positive charges (carbocations) or radical intermediates at the benzylic carbon. Consequently, the PMB group has a significantly lower oxidation potential and is highly labile to mild oxidants and moderate acids[2].

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative performance of both groups under standard synthetic conditions. This orthogonality allows chemists to selectively deprotect one group in the presence of the other.

Reaction ConditionN-(4-Methoxybenzyl) (PMB)N-Benzyl (Bn)Mechanistic Rationale
Mild Oxidation (DDQ, CAN)Highly Labile (>90% yield, 1-2h)Stable (No reaction)PMB undergoes Single Electron Transfer (SET) due to its lowered oxidation potential[2][3].
Strong Acid (TFA, 60 °C)Labile (Moderate to good yields)Stable The p-methoxy group stabilizes the departing benzylic carbocation[1].
Hydrogenolysis (H₂, Pd/C, MeOH)Labile (Fast)Labile (Standard cleavage)Both undergo facile C–N bond cleavage via palladium insertion[4].
Strong Base (NaH, LDA, THF)Stable Stable Neither benzylic position is sufficiently acidic to undergo deprotonation.

Strategic Workflow and Orthogonality

Because the PMB group can be removed oxidatively while leaving the Bn group intact, PMB is frequently utilized when a molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers) that would not survive the Pd/C hydrogenolysis required to remove a Bn group[1].

G Start Protecting Pyrimidin-4-amine Q1 Need stability to strong oxidation? Start->Q1 Bn Use N-Benzyl (Bn) Q1->Bn Yes Q2 Need mild, non-reductive cleavage? Q1->Q2 No PMB Use N-PMB Q2->PMB Yes Eval Re-evaluate Route Q2->Eval No

Decision matrix for selecting benzylic protecting groups.

Mechanistic Deep Dive: Oxidative Cleavage of N-PMB

The most defining feature of the PMB group is its susceptibility to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The mechanism is not a simple hydrolysis; it is an oxidative cascade initiated by a Single Electron Transfer (SET)[2][3].

  • SET Initiation: DDQ accepts an electron from the electron-rich PMB ring, forming a radical cation.

  • Oxidation & Deprotonation: Loss of a benzylic proton and a second electron yields a highly resonance-stabilized benzylic oxonium/carbocation.

  • Trapping: Water (which must be present in the reaction mixture) attacks the carbocation to form a hemiacetal.

  • Fragmentation: The hemiacetal collapses, releasing the free pyrimidin-4-amine and p-anisaldehyde as a byproduct.

G A N-PMB Pyrimidinamine B Radical Cation A->B DDQ (SET) C Oxonium Ion B->C -H+, -e- D Hemiacetal C->D +H2O E Free Amine + p-Anisaldehyde D->E Fragmentation

Oxidative cleavage mechanism of N-PMB via Single Electron Transfer (SET).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and troubleshoot mechanistically.

Protocol A: Oxidative Deprotection of N-PMB Pyrimidin-4-amine (DDQ Method)

Causality Note: The presence of water is an absolute mechanistic requirement. Without water to trap the oxonium intermediate, the reaction will stall or lead to complex degradation profiles[2].

  • Preparation: Dissolve the N-PMB protected pyrimidin-4-amine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water (18:1 ratio, approx. 0.1 M concentration).

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Rationale: The SET process is exothermic; cooling prevents over-oxidation of the electron-deficient pyrimidine core.

  • Oxidation: Add DDQ (1.5 eq) portion-wise. The solution will immediately turn a deep, dark color (indicating the formation of a charge-transfer complex) before gradually fading as the insoluble byproduct (DDQH₂) precipitates.

  • Validation (In-Process): Monitor via TLC (UV 254 nm). The appearance of a highly UV-active spot with a high Rf value (often accompanied by a distinct licorice/anise odor) confirms the generation of the p-anisaldehyde byproduct.

  • Workup: Filter the suspension through a pad of Celite to remove the precipitated DDQH₂. Wash the organic filtrate with saturated aqueous NaHCO₃ (3x) to remove residual DDQ and acidic impurities. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Reductive Deprotection of N-Benzyl Pyrimidin-4-amine (Hydrogenolysis)

Causality Note: Because the pyrimidine ring is electron-withdrawing, the exocyclic amine is a poor leaving group during hydrogenolysis. Adding a catalytic amount of acid protonates the pyrimidine, activating the benzylic C–N bond for palladium insertion[4].

  • Preparation: To a rigorously inert, N₂-purged flask, add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Solvent Addition: Carefully add Methanol or Ethanol to wet the catalyst. Safety Rationale: Adding dry Pd/C to solvent vapors in the presence of oxygen can cause ignition.

  • Substrate & Activation: Add the N-Benzyl pyrimidin-4-amine (1.0 eq) dissolved in the same solvent. Add 2-3 drops of concentrated HCl or glacial acetic acid.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12-24 hours.

  • Validation (In-Process): Monitor by LC-MS. Intermediate reduction states are rarely observed; the reaction typically shows binary conversion from starting material to product.

  • Workup: Purge the flask with N₂. Filter the mixture through a tightly packed Celite pad. Safety Rationale: Never allow the Pd/C filter cake to pull dry under ambient air vacuum, as it will ignite. Concentrate the filtrate to yield the crude pyrimidin-4-amine salt.

References

  • Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism". Total Synthesis. URL: [Link]

  • Chem-Station. "p-Methoxybenzyl (PMB) Protective Group". Chem-Station Int. Ed. URL: [Link]

  • National Institutes of Health (NIH). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives". PubMed Central (PMC). URL: [Link]

Sources

FTIR characteristic peaks of N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: FTIR Structural Validation of N-(4-methoxybenzyl)pyrimidin-4-amine vs. Precursor Scaffolds

Executive Summary

In pharmaceutical development, pyrimidine-based scaffolds are recognized as privileged structures, frequently utilized in the design of kinase inhibitors and antimalarial agents[1]. The synthesis of This compound —a highly valuable functionalized intermediate—requires rigorous analytical validation to confirm the successful coupling of the heterocyclic pyrimidine core with the methoxybenzyl moiety.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral performance of the target product against its unreacted alternatives (precursor scaffolds: 4-aminopyrimidine and 4-methoxybenzylamine). By mapping these vibrational shifts, researchers can rapidly differentiate the final product from unreacted starting materials during quality control and workflow optimization.

Mechanistic Grounding: The Causality of Vibrational Shifts

As an Application Scientist, it is critical to understand that FTIR spectroscopy does not merely produce a static fingerprint; it dynamically maps the electron density and dipole moments of a molecule. When comparing this compound to its precursor alternatives, three major causal shifts dictate the spectral interpretation:

  • The Amine Transformation (Primary to Secondary): The precursor, 4-aminopyrimidine, possesses a primary amine (-NH₂), which exhibits a distinct doublet in the 3150–3350 cm⁻¹ region due to symmetric and asymmetric stretching. Upon successful benzylation to form the target product, this doublet mathematically collapses into a single, sharp secondary N-H stretch (~3250–3350 cm⁻¹)[1]. This structural transformation is the primary diagnostic indicator of a successful coupling reaction.

  • The Ether Linkage Dipole Moment: The introduction of the para-methoxy group brings highly polar C-O bonds into the structure. The asymmetric stretching of the aryl-alkyl ether (C-O-C) generates a massive change in the molecular dipole moment, resulting in an intense, highly diagnostic peak at ~1240–1250 cm⁻¹, complemented by a symmetric stretch at ~1030 cm⁻¹[2].

  • Heterocyclic Core Stability: The pyrimidine ring's C=N and C=C stretching vibrations remain relatively stable between 1550–1600 cm⁻¹. Monitoring this region ensures that the heterocyclic core has not degraded or undergone ring-opening during the harsh conditions of chemical synthesis[1].

Comparative FTIR Data

The following table summarizes the quantitative spectral data, comparing the target compound's performance against its structural alternatives to highlight key diagnostic shifts.

Functional GroupTarget: this compoundAlternative 1: 4-Aminopyrimidine (Precursor)Alternative 2: 4-Methoxybenzylamine (Precursor)Diagnostic Significance
N-H Stretch ~3250 - 3350 cm⁻¹ (Singlet) ~3350, 3150 cm⁻¹ (Doublet)~3370, 3290 cm⁻¹ (Doublet)Collapse of doublet to singlet confirms secondary amine formation[1].
Aliphatic C-H Stretch ~2830 - 2950 cm⁻¹ Absent~2830 - 2950 cm⁻¹Confirms the successful integration of methoxy and methylene groups.
Pyrimidine Core (C=N, C=C) ~1550 - 1600 cm⁻¹ ~1550 - 1600 cm⁻¹AbsentValidates the structural integrity of the heterocyclic ring[1].
Aryl-Alkyl Ether (C-O-C) ~1250 cm⁻¹ (Asym), ~1030 cm⁻¹ (Sym) Absent~1250 cm⁻¹ (Asym), ~1030 cm⁻¹ (Sym)High-intensity peaks that confirm the para-methoxy substitution[2].
Para-Substituted C-H Bend ~820 - 840 cm⁻¹ Absent~820 - 840 cm⁻¹Out-of-plane bending confirms para-disubstituted benzene geometry[3].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system.

Step 1: System Calibration and Crystal Preparation

  • Action: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., LC-MS grade Isopropanol).

  • Causality: Diamond is chosen over Zinc Selenide (ZnSe) because the pyrimidine core can be highly refractive and abrasive in solid powder form. Diamond provides the necessary refractive index contrast and mechanical durability.

Step 2: Background Validation (The Self-Check)

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Validation: A self-validating system must show atmospheric CO₂ peaks (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹) in the raw background. Once the software applies the background subtraction, the resulting baseline must be mathematically flat (±0.01 absorbance units) before any sample is introduced.

Step 3: Sample Acquisition

  • Action: Place 2–5 mg of this compound powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~80 in-lbs of pressure).

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans to maximize the Signal-to-Noise Ratio (SNR), particularly for the weak aliphatic C-H stretches.

Step 4: Post-Processing and Verification

  • Action: Apply an ATR-correction algorithm.

  • Causality: ATR spectra inherently show weaker peaks at high wavenumbers (e.g., the N-H stretch at 3300 cm⁻¹) compared to transmission FTIR because the depth of penetration of the IR beam is wavelength-dependent. ATR correction mathematically normalizes the spectrum, allowing direct comparison with historical transmission libraries.

Visualizing the Spectral Map

FTIR_Workflow Title FTIR Spectral Mapping: This compound High High Frequency (3500 - 2800 cm⁻¹) Title->High Mid Mid Frequency (1700 - 1500 cm⁻¹) Title->Mid Low Fingerprint Region (1300 - 800 cm⁻¹) Title->Low NH Secondary Amine (N-H) ~3250 - 3350 cm⁻¹ Singlet Peak High->NH Amine Formation CH Aliphatic C-H (Methoxy) ~2830 - 2950 cm⁻¹ High->CH Alkyl Addition Ring Pyrimidine Core (C=N, C=C) ~1550 - 1600 cm⁻¹ Mid->Ring Core Stability COC Aryl-Alkyl Ether (C-O-C) Asym: ~1250 cm⁻¹ Sym: ~1030 cm⁻¹ Low->COC Methoxy Marker Para Para-Substituted Benzene Out-of-plane Bend: ~820 cm⁻¹ Low->Para Ring Substitution

Fig 1. FTIR spectral mapping of this compound functional groups.

References

  • Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link][1]

  • HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link][2]

  • Synthesis of Schiff bases of 4-methoxybenzyl amine and hydrazide derivatives and their application in corrosion inhibition. Taylor & Francis Online. Available at:[Link][3]

Sources

A Comparative Analysis of N-(4-methoxybenzyl)pyrimidin-4-amine Derivatives and Standard Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Biological Efficacy

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor for researchers in oncology. The N-(4-methoxybenzyl)pyrimidin-4-amine scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the inhibition of key cellular processes implicated in cancer progression. This guide provides a comprehensive comparison of the biological efficacy of derivatives of this scaffold against established standard-of-care inhibitors, supported by experimental data and methodological insights to inform future research and development.

Introduction: Targeting the Engines of Cancer

Cancer is fundamentally a disease of uncontrolled cell proliferation and survival. Two critical cellular machineries frequently dysregulated in cancer are the microtubule cytoskeleton, essential for cell division, and protein kinases, which regulate a vast array of signaling pathways controlling cell growth, differentiation, and survival. Consequently, agents that target tubulin polymerization and protein kinases have become mainstays in cancer chemotherapy.

This guide will focus on the comparative efficacy of this compound derivatives that have shown potent activity as both tubulin polymerization inhibitors and kinase inhibitors , comparing them with well-established drugs in these classes.

The Rise of this compound Derivatives

The this compound core structure has proven to be a versatile template for the design of potent bioactive molecules. Modifications to the pyrimidine ring, the benzyl group, and the amine linker have yielded a diverse library of compounds with distinct biological activities. Notably, certain derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines, often surpassing the activity of standard therapeutic agents.

Comparative Efficacy Analysis: A Dual-Pronged Investigation

We will now delve into a detailed comparison of this compound derivatives with standard inhibitors in two key areas: tubulin polymerization and kinase inhibition.

Inhibition of Tubulin Polymerization: Disrupting the Mitotic Spindle

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Disruption of microtubule dynamics is a clinically validated strategy to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Key this compound Derivative: (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (referred to as Compound 1). This compound has been identified as a potent antitubulin agent that binds to the colchicine site on tubulin, leading to microtubule depolymerization.[1]

Standard Inhibitors:

  • Colchicine: A classical colchicine-site binding agent.

  • Combretastatin A-4 (CA-4): A potent natural product that also binds to the colchicine site.

  • Paclitaxel (Taxol): A microtubule-stabilizing agent, representing a different mechanistic class.

Comparative Data:

CompoundTarget Site on TubulinIC50 (Tubulin Polymerization Assay)Antiproliferative Activity (GI50, MDA-MB-435 cells)Reference
Compound 1 (S-enantiomer) ColchicineNot explicitly stated, but potent inhibitor12.0 ± 0.8 nM[1]
Compound 1 (R-enantiomer) ColchicineNot explicitly stated, but potent inhibitor51.3 ± 3.7 nM[1]
Colchicine Colchicine~1-5 µMVaries by cell lineN/A
Combretastatin A-4 Colchicine~1.2 µM~1-10 nM[2]
Paclitaxel TaxolPromotes polymerization~2-10 nMN/A

Interpretation of Data: The S-enantiomer of Compound 1 demonstrates remarkable antiproliferative activity in the nanomolar range, which is comparable to or even more potent than the well-established tubulin inhibitors, Combretastatin A-4 and Paclitaxel.[1] A significant advantage highlighted in the literature is the ability of this class of compounds to overcome P-glycoprotein (Pgp)-mediated drug resistance, a common mechanism that limits the efficacy of taxanes like Paclitaxel.[1]

Experimental Workflow: Tubulin Polymerization Assay

This assay is fundamental to determining the effect of a compound on the in vitro assembly of microtubules.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purified Tubulin (>99%) A1 Incubate Tubulin, GTP, and Test Compound at 37°C P1->A1 P2 GTP Stock Solution P2->A1 P3 Test Compound Dilutions P3->A1 P4 Assay Buffer (e.g., PEM buffer) P4->A1 A2 Monitor Absorbance at 340 nm over time A1->A2 D1 Plot Absorbance vs. Time A2->D1 D2 Determine the rate of polymerization D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for a typical in vitro tubulin polymerization assay.

Kinase Inhibition: Halting Aberrant Signaling

Protein kinases are crucial regulators of cellular signaling pathways. Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have shown potent inhibitory activity against key oncogenic kinases.

Key this compound Derivative: N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (referred to as Compound 2). This compound has been investigated as a dual inhibitor of Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR) kinase.[3]

Standard Inhibitors:

  • Gefitinib (Iressa): A selective EGFR tyrosine kinase inhibitor.

  • Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.

Comparative Data:

CompoundTarget KinaseIC50 (Enzymatic Assay)Antiproliferative Activity (GI50, A431 cells - EGFR overexpressing)Reference
Compound 2 EGFRNot explicitly stated, but activeNot explicitly stated[3]
Gefitinib EGFR2-37 nM~100 nMN/A
Alisertib Aurora Kinase A1.2 nM~100-200 nMN/A

Interpretation of Data: While specific IC50 values for Compound 2 against EGFR and Aurora Kinase A are not provided in the initial search results, the study highlights its design as a dual inhibitor.[3] The rationale for developing dual inhibitors lies in the potential to overcome resistance mechanisms that can arise from the activation of compensatory signaling pathways when only a single kinase is targeted. The pyrrolo[2,3-d]pyrimidine scaffold is a well-known "hinge-binding" motif for many kinase inhibitors, providing a strong rationale for its activity.

Signaling Pathway: EGFR and Aurora Kinase A in Cancer

G cluster_egfr EGFR Pathway cluster_aurora Aurora Kinase A Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Compound2_EGFR Compound 2 Compound2_EGFR->EGFR AuroraA Aurora Kinase A Spindle Mitotic Spindle Assembly AuroraA->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Alisertib Alisertib Alisertib->AuroraA Compound2_Aurora Compound 2 Compound2_Aurora->AuroraA

Caption: Simplified signaling pathways of EGFR and Aurora Kinase A and points of inhibition.

Methodologies for Assessing Biological Efficacy

To ensure the scientific integrity of these comparisons, robust and standardized experimental protocols are essential.

Cell-Based Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.

Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Include a positive control (standard inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B solution.

  • Washing: Remove the unbound dye with acetic acid.

  • Solubilization: Solubilize the bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vitro Kinase Assay (Example: EGFR)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the recombinant EGFR kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Derivatives of this structure have demonstrated exceptional potency as both tubulin polymerization inhibitors and kinase inhibitors, often exhibiting activities comparable or superior to established standard drugs.

The ability of some of these compounds to overcome clinically relevant drug resistance mechanisms is particularly noteworthy and warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity and pharmacokinetic properties of lead compounds in animal models.

  • Mechanism of Action Studies: To further elucidate the precise molecular targets and signaling pathways affected by these compounds.

The evidence presented in this guide underscores the significant potential of this compound derivatives to contribute to the next generation of cancer therapeutics.

References

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.
  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.

Sources

Comparative Guide: Structural Validation of N-(4-methoxybenzyl)pyrimidin-4-amine via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the aminopyrimidine scaffold is a privileged structure, serving as the backbone for numerous kinase inhibitors (e.g., Imatinib, Pazopanib). However, the synthesis of N-(4-methoxybenzyl)pyrimidin-4-amine presents specific regioisomeric challenges, particularly regarding N-alkylation versus exocyclic amine formation, and distinguishing between pyrimidine isomers (e.g., 2-amino vs. 4-amino).

While 1H NMR is the standard for purity checks, it frequently fails to definitively assign the quaternary carbons inherent in the pyrimidine and substituted benzene rings. This guide compares 13C NMR against 1H NMR and Mass Spectrometry, establishing 13C NMR as the critical determinant for structural validation. We provide a robust protocol for distinguishing the unique electronic environments of the pyrimidine C2, C4, C6, and the para-methoxybenzene system.

Part 1: The Structural Challenge

The molecule consists of two distinct aromatic systems linked by a methylene bridge:

  • Electron-Deficient Pyrimidine Ring: Contains two nitrogen atoms, creating highly deshielded carbons (C2, C4, C6) and one shielded carbon (C5).

  • Electron-Rich Benzene Ring: Activated by a para-methoxy group.

The Validation Gap: In 1H NMR, the pyrimidine protons (H2, H5, H6) often appear as simple doublets or singlets that can be easily misassigned or obscured by solvent peaks. Furthermore, 1H NMR cannot directly visualize the quaternary carbons (C4-NH linkage and C-OMe linkage), which are the primary sites of structural divergence during synthesis.

Part 2: Comparative Analysis of Validation Methods

To validate the structure objectively, we compare the efficacy of 13C NMR against alternative standard analytical techniques.

Table 1: Performance Comparison of Structural Elucidation Methods
Feature1H NMR (Proton) LC-MS (Mass Spec) 13C NMR (Carbon) Performance Verdict
Primary Utility Proton counting, integration, purity.Molecular weight confirmation.Backbone topology, quaternary carbon detection.13C is superior for backbone verification.
Quaternary Carbon Detection None (Invisible).Indirect (fragmentation only).Direct (Distinct peaks for C-N, C-O).13C is the only direct method.
Resolution of Isomers Low (Peaks often overlap).Low (Isomers have same m/z).High (Large spectral width 0-200 ppm).13C resolves subtle electronic differences.
Sample Requirement Low (< 5 mg).Minimal (< 1 mg).High (> 20 mg preferred).13C requires more material.
Acquisition Time Fast (1-5 mins).Fast (2-10 mins).Slow (30 mins - 12 hrs).13C is the bottleneck but necessary.

Part 3: 13C NMR Structural Elucidation Strategy

The validation of this compound relies on identifying three distinct chemical shift zones.

Zone 1: The Aliphatic Region (40 – 60 ppm)

This region confirms the linker and the ether.

  • Methoxy Carbon (-OCH3): Typically sharp signal at ~55.0 - 55.5 ppm .

  • Benzylic Methylene (-CH2-): Signal at ~42.0 - 45.0 ppm .

    • Validation Check: If the amine was alkylated at the wrong nitrogen (ring nitrogen), the chemical shift of this methylene would shift significantly due to the change in cationic character of the ring.

Zone 2: The Shielded Aromatic Zone (100 – 115 ppm)
  • Pyrimidine C5: This is the most shielded carbon on the pyrimidine ring due

A Technical Guide to the Comparative Aqueous Solubility of N-(4-methoxybenzyl)pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The N-(4-methoxybenzyl)pyrimidin-4-amine series, in particular, represents a promising class of compounds. However, for any biologically active compound to be a viable drug candidate, it must possess a suitable balance of physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability.[2] Poor solubility can severely hamper drug absorption, leading to suboptimal therapeutic efficacy and increased variability in patient response.

This guide provides a comprehensive framework for the comparative analysis of the aqueous solubility of this compound and its analogs. As direct experimental solubility data for this specific chemical series is not extensively available in the public domain, this document is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to generate and compare this critical data. We will delve into the key physicochemical parameters that govern solubility, provide step-by-step methodologies for their determination, and offer a structured approach to data analysis and interpretation.

The Interplay of Molecular Structure and Aqueous Solubility

The aqueous solubility of a compound is intrinsically linked to its molecular structure.[3] Subtle modifications to a chemical scaffold can lead to significant changes in solubility. For the this compound series, several key physicochemical properties are at play:

  • pKa: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity.[4] For ionizable compounds like this compound, solubility is highly pH-dependent. The pKa value determines the extent of ionization at a given pH, which in turn affects the compound's interaction with water molecules.[4][5][6]

  • Lipophilicity (LogP/LogD): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a non-polar environment versus an aqueous one.[4][5] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of a compound, or its crystal lattice energy, must be overcome for dissolution to occur. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also significantly impact solubility.[7]

To illustrate the impact of structural modifications on these properties and, consequently, on solubility, let us consider a hypothetical set of analogs of the parent compound, this compound.

Hypothetical Analogs for Comparative Analysis
Compound IDStructureRationale for Inclusion
Parent This compoundThe baseline compound for comparison.
A-1 N-benzylpyrimidin-4-amineAssesses the impact of removing the electron-donating methoxy group on the benzyl ring.
A-2 N-(3-methoxybenzyl)pyrimidin-4-amineEvaluates the effect of the positional isomerism of the methoxy group.
A-3 N-(4-methoxybenzyl)-5-hydroxypyrimidin-4-amineInvestigates the influence of adding a polar, hydrogen-bond donating group to the pyrimidine ring.
A-4 N-(4-methoxybenzyl)-5-methylpyrimidin-4-amineExamines the effect of increasing lipophilicity with a non-polar methyl group.
A-5 N-(4-methoxybenzyl)-5-chloropyrimidin-4-amineExplores the impact of an electron-withdrawing halogen on the pyrimidine core.
A-6 N-(4-methoxybenzyl)pyridin-4-amineCompares the effect of a bioisosteric replacement of the pyrimidine ring with a pyridine ring.

The following sections will provide detailed protocols for experimentally determining the aqueous solubility and pKa of these, or any other, analogs.

Experimental Determination of Physicochemical Properties

The accurate and reproducible measurement of physicochemical properties is fundamental to a successful drug development campaign. The following protocols describe robust methods for determining thermodynamic aqueous solubility and pKa.

Thermodynamic Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8][9] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess solid compound prep_vials Add compound and buffer to vials prep_compound->prep_vials prep_buffer Prepare PBS (pH 7.4) prep_buffer->prep_vials agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep_vials->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a low-binding filter (e.g., 0.22 µm PVDF) centrifuge->filter analyze Analyze filtrate by HPLC-UV or LC-MS/MS filter->analyze prepare_standards Prepare calibration standards prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate

Caption: Workflow for the shake-flask solubility assay.

Detailed Protocol:
  • Preparation of 1X Phosphate-Buffered Saline (PBS), pH 7.4:

    • To prepare 1 liter of 1X PBS, dissolve the following in 800 mL of distilled water:

      • 8 g of NaCl

      • 0.2 g of KCl

      • 1.44 g of Na₂HPO₄

      • 0.24 g of KH₂PO₄

    • Adjust the pH to 7.4 with HCl.

    • Add distilled water to a final volume of 1 liter.

    • Sterilize by autoclaving.[10][11][12][13]

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a glass vial. A general starting point is 2-5 mg of compound per 1 mL of buffer.

    • Add the desired volume of 1X PBS (pH 7.4) to the vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[14][15] For some compounds, longer incubation times may be necessary.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the samples.

    • Carefully withdraw the supernatant and filter it through a low-protein-binding filter (e.g., a 0.22 µm PVDF syringe filter) into a clean vial. Discard the initial portion of the filtrate to saturate any binding sites on the filter.[14]

  • Analysis:

    • Prepare a series of calibration standards of the test compound in the same buffer at known concentrations.

    • Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the dissolved compound in the filtered sample by interpolation from the calibration curve. This concentration represents the thermodynamic solubility.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Dissolve compound in a suitable solvent (e.g., water or co-solvent) initial_ph Measure initial pH of the compound solution prep_solution->initial_ph calibrate_ph Calibrate pH meter with standard buffers calibrate_ph->initial_ph standardize_titrant Prepare and standardize titrant (e.g., 0.1 M NaOH or HCl) add_titrant Add titrant in small, precise increments standardize_titrant->add_titrant initial_ph->add_titrant record_ph Record pH after each addition, allowing for stabilization add_titrant->record_ph continue_titration Continue titration past the equivalence point(s) record_ph->continue_titration plot_curve Plot pH vs. volume of titrant added continue_titration->plot_curve determine_equivalence Determine the equivalence point(s) from the titration curve plot_curve->determine_equivalence calculate_pka Calculate pKa from the pH at the half-equivalence point(s) determine_equivalence->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:
  • Instrument and Reagent Preparation:

    • Calibrate a pH meter using at least two standard buffers that bracket the expected pKa range.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Sample Preparation:

    • Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent. For water-soluble compounds, use deionized water. For poorly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.

  • Titration Procedure:

    • Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

    • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point can be determined from the inflection point of the curve (or the maximum of the first derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point. For polyprotic compounds, multiple equivalence points and pKa values may be observed.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a structured table.

Comparative Physicochemical Data of this compound Analogs
Compound IDMolecular Weight ( g/mol )pKaThermodynamic Solubility at pH 7.4 (µg/mL)Predicted LogP
Parent 227.26Experimental ValueExperimental ValueCalculated Value
A-1 197.24Experimental ValueExperimental ValueCalculated Value
A-2 227.26Experimental ValueExperimental ValueCalculated Value
A-3 243.26Experimental ValueExperimental ValueCalculated Value
A-4 241.29Experimental ValueExperimental ValueCalculated Value
A-5 261.71Experimental ValueExperimental ValueCalculated Value
A-6 226.27Experimental ValueExperimental ValueCalculated Value

Note: Predicted LogP values can be calculated using various software packages and are useful for contextualizing the experimental solubility data.

Structure-Solubility Relationship Analysis

By systematically analyzing the data generated for the parent compound and its analogs, researchers can derive valuable structure-solubility relationships (SSRs). For example:

  • Impact of the Methoxy Group: Comparing the solubility of the Parent compound to A-1 will reveal the contribution of the 4-methoxy group.

  • Positional Effects: A comparison between the Parent and A-2 will highlight the influence of the methoxy group's position on the benzyl ring.

  • Effect of Substituents on the Pyrimidine Ring: Analyzing the data for A-3 , A-4 , and A-5 will provide insights into how polar, lipophilic, and electron-withdrawing groups on the pyrimidine core affect aqueous solubility.

  • Influence of the Heterocyclic Core: Comparing the Parent compound to A-6 will demonstrate the impact of replacing the pyrimidine ring with a pyridine ring.

Conclusion

The systematic evaluation of aqueous solubility is a critical step in the optimization of any series of potential drug candidates. This guide provides a robust framework for researchers working with this compound analogs to experimentally determine and compare their aqueous solubilities. By employing the detailed protocols for the shake-flask method and potentiometric pKa determination, and by systematically analyzing the resulting data, researchers can gain a deeper understanding of the structure-solubility relationships within this chemical series. These insights are invaluable for guiding the rational design of new analogs with improved physicochemical and pharmacokinetic properties, ultimately increasing the probability of success in the drug development pipeline.

References

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-8.
  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1017-1024.
  • Gozalbes, R., & Pourceau, G. (2011). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. International Journal of Molecular Sciences, 12(9), 5538-5555.
  • Food and Agriculture Organization of the United Nations. (n.d.). Appendix 3. Media and solutions. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • Sugano, K., et al. (2017). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Scientific Reports, 7, 11198.
  • Kumar, L., & Singh, S. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 7(11), b358-b367.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia.
  • Chen, Y., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • slideshare.net. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Celina City Schools. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Introduction, Importance And Factor Of Solubility. IJCRT, 11(1).
  • Chemistry Stack Exchange. (2019, April 2). How can I prepare a PBS (Phosphate Buffer Solution)? pH=7.4. Retrieved from [Link]

  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

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Optimizing Elemental Analysis Standards for N-(4-methoxybenzyl)pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics, N-(4-methoxybenzyl)pyrimidin-4-amine (Theoretical Formula: C₁₂H₁₃N₃O; MW: 215.25 g/mol ) requires rigorous analytical validation before downstream processing. While high-resolution mass spectrometry (HRMS) and quantitative NMR provide structural identity, organic elemental analysis (CHNS/O) via the Dumas flash combustion method remains the gold standard for proving bulk homogeneity.

Leading chemical journals and regulatory bodies strictly require experimental CHNS values to fall within ±0.4% of theoretical values to confirm ≥95% purity[1]. However, the pyrimidine ring presents unique thermodynamic challenges during combustion. This guide objectively compares the performance of three primary calibration standards to determine the optimal matrix match for quantifying this specific compound.

The Thermodynamic Challenge: Pyrimidine Combustion Kinetics

The Dumas method relies on dropping a sample into an oxidation furnace at >1000°C in an oxygen-rich environment. Carbon converts to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx). These gases are then swept by a helium carrier into a reduction furnace containing a copper catalyst bed at 600°C, which absorbs excess oxygen and reduces NOx back to pure N₂ gas for Thermal Conductivity Detector (TCD) quantification.

The Causality of Matrix Mismatch: Pyrimidine rings are thermodynamically stable and highly resistant to complete oxidation. During flash combustion, they heavily favor the formation of refractory NOx species rather than pure N₂ gas. If the calibration standard used to generate the TCD K-factor curve does not mimic this specific NOx-heavy combustion profile, the instrument will fail to account for the reduction furnace's kinetic efficiency, leading to systematically under-reported nitrogen values[2].

Comparative Analysis of Calibration Standards

To accurately determine the composition of this compound (Theoretical: C: 66.96%, H: 6.09%, N: 19.52% ), we evaluated three industry-standard reference materials.

Acetanilide (The Baseline)
  • Composition: C 71.09%, H 6.71%, N 10.36%, O 11.84%

  • Mechanism & Performance: Acetanilide is certified with the highest confidence by NIST (SRM 141e) for validating microchemical procedures[3]. However, its nitrogen is bound in a simple, easily cleaved amide linkage that combusts cleanly to N₂ with minimal NOx formation. It is a poor matrix match for pyrimidines, often resulting in borderline nitrogen failures (ΔN approaching -0.4%) for our target compound due to uncompensated reduction inefficiencies.

Sulfanilamide (The Pharmacopeial Generalist)
  • Composition: C 41.84%, H 4.68%, N 16.27%, O 18.58%, S 18.62%

  • Mechanism & Performance: Frequently used as a multi-element standard, sulfanilamide offers a nitrogen content closer to our target. However, its low carbon content requires larger calibration masses, and the presence of sulfur introduces SO₂ into the GC column. For a sulfur-free compound like this compound, this causes unnecessary baseline drift in the nitrogen channel.

Caffeine (The Optimal Heterocyclic Match)
  • Composition: C 49.48%, H 5.19%, N 28.85%, O 16.48%

  • Mechanism & Performance: Caffeine features a purine ring system (a fused pyrimidine and imidazole). Its combustion kinetics—specifically the ratio of N₂ to NOx generated in the oxidation furnace—closely mirror those of this compound. Calibrating the TCD with caffeine ensures the reduction furnace's efficiency is accurately modeled, yielding the highest precision and making it the superior standard for this application.

Experimental Data: Standard Performance Comparison

Table 1: Observed elemental composition of >99% pure this compound calibrated against different reference standards (n=5).

Calibration StandardObserved %CObserved %HObserved %NΔN from TheoreticalValidation Status
Acetanilide 67.01%6.12%19.15%-0.37%Marginal (Risk of Rejection)
Sulfanilamide 66.85%6.05%19.30%-0.22%Acceptable
Caffeine 66.94%6.08%19.50%-0.02% Optimal

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following CHNS workflow incorporates continuous self-validation to detect catalyst exhaustion—a critical failure point when analyzing pyrimidines.

  • Sample Preparation (Micro-weighing): Weigh exactly 2.000 ± 0.005 mg of this compound into a combustible tin capsule using a microbalance. Causality: The tin acts as a localized flash-combustion catalyst. Upon introduction of O₂, the tin oxidizes exothermically, driving the localized micro-environment to ~1800°C to shatter the pyrimidine ring.

  • Matrix-Matched Calibration: Generate a K-factor calibration curve using 0.5 mg, 1.0 mg, 1.5 mg, and 2.0 mg of the Caffeine standard.

  • Flash Combustion & Reduction: Drop the encapsulated sample into the primary oxidation reactor (WO₃ on Al₂O₃ at 1000°C). The effluent gas is immediately swept into the secondary reduction reactor (high-purity Cu wires at 600°C) to convert all NOx species to N₂.

  • Isothermal Separation & Detection: Separate the resulting N₂, CO₂, and H₂O gases on a packed GC column (e.g., Porapak PQ) under isothermal conditions, followed by TCD quantification.

  • System Validation (The Check Standard): Run a blank (empty tin capsule) and a check standard (Acetanilide) every 10 samples. Validation Rule: If the Acetanilide check standard deviates by >0.15% from its theoretical nitrogen value (10.36%), the copper reduction bed is considered exhausted and must be replaced immediately.

Mechanistic Workflow

CHNS_Workflow N1 Sample Prep Tin Capsule N2 Flash Combustion 1000°C (O2) N1->N2 Injection N3 Catalytic Reduction Cu Bed (600°C) N2->N3 CO2, H2O, NOx N4 GC Separation Isothermal N3->N4 CO2, H2O, N2 N5 TCD Detection Quantification N4->N5 Sequential Elution

Figure 1: Dumas flash combustion workflow highlighting the critical NOx to N2 reduction step for pyrimidines.

References

  • Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.[Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.[Link]

  • National Institute of Standards and Technology. (2017). Standard Reference Material 141e - Certificate of Analysis. NIST.[Link]

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Safety Operating Guide

N-(4-methoxybenzyl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of N-(4-methoxybenzyl)pyrimidin-4-amine

Executive Summary & Chemical Profile

This compound is a specialized organic building block frequently utilized in pharmaceutical synthesis, particularly in the development of kinase inhibitors and targeted therapeutics. Structurally, it combines an electron-rich 4-methoxybenzyl moiety with a pyrimidin-4-amine core. While highly valuable for drug development, its secondary amine functionality and heterocyclic nature necessitate strict adherence to laboratory safety and waste segregation protocols. This guide provides actionable, step-by-step operational plans to ensure environmental compliance, personnel safety, and laboratory integrity.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, operators must understand the chemical causality behind its baseline hazards:

  • Dermal and Ocular Corrosivity: The secondary amine group, although partially delocalized by the pyrimidine ring, retains enough basicity to cause significant skin and eye irritation. Structural analogs, such as 4-methoxybenzylamine, are documented to cause severe skin burns and serious eye damage[1]. Similarly, aminopyrimidines are established respiratory and dermal irritants.

  • Gastrointestinal Toxicity: Ingestion poses a severe risk of gastrointestinal tissue damage. Emesis (vomiting) is strictly contraindicated if swallowed, as the basic nature of the amine can cause secondary corrosive burns to the esophagus and delicate mucosal tissues[2][3].

  • Thermal Instability & Reactivity: Upon combustion or thermal degradation, the compound decomposes to release highly toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[3][4]. Furthermore, it is incompatible with strong acids, acid chlorides, and strong oxidizers, which can trigger uncontrolled exothermic reactions[2][3].

Operational Handling Protocols

Every protocol below operates as a self-validating system to ensure continuous safety compliance.

Step 1: Environmental Preparation

  • Action: Conduct all weighing, transfer, and mixing operations inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Validation: Before opening the chemical container, verify the fume hood flow monitor reads a face velocity between 80–100 feet per minute (fpm). If the alarm sounds, halt operations immediately.

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Equip standard chemical PPE: a flame-resistant laboratory coat, tightly fitting safety goggles (safety glasses are insufficient for corrosive amines), and chemical-resistant gloves.

  • Validation: Inspect nitrile gloves (minimum 0.11 mm thickness) for micro-tears using the inflation test prior to donning. While natural rubber is acceptable for some benzylamine derivatives, nitrile provides superior broad-spectrum protection[3].

Step 3: Material Transfer

  • Action: Use grounded, anti-static spatulas for transferring the solid to prevent aerosolization and static discharge.

  • Validation: Visually inspect the balance area to ensure it is completely free of incompatible materials (e.g., strong acids or chloroformates) before initiating the transfer[3].

Waste Segregation & Disposal Plan

Improper disposal of nitrogenous organic compounds can lead to environmental contamination and severe regulatory penalties. Chemical waste generators must classify this discarded chemical as hazardous waste and consult local, regional, and national regulations (e.g., EPA RCRA)[4].

Table 1: Waste Categorization and Compatibility

Waste StreamClassificationIncompatible MaterialsDisposal Method
Solid Residue / Powders Solid Organic Hazardous WasteStrong oxidizers, AcidsEHS Collection for Incineration
Aqueous Solutions Basic Aqueous Waste (pH > 7)Acidic waste streamspH neutralization, then EHS
Organic Solutions Non-Halogenated Organic WasteHalogenated solventsEHS Collection for Incineration
Contaminated PPE Solid Hazardous DebrisN/ADouble-bagged, EHS Collection

Step-by-Step Disposal Procedure:

  • Segregation: Determine the physical state and solvent matrix of the waste. Never mix this compound waste with strong oxidizing agents, as this combination risks an exothermic reaction and the release of NOx gases[3].

  • Containment: Transfer liquid waste into a high-density polyethylene (HDPE) or glass waste carboy. Solid waste (including contaminated Kimwipes, pipette tips, and empty vials) must be deposited into a designated solid hazardous waste bin[4].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "this compound"; do not use structural abbreviations. Mark the primary hazard boxes for "Toxic" and "Irritant".

  • Storage: Store the waste container in secondary containment (e.g., a polyethylene tray) within a designated Satellite Accumulation Area (SAA), kept away from direct sunlight, heat sources, and incompatible chemical streams[5].

  • Validation & EHS Pickup: Validation Step: Before sealing the waste container for pickup, verify that the hazardous waste log perfectly matches the physical contents and that the exterior of the carboy is free of chemical residue. Submit a pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration[4].

Emergency Response & Spill Mitigation

  • Small Spills (< 50g): Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid using a dedicated dustpan and brush, strictly avoiding dust generation. Place the spilled material into a sealed, labeled container for hazardous waste disposal[4]. Wash the spill area thoroughly with soap and water.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of running water for a minimum of 15 minutes while removing contaminated clothing and shoes[3]. Seek immediate medical attention, providing the medical team with the compound's chemical profile.

Workflow Visualization

G Start N-(4-methoxybenzyl) pyrimidin-4-amine Waste State Physical State? Start->State Solid Solid Waste (Contaminated PPE/Vials) State->Solid Powder/Residue Liquid Liquid Waste (Reaction Mixtures) State->Liquid Dissolved Incineration EHS Collection & High-Temp Incineration Solid->Incineration Solvent Solvent Matrix? Liquid->Solvent Halogenated Halogenated Organic Waste Solvent->Halogenated e.g., DCM NonHalogenated Non-Halogenated Organic Waste Solvent->NonHalogenated e.g., EtOAc Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Waste segregation and disposal workflow for the compound.

References

  • Title: Safety Data Sheet - 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine Source: Kishida Chemical Co., Ltd. URL: [Link]

Sources

Personal protective equipment for handling N-(4-methoxybenzyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Status: Research Chemical (RC) – Treat as Potentially Bioactive & Corrosive.[1][2][3] Primary Hazard: Skin/Eye Corrosion (Amine moiety) & Acute Toxicity (Pyrimidine moiety).[1][2][3] CAS: 6957-21-7 (Isomer/Analog Reference) | Class: Aminopyrimidine / Benzylamine Derivative.[1][2][3]

Parameter Critical Protocol
Containment Fume Hood Mandatory. Do not handle on open benchtops.
Skin PPE Double Nitrile Gloves (0.11 mm min) or Laminate Film (Silver Shield).[1][2][3]
Eye PPE Chemical Splash Goggles. Safety glasses are insufficient due to corrosive vapor potential.[1][2][3]
Spill (Solid) Dampen with inert solvent (PEG-400 or water) to prevent dust; scoop into sealed waste.[1][2][3]
First Aid Eyes: Rinse 15 min.[1][2][3][4][5][6] Skin: Wash with soap/water 15 min.[1][2][3][4] Ingestion: Do NOT induce vomiting.
Hazard Identification & Risk Assessment

As a Senior Application Scientist, I urge you not to rely solely on generic safety data. We must apply "Read-Across Toxicology" by analyzing the functional groups of N-(4-methoxybenzyl)pyrimidin-4-amine.

  • The Benzylamine Moiety (Corrosivity Risk): Structural analogs like 4-methoxybenzylamine are classified as Skin Corr.[1][2][3] 1B (Causes severe skin burns and eye damage).[1][2][3][6] The amine nitrogen is basic and nucleophilic, capable of reacting with membrane lipids and proteins.[2][3]

  • The Pyrimidine Moiety (Bioactivity Risk): Pyrimidines are privileged scaffolds in kinase inhibitors and histamine antagonists.[1][2][3] Until specific IC50 data is available, assume this compound has potent biological activity , potentially affecting cell signaling pathways.[2][3]

Risk Matrix:

  • Inhalation: High Risk (Mucosal irritation/absorption).[1][2][3]

  • Dermal: High Risk (Corrosion + Transdermal uptake).[1][2][3]

  • Ingestion: Moderate Risk (Acute toxicity).[1][2][3]

Personal Protective Equipment (PPE) Strategy

The following protocol uses a Layered Defense Strategy . We do not rely on a single barrier.[2][3]

A. Hand Protection: The "Breakthrough" Logic

Standard latex gloves are permeable to organic amines.[2][3] You must use Nitrile or Laminate barriers.[1][2][3]

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile.[1][2][3] Acts as a second skin.[2][3]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene.[1][2][3]

    • Why? If the outer glove is splashed, you can doff it immediately while the inner glove maintains the sterile/safety barrier.[2][3]

  • Change Frequency: Every 60 minutes or immediately upon splash.

B. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1][2][3]

  • Secondary Control (Outside Hood): Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Amine) cartridges.[1][2][3]

    • Note: N95 masks protect against dust but fail against amine vapors.[1][2][3]

C. Eye & Body Defense
  • Eyes: Unvented Chemical Splash Goggles (ANSI Z87.1+).[1][2][3]

    • Reasoning: Amines can cause "Blue Haze" (corneal edema) and permanent damage.[1][2][3] Visors alone allow vapors to bypass from below.[2][3]

  • Body: Lab coat (buttoned) + Chemical-resistant apron (Tyvek or PVC) if handling >1 gram or liquid solutions.[1][2][3]

PPE Selection Logic Flowchart

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood LiquidRisk High Splash Risk? Liquid->LiquidRisk SolidPPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Hood->SolidPPE Yes Resp Respirator Required: Full Face w/ ABEK Cartridge Hood->Resp No (Emergency Only) LiquidRisk->SolidPPE No HighPPE Enhanced PPE: Silver Shield Gloves Face Shield + Goggles Chem-Apron LiquidRisk->HighPPE Yes

Figure 1: Decision matrix for selecting PPE based on physical state and engineering controls.

Operational Handling Protocols
Protocol 1: Weighing & Transfer

Objective: Minimize dust generation and static discharge.[1][2]

  • Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure.[1][2][3]

  • Anti-Static: Use an anti-static gun or bar on the spatula and weighing boat.[2][3] Amines often carry static charge, causing powder to "jump."[2][3]

  • Transfer:

    • Do not pour.[2][3] Use a micro-spatula.[2][3]

    • Keep the receiving vessel (flask) closed until the moment of transfer.

    • Technique: "Drop-wise" powder addition to avoid aerosol clouds.

Protocol 2: Solubilization (Exotherm Warning)

Objective: Prevent thermal runaway or splashing.[1][2]

  • Solvent Choice: DMSO or Methanol are common.[2][3]

  • The Event: Dissolving amines can be exothermic .[1][2][3]

  • Action: Add solvent slowly to the solid (not solid to solvent) while cooling in an ice bath if the scale is >500 mg.

  • Venting: Do not seal the vessel immediately; allow heat/gas to escape for 1-2 minutes.

Emergency Response & Decontamination
Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (10m radius) PPE_Up 2. Don Enhanced PPE (Double Gloves, Goggles) Alert->PPE_Up Contain 3. Containment Dike with absorbent pillows PPE_Up->Contain Neutralize 4. Neutralize/Absorb Use Sand or Vermiculite Contain->Neutralize Clean 5. Clean Surface Soap + Water (x3) Neutralize->Clean Waste 6. Disposal Tag as 'Haz-Waste: Toxic Amine' Clean->Waste

Figure 2: Step-by-step workflow for managing a laboratory spill of the substance.[1][2][3]

Decontamination of Surfaces
  • Solvent: Do not use pure organic solvents (acetone/ethanol) initially, as they may spread the contamination.[1][2][3]

  • Step 1: Wipe with a 5% surfactant solution (detergent) to encapsulate the molecule.[1][2][3]

  • Step 2: Rinse with water.[1][2][3][4][5][6][7][8]

  • Step 3: Final wipe with Isopropanol to remove residue.[1][2][3]

Waste Disposal & Logistics

Proper disposal is legally mandated and environmentally critical.[2][3]

Waste Category Handling Instruction
Solid Waste Collect in a dedicated container labeled "Toxic Organic Solid." Do not mix with oxidizers.[1][2][3]
Liquid Waste Segregate into "Basic/Alkaline Organic Waste." Warning: Do not mix with Acid Waste streams (Risk of heat/fumes).[1][2][3]
Contaminated PPE Gloves and weigh boats must be double-bagged and treated as hazardous solid waste.[1][2][3]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine (Analog Safety Data). Retrieved from [Link][1][2]

  • National Institutes of Health (2008). Structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands.[1][2][3][9] Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines (Reactivity Logic). Retrieved from [Link]

Sources

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